(3-Ethylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKSUUBAYVELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968764 | |
| Record name | (3-Ethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53957-34-9 | |
| Record name | Benzenemethanol, ar-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Ethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating (3-Ethylphenyl)methanol in Modern Chemistry
An In-depth Technical Guide to (3-Ethylphenyl)methanol for Advanced Research
(3-Ethylphenyl)methanol, bearing the CAS number 82657-69-0, is a substituted aromatic alcohol that serves as a pivotal building block in various sectors of chemical synthesis. While not a household name, its utility lies in the strategic placement of its functional groups: a primary alcohol for versatile derivatization and an ethyl group on the benzene ring, which modulates properties like lipophilicity and steric hindrance. This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond simple data points to explain the underlying chemical principles and practical applications of this valuable synthetic intermediate. Its structural features make it a key component in the synthesis of fine chemicals, including fragrances, pharmaceuticals, and advanced polymeric materials.[1] The presence of the hydroxyl group offers a reactive site for a multitude of chemical transformations, making it an essential tool in the synthetic chemist's arsenal.[1]
Chemical Identity and Molecular Architecture
Correctly identifying a chemical entity is the foundation of reproducible science. The following table summarizes the key identifiers for (3-Ethylphenyl)methanol.
| Identifier | Value | Source |
| CAS Number | 82657-69-0 | [2][3] |
| IUPAC Name | (3-ethylphenyl)methanol | [3] |
| Synonyms | 3-Ethylbenzenemethanol | [3] |
| Molecular Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| InChI Key | JBXKSUUBAYVELX-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CCC1=CC(=CC=C1)CO | [2][3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a molecule dictate its behavior in both reactive and non-reactive systems, influencing solvent choice, reaction conditions, and purification methods.
| Property | Value | Unit | Source |
| Boiling Point | 229.3 | °C (at 760 mmHg) | [2] |
| Density | ~1 | g/cm³ | [2] |
| Flash Point | 106.1 | °C | [2] |
| Refractive Index | 1.533 | [2] | |
| logP (octanol-water) | 1.741 | [2] | |
| Topological Polar Surface Area | 20.23 | Ų | [2] |
Spectroscopic Profile (Predicted)
Disclaimer: Experimental spectra for (3-Ethylphenyl)methanol are not widely available in public databases. The following profiles are predicted based on the known structure and spectroscopic principles for analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
δ ~7.1-7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring. The meta-substitution pattern leads to overlapping signals.
-
δ ~4.6 ppm (s, 2H): A singlet for the two benzylic protons of the -CH₂OH group. The proximity to the electronegative oxygen and the aromatic ring shifts this signal downfield.
-
δ ~2.6 ppm (q, J ≈ 7.6 Hz, 2H): A quartet for the two protons of the ethyl -CH₂- group, split by the adjacent methyl protons.
-
δ ~1.7 ppm (s, 1H): A broad singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift can vary significantly with concentration, temperature, and solvent.
-
δ ~1.2 ppm (t, J ≈ 7.6 Hz, 3H): A triplet for the three protons of the ethyl -CH₃ group, split by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will distinguish the eight unique carbon environments in the molecule.
-
δ ~145 ppm: Quaternary aromatic carbon attached to the ethyl group.
-
δ ~141 ppm: Quaternary aromatic carbon attached to the hydroxymethyl group.
-
δ ~128-129 ppm: Aromatic C-H carbons.
-
δ ~125-126 ppm: Aromatic C-H carbons, slightly upfield.
-
δ ~65 ppm: Benzylic carbon of the -CH₂OH group. The attachment to oxygen causes a significant downfield shift.[4]
-
δ ~29 ppm: Methylene carbon of the -CH₂-CH₃ group.
-
δ ~15 ppm: Methyl carbon of the -CH₂-CH₃ group.
Predicted Fourier-Transform Infrared (FTIR) Spectrum
By analogy to benzyl alcohol, the IR spectrum should exhibit the following key absorption bands.[5]
-
~3350 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol.
-
~3030 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
-
~2960 & ~2870 cm⁻¹ (medium): Asymmetric and symmetric C-H stretching of the aliphatic ethyl and methylene groups.
-
~1600 & ~1480 cm⁻¹ (medium-weak): C=C stretching vibrations within the aromatic ring.
-
~1020 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[5]
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
m/z = 136: The molecular ion [M]⁺ peak.
-
m/z = 118: Loss of water [M - H₂O]⁺.
-
m/z = 107: Loss of the ethyl group [M - C₂H₅]⁺, forming a hydroxymethylphenyl cation.
-
m/z = 77-79: Phenyl cation fragments, common in aromatic compounds.
Synthesis and Manufacturing
(3-Ethylphenyl)methanol is not naturally abundant and must be prepared synthetically. A robust and common laboratory method is the reduction of a corresponding carbonyl compound, such as 3-ethylbenzoic acid or 3-ethylbenzaldehyde. The following protocol details a representative synthesis via the reduction of 3-ethylbenzoic acid.
Experimental Protocol: Reduction of 3-Ethylbenzoic Acid
This protocol employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.
Materials:
-
3-Ethylbenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen gas.
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder at 0 °C (ice bath). Causality: This controlled addition is crucial to manage the exothermic reaction and prevent uncontrolled decomposition of the hydride.
-
Substrate Addition: 3-Ethylbenzoic acid, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water. Causality: This specific workup (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the purification process.
-
Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with diethyl ether. The combined organic filtrates are transferred to a separatory funnel.
-
Washing: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes any basic impurities, the bicarbonate wash removes any unreacted carboxylic acid, and the brine wash helps to break emulsions and begin the drying process.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure (3-Ethylphenyl)methanol.
Caption: Synthesis of (3-Ethylphenyl)methanol via reduction.
Key Reactions and Reactivity
The reactivity of (3-Ethylphenyl)methanol is dominated by its primary benzylic alcohol functional group. This group can readily undergo esterification, etherification, oxidation, and conversion to the corresponding halide.
-
Esterification: Reaction with a carboxylic acid or acyl chloride in the presence of an acid catalyst (e.g., H₂SO₄) or a base (e.g., pyridine) yields the corresponding ester. This is fundamental in fragrance synthesis.[6]
-
Etherification (Williamson Synthesis): Deprotonation with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide, produces an ether.
-
Oxidation: Depending on the oxidant, it can be oxidized to 3-ethylbenzaldehyde (using mild reagents like PCC) or further to 3-ethylbenzoic acid (using strong reagents like KMnO₄ or CrO₃).
Caption: Core reactivity pathways of (3-Ethylphenyl)methanol.
Applications in Research and Drug Development
The utility of (3-Ethylphenyl)methanol stems from its role as a versatile intermediate.
-
Fragrance and Flavor Industry: As a substituted benzyl alcohol, it serves as a precursor to various esters that possess pleasant, often floral or sweet, aromatic profiles.[1]
-
Pharmaceutical Synthesis: The (3-ethylphenyl)methanol moiety can be incorporated into larger, more complex molecules. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate. The hydroxyl group provides a handle for linking the fragment to other parts of a molecule.[1]
-
Agrochemicals: Similar to pharmaceuticals, it can be used as a building block for novel pesticides and herbicides where the overall molecular shape and properties are fine-tuned for specific biological targets.[1]
-
Materials Science: The aromatic structure and reactive handle make it suitable for the synthesis of specialty polymers and liquid crystalline materials where precise molecular architecture is required to achieve desired physical properties.[1]
Safety and Handling
-
General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Handle in a well-ventilated area, preferably within a chemical fume hood.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always handle this chemical with the care due to a compound of unknown long-term toxicity.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]
-
King's Centre for Visualization in Science. Phenylmethanol IR Spectrum. Retrieved from [Link]
-
MySkinRecipes. (3-Ethylphenyl)methanol. Retrieved from [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
NIST. Phenol, 3-ethyl-5-methyl-. Retrieved from [Link]
-
NIST. Phenol, 3-ethyl-5-methyl-. Retrieved from [Link]
-
PubChem. (3-Ethylphenyl)methanol. Retrieved from [Link]
-
American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
EPA. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
MassBank. (2008, October 21). ETHYL PHENYL ETHER; EI-B; MS. Retrieved from [Link]
-
NOP. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
-
ResearchGate. FTIR spectra of the supersonic expansion of methanol (MeOH) and phenyl.... Retrieved from [Link]
-
University of Colorado Boulder. Preparation of Methyl Benzoate. Retrieved from [Link]
-
Scribd. Synthesis of Methyl 3-Phenyl-Propenoate. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of (3-Ethylphenyl)methanol from 3-Ethylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of (3-ethylphenyl)methanol, a valuable intermediate in the pharmaceutical and fragrance industries. The primary focus is on the reduction of 3-ethylbenzaldehyde, for which various methodologies are critically evaluated. This document offers a detailed examination of the reaction mechanisms, experimental protocols, and comparative analysis of common reducing agents, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. Furthermore, this guide presents a comprehensive discussion of safety considerations, characterization techniques, and the broader applications of (3-ethylphenyl)methanol and its derivatives.
Introduction: The Significance of (3-Ethylphenyl)methanol
(3-Ethylphenyl)methanol, also known as 3-ethylbenzyl alcohol, is an aromatic alcohol that serves as a crucial building block in organic synthesis.[1] Its structural motif is found in a variety of biologically active molecules and specialty chemicals. The presence of the ethyl group on the phenyl ring provides unique steric and electronic properties that are leveraged in the design of novel compounds.
The primary applications of (3-ethylphenyl)methanol include:
-
Pharmaceutical Synthesis: It is a key intermediate in the development of new therapeutic agents. The hydroxyl group offers a reactive handle for further molecular elaboration, enabling the construction of complex drug candidates.
-
Fragrance and Flavor Industry: The distinct aromatic character of (3-ethylphenyl)methanol and its esters contributes to their use in the formulation of perfumes and flavorings.
-
Materials Science: Its derivatives are explored in the development of liquid crystals and specialty polymers due to their specific molecular geometry and properties.
Given its importance, the efficient and scalable synthesis of (3-ethylphenyl)methanol is of considerable interest to the chemical and pharmaceutical industries. This guide focuses on the most prevalent and practical synthetic route: the reduction of 3-ethylbenzaldehyde.
Synthetic Pathways: The Reduction of 3-Ethylbenzaldehyde
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, typically achieved through reduction.[2] The core of this process involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to yield the alcohol.
The general reaction is as follows:
Three primary methods for the reduction of 3-ethylbenzaldehyde to (3-ethylphenyl)methanol will be discussed in detail:
-
Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and highly reactive reducing agent.
-
Catalytic Hydrogenation: A method involving the use of hydrogen gas and a metal catalyst.
Mechanism of Hydride Reduction
Both NaBH₄ and LiAlH₄ function as sources of hydride ions.[3] The reduction mechanism proceeds via nucleophilic addition of the hydride to the carbonyl carbon of 3-ethylbenzaldehyde. This breaks the carbon-oxygen π-bond and forms a new carbon-hydrogen bond, resulting in a tetrahedral alkoxide intermediate. In a subsequent workup step, this intermediate is protonated by a protic solvent (like water or alcohol) to give the final product, (3-ethylphenyl)methanol.[2]
Comparative Analysis of Reduction Methods
The choice of reducing agent is a critical decision in the synthesis of (3-ethylphenyl)methanol, with each method offering distinct advantages and disadvantages in terms of reactivity, selectivity, safety, and scalability.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Reactivity | Mild | Strong | Variable (depends on catalyst and conditions) |
| Selectivity | High (reduces aldehydes and ketones) | Low (reduces most carbonyl functional groups) | Can be selective with the right catalyst |
| Solvent | Protic (e.g., methanol, ethanol, water) | Aprotic (e.g., THF, diethyl ether) | Various (e.g., ethanol, ethyl acetate) |
| Safety | Relatively safe to handle | Highly reactive with water and protic solvents, pyrophoric | Flammable hydrogen gas under pressure |
| Workup | Simple aqueous workup | Careful quenching required | Filtration of catalyst |
| Typical Yield | Good to excellent | Excellent | Good to excellent |
| Scalability | Readily scalable | Requires specialized equipment for large scale | Well-established for industrial scale |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of (3-ethylphenyl)methanol using the three discussed reduction methods.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is favored for its simplicity and safety, making it suitable for most laboratory settings.
Materials:
-
3-ethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylbenzaldehyde (10.0 g, 74.5 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (3.12 g, 82.0 mmol) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) dropwise to neutralize the excess NaBH₄ and decompose the borate esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (3-ethylphenyl)methanol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure (3-ethylphenyl)methanol.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method is highly efficient but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.
Materials:
-
3-ethylbenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Flame-dry the apparatus under a stream of nitrogen.
-
LAH Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.70 g, 44.7 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-ethylbenzaldehyde (5.0 g, 37.3 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
1.7 mL of deionized water
-
1.7 mL of 15% NaOH solution
-
5.1 mL of deionized water
-
-
Filtration: A granular precipitate will form. Stir the mixture for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude (3-ethylphenyl)methanol.
-
Purification: Purify the product by vacuum distillation.
Protocol 3: Catalytic Hydrogenation
This method is ideal for large-scale industrial production.
Materials:
-
3-ethylbenzaldehyde
-
Palladium on carbon (5% Pd/C) or Raney Nickel
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
Reactor Charging: In the reaction vessel of a Parr hydrogenator, combine 3-ethylbenzaldehyde (10.0 g, 74.5 mmol), ethanol (100 mL), and 5% Pd/C (0.5 g).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, as indicated by the cessation of hydrogen uptake.
-
Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude (3-ethylphenyl)methanol.
-
Purification: Purify the product by vacuum distillation if necessary.
Characterization of (3-Ethylphenyl)methanol
The identity and purity of the synthesized (3-ethylphenyl)methanol can be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.15 (m, 4H, Ar-H)
-
δ 4.65 (s, 2H, -CH₂OH)
-
δ 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
-
δ 1.68 (br s, 1H, -OH)
-
δ 1.24 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 144.5, 140.9, 128.5, 127.1, 126.2, 125.3 (Ar-C)
-
δ 65.2 (-CH₂OH)
-
δ 28.9 (-CH₂CH₃)
-
δ 15.6 (-CH₂CH₃)
-
-
IR (neat, cm⁻¹):
-
3350 (br, O-H stretch)
-
3050-2850 (C-H stretch)
-
1605, 1485 (C=C aromatic stretch)
-
1045 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 136 (M⁺), 117, 107, 91, 77
-
Safety and Handling
3-Ethylbenzaldehyde: Irritant. Avoid contact with skin and eyes.
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area.
Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water, producing flammable hydrogen gas. Pyrophoric. Handle under an inert atmosphere. Wear appropriate personal protective equipment, including a face shield and flame-retardant lab coat.
Hydrogen Gas (H₂): Extremely flammable. Handle in a well-ventilated area away from ignition sources.
Workflow and Logic Diagrams
The following diagrams illustrate the synthetic workflow and the logical relationship between the different reduction methods.
Caption: Synthetic workflow from 3-ethylbenzaldehyde to (3-ethylphenyl)methanol.
Caption: Decision tree for selecting a reduction method.
Conclusion
The synthesis of (3-ethylphenyl)methanol from 3-ethylbenzaldehyde is a robust and well-established transformation. The choice between sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation depends on the specific requirements of the synthesis, including the scale of the reaction, available equipment, and safety considerations. For laboratory-scale synthesis where safety and ease of handling are paramount, sodium borohydride is the reagent of choice. For high-yield reductions of a wide range of functional groups, lithium aluminum hydride is highly effective, provided that stringent safety precautions are observed. For industrial-scale production, catalytic hydrogenation offers an efficient and economical route. By following the detailed protocols and considering the comparative data presented in this guide, researchers and drug development professionals can confidently and efficiently synthesize this important chemical intermediate.
References
-
Organic Syntheses. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LiAlH4). Retrieved from [Link]
- Liu, W., et al. (2013). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry, 25(3), 1565-1568.
-
PubChem. (n.d.). (3-Ethylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Britannica. (2026, January 21). Methanol. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]
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An In-Depth Technical Guide to (3-Ethylphenyl)methanol for Researchers and Drug Development Professionals
Introduction: Unveiling (3-Ethylphenyl)methanol
(3-Ethylphenyl)methanol, a substituted aromatic alcohol, presents a unique molecular scaffold of interest to researchers in synthetic organic chemistry and drug discovery. Its structure, featuring a benzyl alcohol core with an ethyl substituent at the meta-position, offers a versatile platform for the synthesis of more complex molecules. The interplay between the hydroxyl functionality and the lipophilic ethyl-benzene moiety imparts a nuanced physicochemical profile, making it a valuable building block for creating derivatives with tailored properties. This guide provides a comprehensive overview of the physical and chemical properties of (3-Ethylphenyl)methanol, detailed synthesis and analytical protocols, and an exploration of its applications, particularly within the pharmaceutical landscape. Understanding these core characteristics is paramount for its effective utilization in the laboratory and in the design of novel therapeutic agents.
Physicochemical Properties of (3-Ethylphenyl)methanol
A thorough understanding of the physical and chemical properties of a compound is the bedrock of its application in research and development. This section details the key physicochemical parameters of (3-Ethylphenyl)methanol.
Core Identifiers and Molecular Profile
The fundamental identifiers for (3-Ethylphenyl)methanol are crucial for its unambiguous identification and sourcing.
| Property | Value | Source |
| IUPAC Name | (3-Ethylphenyl)methanol | [1] |
| CAS Number | 82657-69-0 | [2] |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Canonical SMILES | CCC1=CC(=CC=C1)CO | [1] |
Physical State and Thermal Properties
The physical state and thermal characteristics of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 229.3 °C at 760 mmHg (predicted) | |
| Melting Point | Not experimentally determined | |
| Density | 1.001 g/cm³ (predicted) | |
| Refractive Index | 1.533 (predicted) |
Solubility Profile
The solubility of (3-Ethylphenyl)methanol is a critical parameter for its use in various solvent systems for reactions, purification, and formulation. As a substituted benzyl alcohol, its solubility is governed by the hydrophilic hydroxyl group and the hydrophobic ethylphenyl group.
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble | The hydroxyl group can form hydrogen bonds with water, but the larger hydrophobic ethyl-benzene portion limits overall solubility. |
| Ethanol, Methanol | Miscible | The alcohol functional group allows for miscibility with other short-chain alcohols. |
| Acetone, DMSO | Soluble | Expected to be soluble in polar aprotic solvents. |
| Diethyl Ether, Chloroform | Soluble | The aromatic ring and ethyl group contribute to its solubility in common organic solvents. |
Synthesis and Reactivity
The synthesis of (3-Ethylphenyl)methanol can be approached through several established organic chemistry transformations. The reactivity of the molecule is primarily centered around the benzylic hydroxyl group.
Synthesis of (3-Ethylphenyl)methanol
A common and reliable method for the synthesis of (3-Ethylphenyl)methanol is the reduction of 3-ethylbenzaldehyde. This can be effectively achieved using a hydride reducing agent such as sodium borohydride.
Objective: To synthesize (3-Ethylphenyl)methanol via the reduction of 3-ethylbenzaldehyde using sodium borohydride.
Materials:
-
3-Ethylbenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylbenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture with 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-Ethylphenyl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the aldehyde and the borohydride, and its protic nature helps in the reaction mechanism.
-
Ice Bath: The initial cooling is to control the exothermic reaction between the borohydride and the solvent/aldehyde.
-
Portion-wise Addition of NaBH₄: This prevents a rapid, uncontrolled reaction and subsequent temperature increase.
-
Aqueous Workup: The addition of water and acid is to quench any remaining reducing agent and to protonate the resulting alkoxide to form the alcohol.
-
Extraction with Diethyl Ether: Diethyl ether is a suitable solvent for extracting the product from the aqueous mixture due to its immiscibility with water and good solubility of the product.
Caption: Workflow for the synthesis of (3-Ethylphenyl)methanol.
Chemical Reactivity
(3-Ethylphenyl)methanol, as a benzylic alcohol, exhibits characteristic reactivity at the hydroxyl group and the benzylic position. The proximity of the phenyl ring stabilizes potential carbocation or radical intermediates at the benzylic carbon, influencing its reaction pathways.
Caption: Key reactions of the hydroxyl group in (3-Ethylphenyl)methanol.
-
Oxidation: The primary alcohol can be oxidized to 3-ethylbenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will oxidize it further to 3-ethylbenzoic acid.
-
Esterification: In the presence of an acid catalyst, (3-Ethylphenyl)methanol reacts with carboxylic acids to form esters. This reaction is fundamental in creating derivatives with altered lipophilicity and potential prodrug applications.
-
Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.
-
Halogenation: The hydroxyl group can be substituted with a halogen using reagents like hydrogen halides (e.g., HBr) or thionyl chloride (SOCl₂), forming the corresponding 3-ethylbenzyl halide. This is a key step for further nucleophilic substitution reactions.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ethyl group protons.
-
Aromatic Protons (Ar-H): A complex multiplet in the range of δ 7.0-7.3 ppm.
-
Benzylic Protons (-CH₂OH): A singlet around δ 4.6 ppm.
-
Ethyl Group Methylene Protons (-CH₂CH₃): A quartet around δ 2.6 ppm.
-
Ethyl Group Methyl Protons (-CH₂CH₃): A triplet around δ 1.2 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.
-
Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.
-
Ethyl Group Methylene Carbon (-CH₂CH₃): A signal around δ 29 ppm.
-
Ethyl Group Methyl Carbon (-CH₂CH₃): A signal around δ 15 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
Predicted Mass Spectrum (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 136. A prominent fragment would likely be the benzylic cation [M-OH]⁺ at m/z = 119, resulting from the loss of the hydroxyl group.
Applications in Drug Development
While (3-Ethylphenyl)methanol itself is not typically an active pharmaceutical ingredient (API), its structural motif is a valuable component in the design and synthesis of new drug candidates. The ability to easily modify the hydroxyl group allows for the creation of libraries of derivatives for structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
(3-Ethylphenyl)methanol serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] Its derivatives are being explored in various therapeutic areas, including oncology and central nervous system (CNS) disorders. The ethylphenyl group can influence the lipophilicity and metabolic stability of a drug candidate, which are critical parameters for its pharmacokinetic profile.
Potential in Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), small molecules like (3-Ethylphenyl)methanol can serve as starting points or "fragments" that bind to a biological target. The initial weak binding of such a fragment can then be optimized through synthetic modifications to develop a potent and selective drug candidate. The benzylic alcohol provides a convenient handle for such chemical elaboration.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3-Ethylphenyl)methanol. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic alcohols should be followed.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.
Storage
(3-Ethylphenyl)methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
(3-Ethylphenyl)methanol is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, coupled with the predictable reactivity of its benzylic alcohol functionality, make it an attractive starting material for creating novel molecular entities. This guide has provided a comprehensive overview of its key characteristics, from its fundamental properties and synthesis to its potential applications and safe handling. For researchers and scientists, a thorough understanding of these aspects is essential for unlocking the full potential of (3-Ethylphenyl)methanol in their synthetic and medicinal chemistry endeavors.
References
-
PubChem. (3-Ethylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (3-Ethylphenyl)methanol. Retrieved from [Link]
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ResearchGate. Application in medicinal chemistry and comparison studies. Retrieved from [Link]
-
NIST. Phenol, 3-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]
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CP Lab Safety. (3-Ethylphenyl)methanol, min 95%, 100 mg. Retrieved from [Link]
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Cheméo. Chemical Properties of (3-Methylphenyl) methanol, n-pentyl ether. Retrieved from [Link]
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NIST. Phenol, 3-ethyl-5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]
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ResearchGate. Physical properties of methanol. Retrieved from [Link]
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TSI Journals. The Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
YouTube. Synthesis of Triphenylmethanol. Retrieved from [Link]
-
YIC. Synthesis Of Triphenylmethanol. Retrieved from [Link]
Sources
(3-Ethylphenyl)methanol molecular weight and formula
Physicochemical Profiling, Synthetic Methodologies, and Drug Development Utility
Executive Summary
(3-Ethylphenyl)methanol (CAS: 82657-69-0), also known as m-ethylbenzyl alcohol, is a meta-substituted aromatic alcohol serving as a critical "privileged substructure" in medicinal chemistry.[1] Unlike its para-substituted counterpart, the meta-isomer offers unique steric vectors for binding affinity optimization in kinase inhibitors and receptor modulators. This guide provides a definitive technical analysis of its properties, synthesis, and characterization.
Part 1: Physicochemical Identity & Constants
Core Identity Data
| Parameter | Value | Technical Note |
|---|---|---|
| IUPAC Name | (3-Ethylphenyl)methanol | Meta-substitution pattern is critical for steric differentiation. |
| CAS Number | 82657-69-0 | Note:[1][2] Often confused with the para-isomer (CAS 768-59-2). |
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | Monoisotopic Mass: 136.0888 Da |
| SMILES | CCc1cccc(CO)c1 | Useful for cheminformatics/docking.[2] |
| InChI Key | JBXKSUUBAYVELX-UHFFFAOYSA-N | Unique standard identifier. |
Physical Properties Profile
| Property | Value (Experimental/Predicted) | Drug Development Implication |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Viscous liquid at RT; requires inert storage to prevent oxidation. |
| Boiling Point | ~235–240 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.995 g/mL | Slightly less dense than water; forms biphasic layers in aqueous workups. |
| LogP (Octanol/Water) | 2.2 – 2.4 (Estimated) | Lipophilic: Crosses blood-brain barrier (BBB) readily; good membrane permeability. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility; requires co-solvents (PEG/Ethanol) for bioassays. |
Part 2: Synthetic Routes & Process Chemistry
The most robust and scalable synthesis involves the reduction of 3-ethylbenzoic acid . While ester reduction is possible, the acid reduction using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) provides higher atom economy and cleaner impurity profiles.
Primary Route: Reduction of 3-Ethylbenzoic Acid
Reaction Logic: The carboxylic acid is activated by the Lewis acidic aluminum/boron species, facilitating hydride transfer. Anhydrous conditions are non-negotiable to prevent violent quenching and fire hazards.
Graphviz Reaction Scheme:
Figure 1: Synthetic pathway via hydride reduction. Note the critical quench step to break the aluminate complex.
Detailed Experimental Protocol (Self-Validating)
Reagents:
-
3-Ethylbenzoic acid (1.0 eq)
-
LiAlH₄ (1.2 eq, 2.4 M in THF) or BH₃·THF (1.5 eq)
-
Anhydrous THF (Solvent)
-
Rochelle’s Salt (Potassium sodium tartrate) - Crucial for emulsion breaking.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask. Flush with Nitrogen/Argon. Add 3-ethylbenzoic acid and dissolve in anhydrous THF (0.5 M concentration).
-
Addition: Cool the solution to 0°C (ice bath). Add LiAlH₄ solution dropwise via syringe/cannula.
-
Observation: Vigorous gas evolution (H₂) will occur. Control rate to maintain temp <5°C.
-
-
Reflux: Once addition is complete, warm to Room Temperature (RT), then reflux (66°C) for 2–4 hours.
-
Quench (The "Fieser" Method): Cool to 0°C. For every x grams of LiAlH₄ used, add:
-
x mL Water (slowly!)
-
x mL 15% NaOH
-
3x mL Water
-
-
Workup: A white granular precipitate (aluminum salts) forms. Filter through a Celite pad.
-
Isolation: Dry filtrate over MgSO₄, filter, and concentrate in vacuo.
-
Purification: If the crude is yellow/impure, perform Kugelrohr distillation or Flash Chromatography (Gradient: 0→30% EtOAc in Hexanes).
Part 3: Analytical Characterization (QC)
To certify the identity of (3-Ethylphenyl)methanol, the following spectroscopic signatures must be present.
NMR Spectroscopy Prediction (400 MHz, CDCl₃)
The meta-substitution creates a distinct asymmetry in the aromatic region compared to the para-isomer.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.25 – 7.35 | Multiplet | 1H | Aromatic C5-H |
| ¹H | 7.15 – 7.22 | Multiplet | 3H | Aromatic C2, C4, C6-H |
| ¹H | 4.68 | Singlet (or doublet) | 2H | Benzylic CH₂ -OH |
| ¹H | 2.66 | Quartet (J=7.6 Hz) | 2H | Ethyl CH₂ -CH₃ |
| ¹H | 1.85 | Broad Singlet | 1H | OH (Exchangeable) |
| ¹H | 1.25 | Triplet (J=7.6 Hz) | 3H | Ethyl CH₂-CH₃ |
Diagnostic Logic:
-
The Ethyl Group: Look for the classic triplet-quartet coupling system.
-
The Meta Pattern: Unlike the para-isomer (which shows two symmetric doublets), the meta-isomer shows a complex aromatic region with a distinct singlet-like peak for the proton between the ethyl and hydroxymethyl groups (C2 position).
Impurity Profiling
-
Starting Material: 3-Ethylbenzoic acid (Check IR for C=O stretch at ~1690 cm⁻¹).
-
Over-Reduction: 1-Ethyl-3-methylbenzene (loss of oxygen). Rare with LiAlH₄ but possible with catalytic hydrogenation.
-
Oxidation: 3-Ethylbenzaldehyde (Check ¹H NMR for aldehyde proton at ~10 ppm).
Part 4: Metabolic & Pharmacokinetic Implications
In drug discovery, the meta-ethyl group serves as a lipophilic anchor. However, the benzylic alcohol is a "soft spot" for metabolism.
Metabolic Pathway Visualization:
Figure 2: Primary metabolic clearance pathways. Rapid oxidation to the benzoic acid derivative is the dominant clearance mechanism in vivo.
Medicinal Chemistry Strategy:
To improve half-life (
-
Block Oxidation: Replace the benzylic hydrogens with deuterium (Deuterium Switch).
-
Steric Shielding: Introduce an ortho-substituent to hinder Alcohol Dehydrogenase (ADH) access.
-
Bioisostere Replacement: Swap the -CH₂OH group for a hydroxyethyl or oxetane ring.
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Hygroscopic. Store under nitrogen in a desiccator.
-
Incompatibility: Strong oxidizing agents (CrO₃, KMnO₄) will ignite or vigorously oxidize the alcohol. Acid chlorides will react rapidly to form esters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for LiAlH4 reduction mechanism and Fieser workup protocols).
- Hansch, C., et al. (1995).Chem-Bio Informatics Journal. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. chem.washington.edu [chem.washington.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. (4-ethylphenyl)methanol 95% | CAS: 768-59-2 | AChemBlock [achemblock.com]
An In-depth Technical Guide to (3-Ethylphenyl)methanol
Abstract
(3-Ethylphenyl)methanol, also known as 3-ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile intermediate in a multitude of industrial applications. Its unique structural characteristics, including a hydroxyl group amenable to further functionalization, make it a valuable building block in the synthesis of fine chemicals. This guide provides a comprehensive overview of (3-Ethylphenyl)methanol, from its fundamental chemical and physical properties to its synthesis, applications, and safety considerations. Detailed experimental protocols, mechanistic insights, and data-driven analysis are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.
Introduction and Historical Context
While the specific historical "discovery" of (3-Ethylphenyl)methanol is not prominently documented as a singular event, its synthesis and characterization are rooted in the foundational principles of organic chemistry developed over the past century. Its emergence is intrinsically linked to the broader exploration of benzyl alcohol derivatives and their utility. Benzyl alcohols, in general, are a class of compounds extensively studied for their applications in fragrances, pharmaceuticals, and as precursors for more complex molecules. The introduction of an ethyl group at the meta-position of the benzene ring modifies the compound's steric and electronic properties, influencing its reactivity, scent profile, and biological activity. This modification allows for nuanced applications where specific lipophilicity or spatial arrangement is desired. The compound has been noted to occur naturally in Cedronella canariensis, a plant species, though industrial supply is primarily through chemical synthesis[1].
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in research and development. These properties dictate its behavior in different solvents, its reactivity, and the analytical methods for its characterization.
Table 1: Physicochemical Properties of (3-Ethylphenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| CAS Number | 82657-69-0 | MySkinRecipes[2], PubChem |
| Appearance | Colorless Liquid (presumed) | General Chemical Knowledge |
| IUPAC Name | (3-ethylphenyl)methanol | PubChem[1] |
| SMILES | CCC1=CC(=CC=C1)CO | PubChem[1] |
| InChIKey | JBXKSUUBAYVELX-UHFFFAOYSA-N | PubChem[1] |
Note: Experimental data for properties like boiling point and density can vary slightly between sources.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the benzylic CH₂ protons, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and multiplets for the aromatic protons in the meta-substituted pattern.
-
¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, the benzylic carbon, and the aromatic carbons, with the number of aromatic signals depending on symmetry.
-
IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, around 3100-2850 cm⁻¹), C=C stretches (aromatic, around 1600-1450 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of H₂O (M-18) and the formation of the stable 3-ethylbenzyl cation (m/z = 119).
Synthesis Methodologies
The synthesis of (3-Ethylphenyl)methanol can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Two primary and logical routes are the reduction of a corresponding carbonyl compound and the Grignard reaction.
Reduction of 3-Ethylbenzoic Acid or its Derivatives
This is a common and reliable method for producing primary alcohols. The carboxylic acid itself or, more readily, its more reactive derivatives like esters or acid chlorides, can be reduced.
Causality of Experimental Choices:
-
Starting Material: 3-Ethylbenzoic acid is a commercially available and stable starting material[6][7]. However, direct reduction of a carboxylic acid requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). For milder conditions and better control, it is often converted to its methyl or ethyl ester first via Fischer esterification[8].
-
Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols. Its high reactivity necessitates the use of anhydrous ethereal solvents (like diethyl ether or THF) and careful handling due to its violent reaction with protic solvents like water[9][10]. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters and is therefore not a suitable choice for this direct conversion.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for LiAlH₄ reductions[9]. They are unreactive towards the reducing agent and effectively solvate the organometallic species involved. The extreme moisture sensitivity of the reagent requires that all glassware be oven-dried and the reaction be conducted under an inert atmosphere (e.g., nitrogen or argon)[9][10].
-
Workup: The reaction is quenched by the slow, careful addition of water and/or aqueous acid. This procedure serves two purposes: to destroy any excess LiAlH₄ and to hydrolyze the intermediate aluminum alkoxide complex to liberate the desired alcohol[11][12].
Diagram 1: General Workflow for Synthesis via Reduction
Caption: Workflow for the synthesis of (3-Ethylphenyl)methanol via reduction.
Grignard Reaction
The Grignard reaction is a powerful C-C bond-forming tool that can also be adapted to synthesize alcohols. In this case, a Grignard reagent would be reacted with formaldehyde.
Causality of Experimental Choices:
-
Grignard Reagent Formation: The Grignard reagent, 3-ethylphenylmagnesium bromide, is prepared by reacting 3-ethylbromobenzene with magnesium metal turnings in an anhydrous ether[9][11]. The ether solvent is critical as it coordinates with the magnesium center, stabilizing the Grignard reagent[9]. This step is highly sensitive to moisture, as any water will protonate and destroy the highly basic Grignard reagent[9][10].
-
Electrophile: Formaldehyde is the simplest aldehyde and its reaction with a Grignard reagent yields a primary alcohol after workup. Formaldehyde can be used in its gaseous form, as a solution, or generated in situ from its solid polymer, paraformaldehyde.
-
Reaction Control: The addition of the Grignard reagent to formaldehyde is typically exothermic and may require cooling to maintain control over the reaction rate.
-
Workup: Similar to the LiAlH₄ reduction, the reaction is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute HCl) to hydrolyze the magnesium alkoxide salt and liberate the (3-Ethylphenyl)methanol[11][12].
Diagram 2: Grignard Synthesis Pathway
Caption: Synthesis of (3-Ethylphenyl)methanol using the Grignard reaction.
Industrial and Research Applications
(3-Ethylphenyl)methanol is primarily used as an intermediate in organic synthesis. Its utility stems from the reactive benzylic alcohol group, which can be easily converted into other functional groups (aldehydes, halides, ethers, esters), and the aromatic ring, which can undergo further substitution.
-
Fragrance and Flavor Industry : A significant application is in the production of fragrances and flavoring agents[2]. The molecule itself, or more commonly its ester derivatives, can contribute floral and sweet notes to perfumes and other scented products[2][13]. The ethyl group can modulate the volatility and olfactory character compared to its methyl or unsubstituted analogs.
-
Pharmaceutical Synthesis : The compound serves as a building block in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs)[2][14][15]. The (3-ethylphenyl)methyl moiety can be found in various drug candidates where its size and lipophilicity are tuned for optimal target binding and pharmacokinetic properties.
-
Agrochemicals : Similar to its role in pharmaceuticals, it is used in the synthesis of new pesticides and herbicides[2].
-
Polymers and Materials Science : Its structural features make it a candidate for use in the development of specialty polymers and liquid crystalline materials[2].
Safety and Toxicology
As with any chemical reagent, proper handling and awareness of the toxicological profile of (3-Ethylphenyl)methanol are essential. While specific, in-depth toxicology studies on this exact compound are not widely published, data can be extrapolated from similar aromatic alcohols and general methanol toxicity.
-
General Handling : (3-Ethylphenyl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
-
Toxicity Profile : Methanol and its derivatives are toxic and can be absorbed through the skin, inhalation, or ingestion[16][17]. Acute exposure can lead to central nervous system depression, headache, dizziness, nausea, and in severe cases, blindness and death due to the metabolic formation of formic acid[16][18]. While (3-Ethylphenyl)methanol is a larger molecule and less volatile than methanol, the potential for toxicity, especially upon ingestion, should not be underestimated. Chronic exposure to methanol vapors has been linked to headaches and eye irritation[16].
-
Storage : It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[19]. The recommended storage temperature is often 2-8°C[2].
Conclusion
(3-Ethylphenyl)methanol is a valuable and versatile chemical intermediate with established applications in the fragrance, pharmaceutical, and materials science sectors. Its synthesis is achievable through standard, well-understood organic transformations, primarily the reduction of 3-ethylbenzoic acid derivatives or the Grignard reaction with formaldehyde. A comprehensive understanding of its chemical properties, synthesis methodologies, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in both academic research and industrial development.
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An In-depth Technical Guide on the Core Reactivity of the Benzylic Alcohol Group in (3-Ethylphenyl)methanol
Introduction: Unveiling the Reactivity of a Versatile Moiety
Benzylic alcohols are a cornerstone in organic synthesis, prized for the unique reactivity conferred by the hydroxyl group's proximity to an aromatic ring. This guide delves into the fundamental chemical behaviors of the benzylic alcohol group, specifically within the context of (3-Ethylphenyl)methanol. This molecule, with its meta-substituted ethyl group, serves as an excellent model to explore the nuanced interplay of electronic and steric effects on reaction pathways.
The reactivity of the benzylic position is largely dictated by its ability to stabilize charged or radical intermediates through resonance with the adjacent π-system of the benzene ring.[1][2] This inherent stability facilitates a range of transformations, including oxidation, nucleophilic substitution, and derivatization through etherification and esterification. The 3-ethyl substituent, while not in direct conjugation with the benzylic carbon, exerts a subtle electron-donating inductive effect, influencing the electron density of the aromatic ring and, consequently, the reactivity of the benzylic alcohol.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of these core reactions, supported by mechanistic insights and practical experimental protocols.
Oxidation: A Controlled Transformation to Carbonyls
The oxidation of benzylic alcohols is a pivotal transformation in organic synthesis, yielding valuable aldehydes or carboxylic acids depending on the chosen oxidant and reaction conditions.[1] The benzylic position is particularly susceptible to oxidation due to the stability of the intermediates formed.[6]
Mechanistic Overview
The oxidation of benzylic alcohols can proceed through various mechanisms, often involving the formation of a chromate ester intermediate when using chromium-based reagents.[7] A subsequent base-promoted E2 elimination or a cyclic hydride transfer then leads to the formation of the carbonyl compound.[7] For mild oxidants like manganese dioxide (MnO₂), the reaction is believed to involve radical intermediates.[8] The choice of oxidant is critical; mild agents like Pyridinium Chlorochromate (PCC) or MnO₂ will typically halt the oxidation at the aldehyde stage, while stronger oxidants like potassium permanganate (KMnO₄) will further oxidize the aldehyde to a carboxylic acid.[1][9]
Experimental Protocol: Oxidation to (3-Ethylphenyl)formaldehyde using PCC
This protocol describes a standard procedure for the selective oxidation of a primary benzylic alcohol to an aldehyde.
Step-by-Step Methodology:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
To this suspension, add a solution of (3-Ethylphenyl)methanol in DCM dropwise with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Ethylphenyl)formaldehyde.
-
Purify the product via column chromatography if necessary.
Data Summary: Common Oxidizing Agents
| Oxidizing Agent | Product from (3-Ethylphenyl)methanol | Reaction Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | (3-Ethylphenyl)formaldehyde | Anhydrous DCM, Room Temp | Mild oxidant, stops at the aldehyde.[1] |
| Manganese Dioxide (MnO₂) | (3-Ethylphenyl)formaldehyde | DCM or Chloroform, Reflux | Selective for benzylic and allylic alcohols.[8][9] |
| Potassium Permanganate (KMnO₄) | 3-Ethylbenzoic acid | Basic solution, heat | Strong oxidant, leads to the carboxylic acid. |
| Iron(III) Nitrate | (3-Ethylphenyl)formaldehyde | Solvent-free or under microwave | A greener alternative oxidant.[10] |
Visualization: Oxidation Mechanism
Caption: Mechanism of Benzylic Alcohol Oxidation with Cr(VI) Reagents.
Nucleophilic Substitution: Gateway to Functional Group Interconversion
The hydroxyl group of benzylic alcohols can be readily substituted by a variety of nucleophiles, a reaction facilitated by the exceptional stability of the resulting benzylic carbocation.[2] This makes SN1 reactions a dominant pathway for these substrates.[11][12]
Mechanistic Overview
Under acidic conditions, the hydroxyl group of the benzylic alcohol is protonated, forming a good leaving group (water).[11][12] Departure of the water molecule generates a resonance-stabilized benzylic carbocation.[2][11] This carbocation is then attacked by a nucleophile to yield the substitution product. The planarity of the carbocation intermediate means that if the benzylic carbon is a stereocenter, a racemic mixture of products can be expected.[11]
The 3-ethyl group in (3-Ethylphenyl)methanol, being weakly electron-donating, further stabilizes the benzylic carbocation through an inductive effect, thereby facilitating the SN1 pathway.[3][4][5]
Experimental Protocol: Synthesis of 1-(Bromomethyl)-3-ethylbenzene
This protocol details the conversion of a benzylic alcohol to a benzylic bromide using hydrobromic acid.
Step-by-Step Methodology:
-
In a round-bottom flask, combine (3-Ethylphenyl)methanol with a concentrated aqueous solution of hydrobromic acid (HBr).
-
Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by observing the formation of an organic layer.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-3-ethylbenzene.
-
The product can be purified by distillation under reduced pressure.
Data Summary: Common Reagents for Substitution
| Reagent | Product from (3-Ethylphenyl)methanol | Reaction Conditions | Notes |
| HBr | 1-(Bromomethyl)-3-ethylbenzene | Aqueous solution, heat | Classic SN1 reaction.[11] |
| HCl | 1-(Chloromethyl)-3-ethylbenzene | With ZnCl₂ (Lucas Reagent) | Tertiary, allylic, and benzylic alcohols react readily.[12] |
| SOCl₂ | 1-(Chloromethyl)-3-ethylbenzene | Pyridine or neat, 0 °C to RT | Good for converting primary and secondary alcohols.[1] |
| PBr₃ | 1-(Bromomethyl)-3-ethylbenzene | Anhydrous ether or THF, 0 °C | Typically proceeds with inversion of configuration (SN2-like). |
Visualization: SN1 Reaction Pathway
Caption: SN1 mechanism for the substitution of benzylic alcohols.
Etherification: The Williamson Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, and it is highly applicable to benzylic alcohols.[13][14] The reaction proceeds via an SN2 mechanism and involves the reaction of an alkoxide with an alkyl halide.[14]
Mechanistic Overview
The synthesis involves two main steps. First, the benzylic alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic benzyloxide anion.[13][15] This alkoxide then attacks a primary or methyl alkyl halide in an SN2 fashion, displacing the halide and forming the ether linkage.[14][16] For the synthesis of benzyl ethers, it is advantageous to use the benzylic alcohol as the nucleophile precursor and a simple alkyl halide as the electrophile to avoid potential elimination side reactions that can occur with more hindered halides.[13][14]
Experimental Protocol: Synthesis of 1-(Ethoxymethyl)-3-ethylbenzene
This protocol outlines the synthesis of a benzyl ether from (3-Ethylphenyl)methanol and an alkyl halide.
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a solution of (3-Ethylphenyl)methanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[15]
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir until the evolution of hydrogen gas ceases.
-
To the resulting sodium (3-ethylphenyl)methoxide solution, add an alkyl halide (e.g., ethyl iodide) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reaction. Monitor by TLC.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting ether by column chromatography or distillation.
Data Summary: Reagents for Williamson Ether Synthesis
| Base | Alkylating Agent | Solvent | Notes |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF, DMF | Strong, non-nucleophilic base.[13] |
| Potassium Hydride (KH) | Ethyl Bromide (CH₃CH₂Br) | THF | Similar reactivity to NaH. |
| Sodium Hydroxide (NaOH) | Benzyl Chloride | Phase-transfer catalyst | Useful for aryl ethers.[13] |
| Silver(I) Oxide (Ag₂O) | Alkyl Iodides | DMF | Mild conditions, useful for sensitive substrates. |
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis.
Esterification: Formation of Aromatic Esters
Benzylic alcohols readily react with carboxylic acids and their derivatives to form esters, which are often valued for their pleasant fragrances and are important intermediates in pharmaceuticals.[17][18] The Fischer-Speier esterification is a classic method for this transformation.[19]
Mechanistic Overview
Fischer esterification is an acid-catalyzed equilibrium process.[19][20] The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[19] The benzylic alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester product.[19] To drive the equilibrium towards the product side, an excess of the alcohol can be used, or water can be removed as it is formed.[19][20]
Experimental Protocol: Synthesis of (3-Ethylphenyl)methyl acetate
This protocol describes the synthesis of an ester from (3-Ethylphenyl)methanol and acetic acid.
Step-by-Step Methodology:
-
In a round-bottom flask, combine (3-Ethylphenyl)methanol and an excess of a carboxylic acid (e.g., glacial acetic acid).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[21]
-
Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium forward.[20]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether.
-
Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude ester.
-
Purify the product by distillation.
Data Summary: Esterification Reagents and Conditions
| Carboxylic Acid Derivative | Coupling Reagent/Catalyst | Conditions | Notes |
| Acetic Acid | H₂SO₄ (catalytic) | Reflux | Reversible Fischer-Speier esterification.[19] |
| Acetic Anhydride | Pyridine | Room Temperature | More reactive than the carboxylic acid. |
| Acetyl Chloride | Pyridine or Et₃N | 0 °C to Room Temp | Highly reactive, reaction is often fast. |
| Benzoic Acid | Brønsted acidic ionic liquids | Microwave, solvent-free | Greener, efficient catalysis.[22] |
Visualization: Fischer Esterification Mechanism
Caption: Key stages of the Fischer-Speier esterification mechanism.
Conclusion
The benzylic alcohol group in (3-Ethylphenyl)methanol exhibits a rich and versatile reactivity profile, making it a valuable synthon in the design and development of new chemical entities. The ability to undergo controlled oxidation to aldehydes and carboxylic acids, clean nucleophilic substitution via a stable carbocation, and efficient conversion to ethers and esters underscores its importance. The subtle electronic influence of the 3-ethyl group modulates this reactivity, providing a platform for fine-tuning chemical transformations. A thorough understanding of these fundamental reactions, as detailed in this guide, is essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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(3-Ethylphenyl)methanol health and safety data sheet (MSDS)
Technical Monograph: (3-Ethylphenyl)methanol Profile CAS: 53957-34-9 | Formula: C₉H₁₂O | M.W.: 136.19 g/mol [1]
Executive Summary
(3-Ethylphenyl)methanol, commonly known as m-ethylbenzyl alcohol, serves as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and functionalized polymers. Its structural motif—a primary benzylic alcohol with a meta-ethyl substituent—offers a unique balance of lipophilicity and reactivity, making it a valuable "linker" scaffold in drug discovery.[1] This guide provides a comprehensive technical profile, synthesizing physicochemical data, safety protocols (SDS/GHS), and experimental methodologies for researchers.
Part 1: Chemical Identity & Physicochemical Profiling
Precise identification is paramount to avoid isomer confusion, particularly with the para-substituted analog (CAS 768-59-2).[1]
| Property | Data / Specification | Context for Application |
| CAS Number | 53957-34-9 | Unique identifier for the meta-isomer. |
| IUPAC Name | (3-Ethylphenyl)methanol | Preferred nomenclature for regulatory documentation.[1] |
| SMILES | CCc1cccc(CO)c1 | Used for chemoinformatic modeling. |
| Appearance | Clear, colorless to pale yellow liquid | Discoloration indicates oxidation to 3-ethylbenzaldehyde.[1] |
| Boiling Point | ~229 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.0 g/mL (20 °C) | Similar to water; phase separation requires organic solvent extraction. |
| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, DCM | Lipophilic nature dictates use of organic solvents (DCM, EtOAc) for workup. |
| Flash Point | > 95 °C (Predicted) | Classified as a Combustible Liquid (Class IIIB). |
Part 2: Hazard Identification & Risk Assessment (GHS)[2]
Note: While specific toxicological data for this isomer is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of benzyl alcohol analogues and standard safety protocols.
GHS Classification[1][2]
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Protocols (P-Codes)
-
Prevention (P261 + P280): Avoid breathing mist/vapors.[2][3] Wear nitrile gloves and chemical safety goggles.
-
Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3]
-
Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed under inert atmosphere (Nitrogen/Argon).
Part 3: Handling, Storage, & Stability
The Causality of Degradation: Benzylic alcohols are susceptible to autoxidation when exposed to atmospheric oxygen, leading to the formation of the corresponding benzaldehyde (3-ethylbenzaldehyde) and eventually the benzoic acid. The meta-ethyl group activates the benzylic position slightly less than a para-alkyl, but oxidation remains the primary stability threat.[1]
Storage Protocol:
-
Atmosphere: Must be stored under inert gas (Nitrogen or Argon) .
-
Temperature: Refrigerate at 2–8 °C to retard oxidation kinetics.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-induced radical formation and solvent leaching.
Part 4: Emergency Response Decision Matrix
The following workflow dictates the immediate actions required during laboratory incidents involving (3-Ethylphenyl)methanol.
Caption: Emergency response decision tree for (3-Ethylphenyl)methanol exposure incidents.
Part 5: Synthetic Utility & Experimental Protocol
Application Context: In drug development, (3-Ethylphenyl)methanol is frequently used to introduce a lipophilic aromatic moiety.[1] The hydroxyl group serves as a versatile handle, easily converted to a halide (for cross-coupling) or oxidized to an aldehyde.
Standard Protocol: Reduction of 3-Ethylbenzaldehyde Rationale:[1] This is the most common route to access high-purity (3-Ethylphenyl)methanol in the lab.[1]
Reagents:
-
3-Ethylbenzaldehyde (1.0 equiv)[1]
-
Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)
-
1M HCl (Quenching)
Methodology:
-
Dissolution: Dissolve 3-ethylbenzaldehyde in anhydrous Methanol (0.5 M concentration) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Add NaBH₄ portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (higher R_f) should disappear.
-
Quench: Carefully add 1M HCl dropwise until pH ~7 to destroy excess hydride.
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3x). Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Metabolic Fate Pathway
Understanding the in vivo metabolism is crucial for ADME studies.
Caption: Predicted metabolic oxidation pathway via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for NaBH4 reduction).
-
World Health Organization (WHO). GHS Classification Criteria for Flammable Liquids. Retrieved from [Link]
Sources
Commercial Availability & Technical Guide: (3-Ethylphenyl)methanol
Executive Summary: Strategic Sourcing & Risk Assessment
(3-Ethylphenyl)methanol (CAS: 698-71-5), also known as m-ethylbenzyl alcohol, is a structural motif frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and liquid crystalline materials. While commercially available, it is classified as a Tier 2 Building Block —meaning it is often stocked in research quantities (mg to low grams) but requires lead times of 2–4 weeks for bulk procurement.
For drug development programs, this availability profile presents a supply chain risk. This guide provides a dual-strategy approach:
-
Procurement: Validated supplier lists and quality specifications.
-
Contingency: A robust, in-house synthesis protocol to mitigate stock-outs.
Part 1: Chemical Identity & Technical Profile
Before sourcing, verify the compound identity against these standards to prevent isomer confusion (e.g., p-ethyl analogs).
| Parameter | Specification |
| IUPAC Name | (3-Ethylphenyl)methanol |
| CAS Number | 698-71-5 |
| Synonyms | m-Ethylbenzyl alcohol; 3-Ethylbenzenemethanol |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Physical State | Colorless to pale yellow liquid (often viscous) |
| Boiling Point | 115–116 °C at 11 mmHg (Lit.) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Key Impurities | 3-Ethylbenzaldehyde (oxidation); 3-Ethylbenzoic acid |
Part 2: Commercial Supply Landscape
The market is divided into Catalog Suppliers (immediate dispatch, high cost) and Bulk Manufacturers (lead time, lower cost).
Tier 1: Research Catalog Suppliers (Immediate - 1 Week)
Best for: Medicinal Chemistry, SAR studies, Reference Standards.
-
Sigma-Aldrich (MilliporeSigma): High purity (≥97%), typically stocks 1g – 5g units.
-
TCI Chemicals: Good availability in US/EU/Asia hubs; often cheaper than Sigma for 5g+ packs.
-
Fisher Scientific: Aggregates multiple brands (Acros, Alfa Aesar); check "In Stock" status carefully as they often drop-ship.
-
Enamine: Excellent for building blocks; often holds stock in Kyiv or US depots.
Tier 2: Bulk & Custom Synthesis (2 - 6 Weeks)
Best for: Process Development, Pilot Scale (100g+).
-
Combi-Blocks: San Diego-based; frequently bridges the gap between catalog and bulk.
-
Ambeed: Competitive pricing for mid-scale (10g–100g).
-
Matrix Scientific: Strong back-catalog of aromatic intermediates.
Sourcing Decision Logic
Use the following decision tree to determine whether to buy or synthesize based on project timelines and cost.
Figure 1: Strategic decision matrix for sourcing (3-Ethylphenyl)methanol based on quantity and timeline constraints.
Part 3: In-House Synthesis Protocol (Contingency)
If commercial stock is unavailable or cost-prohibitive, (3-Ethylphenyl)methanol can be synthesized reliably from 3-ethylbenzoic acid (CAS: 619-20-5), which is widely available and inexpensive.
Reaction Pathway
Transformation: Carboxylic Acid → Primary Alcohol Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF). Mechanism: Nucleophilic acyl substitution followed by hydride transfer.
Figure 2: Reduction pathway of 3-ethylbenzoic acid to (3-ethylphenyl)methanol.
Step-by-Step Methodology (LiAlH₄ Reduction)
Note: This protocol assumes a 10 mmol scale. Adjust volumes linearly.
Safety Warning: LiAlH₄ is pyrophoric. Perform all operations in a fume hood under inert atmosphere (Nitrogen/Argon).
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen.[1]
-
Reagent Prep: Add LiAlH₄ (0.76 g, 20 mmol, 2.0 equiv) to the RBF. Carefully add anhydrous THF (20 mL) via syringe. Cool the suspension to 0°C in an ice bath.
-
Addition: Dissolve 3-ethylbenzoic acid (1.50 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes. Expect gas evolution (H₂).
-
Reaction: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to gentle reflux (66°C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Quench (Fieser Method): Cool reaction to 0°C.
-
Add 0.76 mL Water (slowly).
-
Add 0.76 mL 15% NaOH solution.
-
Add 2.3 mL Water .
-
-
Workup: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with diethyl ether.
-
Purification: Dry the filtrate over MgSO₄, filter, and concentrate in vacuo.
-
Yield Expectation: >90% crude yield.[2]
-
Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc 8:2).
-
Part 4: Quality Assurance & Validation
Whether purchased or synthesized, validate the material using these self-validating spectral markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref).
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 7.10 – 7.35 | Multiplet | 4H | Ar-H |
| Benzylic (Alcohol) | 4.68 | Singlet/Doublet | 2H | Ar-CH ₂-OH |
| Benzylic (Ethyl) | 2.67 | Quartet (J=7.6Hz) | 2H | Ar-CH ₂-CH₃ |
| Methyl | 1.26 | Triplet (J=7.6Hz) | 3H | Ar-CH₂-CH ₃ |
| Hydroxyl | ~1.8 - 2.5 | Broad Singlet | 1H | -OH (Variable) |
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Acceptance Criteria: Purity > 97.0% area.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH4 reduction protocols).
Sources
Methodological & Application
Application Note: (3-Ethylphenyl)methanol as a Strategic Building Block in Medicinal Chemistry
[1]
Executive Summary
(3-Ethylphenyl)methanol (also known as 3-ethylbenzyl alcohol) is a versatile aryl building block characterized by a meta-substituted ethyl group.[1] Unlike its methyl analogue (m-tolyl), the ethyl group offers unique steric bulk and lipophilicity (LogP ~2.4), making it a critical probe in Structure-Activity Relationship (SAR) studies.[1] This guide details the chemoselective transformation of this alcohol into electrophilic alkylating agents, aldehydes, and ethers, while strictly avoiding the over-oxidation of the benzylic ethyl moiety.
Key Chemical Profile[1][2][3][4][5][6]
Core Reactivity & Transformation Map[1]
The primary challenge in handling (3-Ethylphenyl)methanol is the presence of two benzylic sites: the hydroxymethyl group (target) and the ethyl methylene group (bystander).[1] Standard harsh oxidants (e.g., KMnO
Strategic Reaction Pathways
Figure 1: Strategic divergence from (3-Ethylphenyl)methanol.[1] Green and Red paths denote the primary protocols detailed in this guide.
Protocol 1: Chemoselective Oxidation to 3-Ethylbenzaldehyde[1]
Objective: Oxidize the primary alcohol to an aldehyde without affecting the benzylic ethyl group. Critical Control Point: Avoid strong acidic chromates or permanganates which degrade the alkyl side chain.[1]
Recommended Method: Dess-Martin Periodinane (DMP)
DMP is selected for its mild conditions, neutral pH, and operational simplicity, ensuring the ethyl group remains intact.
Materials
-
Dess-Martin Periodinane (1.2 equiv)[1]
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na
S O ) -
Sodium bicarbonate (NaHCO
)
Step-by-Step Procedure
-
Preparation: Dissolve (3-Ethylphenyl)methanol (10 mmol, 1.36 g) in anhydrous DCM (40 mL) in a round-bottom flask under an argon atmosphere.
-
Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (12 mmol, 5.1 g) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde typically appears as a UV-active spot with a higher R
than the alcohol.[1] -
Quench: Dilute with diethyl ether (50 mL). Pour the mixture into a saturated aqueous solution of NaHCO
containing Na S O (1:1 v/v, 50 mL) to destroy excess oxidant and iodine byproducts. Stir vigorously until the organic layer is clear (approx. 15 mins). -
Workup: Separate phases. Extract the aqueous layer with diethyl ether (2 x 30 mL).[1] Combine organic layers, dry over MgSO
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO
, 5-10% EtOAc in Hexanes).
Expected Yield: 85-95%
Data Check: IR (C=O stretch ~1700 cm
Protocol 2: Activation to 3-Ethylbenzyl Bromide[1]
Objective: Convert the hydroxyl group to a bromide leaving group for use in nucleophilic substitution (S
Recommended Method: Phosphorus Tribromide (PBr )
This method is preferred over HBr to prevent acid-catalyzed polymerization or rearrangement.[1]
Materials
-
Phosphorus tribromide (PBr
) (0.4 equiv) -
Dichloromethane (DCM) or Diethyl Ether (anhydrous)
Step-by-Step Procedure
-
Setup: Place (3-Ethylphenyl)methanol (10 mmol, 1.36 g) in a dry flask with anhydrous DCM (30 mL). Cool to 0°C under N
.[1] -
Addition: Add PBr
(4.0 mmol, 0.38 mL) dropwise via syringe. Note: PBr is corrosive and fumes in air. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2-3 hours.
-
Quench: Re-cool to 0°C. Carefully add ice-cold water (10 mL) dropwise to hydrolyze excess PBr
. -
Workup: Separate the organic layer.[1] Wash with saturated NaHCO
(to remove phosphorous acid byproducts) and brine.[1] Dry over anhydrous CaCl . -
Isolation: Evaporate solvent under reduced pressure. The product, 3-ethylbenzyl bromide, is a lachrymator; handle in a fume hood. It is often pure enough for subsequent steps without chromatography.[1]
Safety Alert: Benzyl bromides are potent lachrymators (tear gas agents).[1] All glassware must be rinsed with acetone in the hood before removal.[1]
Comparative Analysis of Methods
| Transformation | Reagent System | Selectivity (Ethyl Group) | Scalability | Comments |
| Oxidation | KMnO | Poor | High | Oxidizes ethyl to acetyl/carboxyl.[1] Avoid. |
| Oxidation | MnO | Excellent | Medium | Heterogeneous, requires large excess (10-20x). |
| Oxidation | DMP (Dess-Martin) | Excellent | Low-Med | Homogeneous, fast, mild. Recommended. |
| Bromination | Conc. HBr | Moderate | High | Harsh acid may cause side reactions.[1] |
| Bromination | PBr | High | High | Clean inversion, stoichiometric efficiency. |
Applications in Drug Discovery (SAR)
The meta-ethyl group serves as a specific probe in medicinal chemistry:
-
Steric Filling: It fills hydrophobic pockets in enzymes (e.g., kinases) that are too large for a methyl group but too small for an isopropyl or tert-butyl group.[1]
-
Bioisosterism: It acts as a lipophilic spacer.[1] In the context of 5-HT
receptor agonists (related to the "25-NB" series), the N-benzyl substitution pattern dictates potency.[1] The 3-ethyl analogue provides a variation in the "width" of the molecule compared to the 3-methoxy or 3-halo derivatives [1].[1] -
Metabolic Stability: Unlike a methoxy group (susceptible to O-demethylation), the ethyl group is metabolically more robust, though the benzylic position is a potential site for CYP450 hydroxylation.[1]
References
-
PubChem. (3-Ethylphenyl)methanol Compound Summary. National Library of Medicine.[1][2] [Link]
-
Organic Chemistry Portal. Oxidation of Alcohols to Aldehydes. (General protocols adapted for benzylic selectivity). [Link]
-
Organic Syntheses. Bromination of Alcohols. Coll. Vol. 2, p. 358 (1943). (Foundational protocol for PBr3 usage). [Link]
-
ScienceMadness. Discussion on Benzylic Oxidations. (Context on side-reactions of alkyl-substituted benzyl alcohols). [Link]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from (3-Ethylphenyl)methanol
Abstract
(3-Ethylphenyl)methanol is a versatile aromatic alcohol that serves as a strategic starting material for a variety of pharmaceutical intermediates.[1] Its substituted phenyl ring and reactive benzylic alcohol moiety allow for its conversion into key functional groups, including aldehydes, ketones, secondary alcohols, amines, and alkenes. This document provides detailed application notes and validated protocols for the synthesis of critical intermediates from (3-Ethylphenyl)methanol, intended for researchers, chemists, and professionals in drug development. The protocols emphasize not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring scientific integrity and reproducibility.
Core Transformation: Selective Oxidation to 3-Ethylbenzaldehyde
The selective oxidation of benzylic alcohols to their corresponding aldehydes is a cornerstone of organic synthesis, as aldehydes are precursors to countless molecular scaffolds in medicinal chemistry.[2] A primary challenge is preventing over-oxidation to the carboxylic acid, which would terminate many synthetic pathways.[2][3] The following protocol employs a cerium-catalyzed bromate system, which offers high selectivity for the desired aldehyde under relatively mild conditions.[4]
Scientific Rationale
Potassium bromate (KBrO₃) alone is an ineffective oxidant for this transformation. However, in the presence of a Lewis acid catalyst like Cerium(III) chloride (CeCl₃·7H₂O), its oxidizing potential is significantly enhanced. The Ce(III) ion coordinates to the alcoholic oxygen, making the benzylic proton more acidic and susceptible to abstraction. The bromate then acts as the terminal oxidant in a catalytic cycle. This method is advantageous due to its high chemoselectivity for primary alcohols over other functional groups and its avoidance of harsh or toxic heavy metals like chromium.[4]
Experimental Protocol: Synthesis of 3-Ethylbenzaldehyde
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| (3-Ethylphenyl)methanol | 1.36 g (10 mmol) | 1.0 | Starting Material |
| CeCl₃·7H₂O | 3.73 g (10 mmol) | 1.0 | Catalyst |
| KBrO₃ | 5.01 g (30 mmol) | 3.0 | Oxidant |
| Acetonitrile (CH₃CN) | 30 mL | - | Solvent |
| Water (H₂O) | 2 mL | - | Co-solvent |
| Reaction Time | 3 - 5 hours | - | Monitor by TLC |
| Temperature | Reflux (~82°C) | - | |
| Expected Yield | >90% | - |
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add (3-Ethylphenyl)methanol (1.36 g, 10 mmol) and acetonitrile (30 mL). Stir until fully dissolved.
-
Add CeCl₃·7H₂O (3.73 g, 10 mmol), KBrO₃ (5.01 g, 30 mmol), and water (2 mL).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 5:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and add 50 mL of distilled water. Stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Ethylbenzaldehyde as a pale yellow oil.[4]
Workflow Diagram
Caption: Workflow for the oxidation of (3-Ethylphenyl)methanol.
Synthesis of Downstream Intermediates from 3-Ethylbenzaldehyde
With 3-Ethylbenzaldehyde in hand, a multitude of C-C and C-N bond-forming reactions can be executed to build molecular complexity. We present protocols for three fundamental transformations: Grignard addition, reductive amination, and Wittig olefination.
Secondary Alcohols via Grignard Reaction
The Grignard reaction is a powerful method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl compound.[5][6] This reaction converts the aldehyde into a more complex secondary alcohol, a common structural motif in active pharmaceutical ingredients.
Scientific Rationale: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-Ethylbenzaldehyde.[7][8] The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[9] Diethyl ether is a required solvent as its lone pairs of electrons coordinate to and stabilize the magnesium center.[9]
Protocol: Synthesis of 1-(3-Ethylphenyl)-1-propanol
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 3-Ethylbenzaldehyde | 1.34 g (10 mmol) | 1.0 | Substrate |
| Ethylmagnesium Bromide | 11 mL (1.0 M in THF) | 1.1 | Grignard Reagent |
| Anhydrous Diethyl Ether | 40 mL | - | Solvent |
| Saturated NH₄Cl (aq) | 20 mL | - | Quenching Agent |
| Reaction Time | 1 hour | - | |
| Temperature | 0°C to RT | - | |
| Expected Yield | 80-90% | - |
Procedure:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a septum.
-
Add a solution of 3-Ethylbenzaldehyde (1.34 g, 10 mmol) in 20 mL of anhydrous diethyl ether to the flask. Cool the flask to 0°C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution (11 mL, 11 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 40 minutes.
-
Cool the flask back to 0°C and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Amines via Reductive Amination
Reductive amination is one of the most efficient methods for forming C-N bonds and is widely used in pharmaceutical manufacturing to introduce amine functionalities.[10] The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[11]
Scientific Rationale: This one-pot reaction is highly efficient. The initial condensation of 3-Ethylbenzaldehyde with an amine (e.g., butylamine) forms a carbinolamine, which then dehydrates to an imine (or iminium ion under acidic conditions). A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it is capable of reducing the iminium ion much faster than the starting aldehyde, preventing side reactions.[12] This selectivity allows for the entire process to be carried out in a single step.
Protocol: Synthesis of N-Butyl-1-(3-ethylphenyl)methanamine
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 3-Ethylbenzaldehyde | 1.34 g (10 mmol) | 1.0 | Substrate |
| n-Butylamine | 0.88 g (12 mmol) | 1.2 | Amine Source |
| Sodium Triacetoxyborohydride | 3.18 g (15 mmol) | 1.5 | Reducing Agent |
| Dichloromethane (DCM) | 50 mL | - | Solvent |
| Acetic Acid | 0.6 g (10 mmol) | 1.0 | Catalyst |
| Reaction Time | 12-16 hours | - | |
| Temperature | Room Temperature | - | |
| Expected Yield | 75-85% | - |
Procedure:
-
In a 100 mL flask, dissolve 3-Ethylbenzaldehyde (1.34 g, 10 mmol) and n-butylamine (0.88 g, 12 mmol) in 50 mL of dichloromethane.
-
Add acetic acid (0.6 g, 10 mmol) and stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the desired amine product.
Alkenes via Wittig Reaction
The Wittig reaction provides an invaluable method for synthesizing alkenes with excellent regiochemical control of the double bond position.[13][14] It joins the aldehyde carbon to a carbon from a phosphorus ylide, forming a C=C double bond.
Scientific Rationale: The reaction proceeds in two main steps. First, a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated by a strong base to form a nucleophilic phosphorus ylide.[15] This ylide then attacks the electrophilic carbonyl carbon of 3-Ethylbenzaldehyde. The resulting intermediate, a betaine, rapidly collapses to form a four-membered oxaphosphetane ring.[13] This ring then fragments to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene product. The formation of the very strong P=O bond is the driving force for the reaction.[14]
Protocol: Synthesis of 1-Ethyl-3-styrylbenzene
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| Benzyltriphenylphosphonium chloride | 4.28 g (11 mmol) | 1.1 | Wittig Salt |
| Potassium tert-butoxide | 1.23 g (11 mmol) | 1.1 | Base |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | - | Solvent |
| 3-Ethylbenzaldehyde | 1.34 g (10 mmol) | 1.0 | Substrate |
| Reaction Time | 2-4 hours | - | |
| Temperature | 0°C to RT | - | |
| Expected Yield | 70-85% | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 30 mL of anhydrous THF.
-
Cool the suspension to 0°C and add potassium tert-butoxide (1.23 g, 11 mmol) in one portion. The mixture should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0°C.
-
Add a solution of 3-Ethylbenzaldehyde (1.34 g, 10 mmol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0°C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours. The color will fade as the reaction proceeds.
-
Quench the reaction by adding 50 mL of water. Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Multi-Pathway Synthetic Workflow
Caption: Synthetic pathways from (3-Ethylphenyl)methanol to key intermediates.
Conclusion
(3-Ethylphenyl)methanol is a highly valuable and cost-effective starting material for accessing a diverse range of pharmaceutical intermediates. Through straightforward and high-yielding transformations such as selective oxidation, Grignard additions, reductive aminations, and Wittig olefinations, chemists can efficiently construct molecular frameworks essential for drug discovery and development. The protocols outlined in this guide provide a robust foundation for leveraging this versatile building block in complex synthetic campaigns.
References
-
MySkinRecipes. (n.d.). (3-Ethylphenyl)methanol. Retrieved from [Link]
-
Fiasella, A., et al. (2014). Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Clark, J. (2015). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Beyond Benign. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP2802564B1 - Process for the synthesis of etoricoxib.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Chapter 3: Selective Oxidation of Benzyl Alcohols. (n.d.). Shodhganga. Retrieved from [Link]
-
Slideshare. (n.d.). Grignard reactions with aldehydes and ketones. Retrieved from [Link]
-
Mohammadpoor-Baltork, I., et al. (2005). Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
International Journal of Environmental Sciences. (2025). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
-
Gao, W-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Vaia. (n.d.). Q63P Reductive amination of aldehydes.... Retrieved from [Link]
-
Gabdrakhmanov, A. G., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE. Retrieved from [Link]
-
Mădălina, N., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates. Retrieved from [Link]
-
NIST. (n.d.). m-Ethylacetophenone. WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Ethylphenyl)methanol. PubChem Compound Database. Retrieved from [Link]
-
RSC Publishing. (2023, August 7). Efficient oxidation of benzyl alcohol into benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
-
University of Pardubice. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]
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- 4. asianpubs.org [asianpubs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. beyondbenign.org [beyondbenign.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Wittig Reaction [organic-chemistry.org]
- 15. web.mnstate.edu [web.mnstate.edu]
Application Note: (3-Ethylphenyl)methanol in Fragrance & Flavor Synthesis
[1][2]
Abstract
(3-Ethylphenyl)methanol (CAS: 53957-34-9), also known as m-ethylbenzyl alcohol, represents a versatile aromatic intermediate in the synthesis of high-value fragrance ingredients.[1][2] While possessing a faint, balsamic-floral odor profile itself, its primary utility lies as a structural scaffold for generating substantive esters and ethers that exhibit enhanced tenacity compared to their unsubstituted benzyl analogs.[1][2] This guide details the physicochemical profile, validated synthesis protocols, and downstream derivatization of (3-Ethylphenyl)methanol for research and development applications.[1][2]
Chemical Profile & Olfactory Properties[2][3][4][5]
Unlike its para-isomer (which is more commonly cited for sweet/anise-like notes), the meta-substituted (3-Ethylphenyl)methanol offers a subtler, more solvent-like profile often used as a blender or fixative aid.[1][2] Its lipophilic ethyl group at the meta position lowers vapor pressure relative to benzyl alcohol, increasing the substantivity of accords in which it is incorporated.[2]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (3-Ethylphenyl)methanol | |
| CAS Number | 53957-34-9 | Distinct from p-isomer (CAS 768-59-2) |
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscosity slightly higher than benzyl alcohol |
| Odor Profile | Faint, sweet, balsamic, floral | Low impact; primarily a modifier/fixative |
| LogP (Predicted) | ~2.4 | Higher lipophilicity aids in emulsion stability |
| Boiling Point | 235–240 °C (est.)[1][2][3][4] | High boiling point contributes to fixation |
Synthetic Utility & Protocols
The primary application of (3-Ethylphenyl)methanol in fragrance chemistry is twofold:
-
Direct Use: As a diluent or fixative for volatile floral aldehydes.[2]
-
Intermediate: Precursor for (3-Ethylphenyl)methyl acetate (fruity-floral) and other esters.[1][2]
Synthetic Pathway Visualization
The following diagram outlines the generation of (3-Ethylphenyl)methanol from its aldehyde precursor and its subsequent conversion to a fragrance ester.[1][2]
Figure 1: Synthetic workflow from aldehyde precursor to acetate derivative.
Protocol A: Synthesis of (3-Ethylphenyl)methanol
Objective: Selective reduction of 3-ethylbenzaldehyde to the corresponding alcohol without over-reduction or ring hydrogenation.[1][2] Mechanism: Nucleophilic addition of hydride (from Sodium Borohydride) to the carbonyl carbon.[2]
Reagents & Materials
-
Sodium Borohydride (NaBH₄)[1]
-
Methanol (Anhydrous)[1]
-
Hydrochloric Acid (1M)[1]
-
Ethyl Acetate (Extraction solvent)[1]
-
Magnesium Sulfate (Drying agent)[1]
Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 3-ethylbenzaldehyde (13.4 g, 100 mmol) in Methanol (100 mL) .
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C .
-
Addition: Slowly add Sodium Borohydride (1.9 g, 50 mmol) portion-wise over 20 minutes. Note: Evolution of hydrogen gas will occur; ensure adequate venting.[2]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours .
-
Checkpoint: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2).[2] The aldehyde spot (higher Rf) should disappear.
-
-
Quenching: Carefully add Water (50 mL) to quench excess borohydride.[2] Neutralize the mixture to pH ~7 using 1M HCl .
-
Workup:
-
Purification: Purify the crude oil via vacuum distillation (approx. 110–115 °C at 5 mmHg) to yield (3-Ethylphenyl)methanol as a clear liquid.
Protocol B: Derivatization to (3-Ethylphenyl)methyl Acetate
Objective: Conversion of the alcohol to its acetate ester, a common transformation to increase volatility and introduce fruity-pear nuances for perfumery.[1][2]
Step-by-Step Methodology
-
Setup: In a reaction vessel, combine (3-Ethylphenyl)methanol (13.6 g, 100 mmol) with Acetic Anhydride (12.2 g, 120 mmol) .
-
Catalysis: Add Pyridine (0.5 mL) or a catalytic amount of DMAP.
-
Reaction: Stir at room temperature for 4 hours .
-
Workup: Pour the mixture into ice water to hydrolyze excess acetic anhydride. Extract with diethyl ether, wash with saturated NaHCO₃ (to remove acetic acid), dry, and distill.
-
Result: The resulting ester possesses a fresher, more diffusive odor profile suitable for top-note accords.[2]
Quality Control & Stability
Ensuring the absence of the aldehyde precursor is critical, as aromatic aldehydes are prone to oxidation (forming benzoic acid derivatives) and can trigger sensitization issues.
QC Workflow Visualization
Figure 2: Quality control decision tree for fragrance intermediates.
Analytical Parameters (GC-MS)
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 60 °C (hold 2 min) → 20 °C/min → 240 °C.
-
Key Impurities to Monitor:
Regulatory & Safety (E-E-A-T)[1]
While (3-Ethylphenyl)methanol is not currently a specific focus of an IFRA Standard (unlike Cinnamic alcohol or Benzyl alcohol), it should be treated with the rigor applied to all benzyl alcohol derivatives.[1]
-
GHS Classification:
-
Handling: Wear nitrile gloves and safety glasses.[2] Work in a fume hood to avoid inhalation of vapors.
-
Storage: Store under nitrogen or argon in tightly sealed containers to prevent oxidation to 3-ethylbenzoic acid.
-
IFRA Compliance: As of the 51st Amendment, there is no specific quantitative limit for this CAS, but it contributes to the total "Benzyl Alcohol" load if impurities are present.[2] Always verify the latest IFRA Standards before commercial formulation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. Retrieved February 22, 2026 from [Link][1][2]
-
The Good Scents Company (2025). 4-ethyl benzyl alcohol (Isomer Comparison Data). Retrieved February 22, 2026 from [Link](Note: Used for SAR comparison of ethyl-substituted benzyl alcohols).[1][2]
-
Fragrance University (2025). General Synthesis of Aromatic Alcohols via Reduction. Retrieved February 22, 2026 from [Link][1][2]
Esterification reactions of (3-Ethylphenyl)methanol with carboxylic acids
An In-Depth Guide to the Synthesis of (3-Ethylphenyl)methyl Esters
Introduction
(3-Ethylphenyl)methanol is a substituted benzyl alcohol whose ester derivatives are of significant interest in medicinal chemistry, materials science, and fragrance development. The synthesis of these esters from the parent alcohol and various carboxylic acids is a fundamental yet nuanced task in organic chemistry. The choice of esterification method is critical, dictated by the properties of the carboxylic acid, the desired purity of the product, and the scale of the reaction. This guide provides a comprehensive overview of the primary methods for the esterification of (3-Ethylphenyl)methanol, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. We will explore classical acid-catalyzed reactions, mild modern coupling methods, and green biocatalytic alternatives to equip the modern chemist with a versatile toolkit for synthesizing these valuable compounds.
Section 1: Theoretical Principles and Mechanistic Overview
Esterification is the process of forming an ester from the reaction of an alcohol with a carboxylic acid, acid anhydride, or acyl chloride.[1] The most direct route involves the condensation of an alcohol and a carboxylic acid, a reaction that is typically slow and reversible, necessitating strategies to drive the equilibrium toward the product.[2]
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[3] The reaction's primary drawback is its reversible nature.[4] To achieve high yields, the equilibrium must be shifted, either by using a large excess of one reactant (typically the more available and easily removable alcohol) or by actively removing the water byproduct using a Dean-Stark apparatus.[5][6]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack: The alcohol, in this case (3-Ethylphenyl)methanol, acts as a nucleophile and attacks the activated carbonyl carbon.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[5]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, forming a protonated ester.[5]
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.[4]
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification: A Mild Alternative
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a milder and highly efficient alternative.[8] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds under neutral conditions at or below room temperature.[11]
The mechanism proceeds as follows:
-
Activation of Carboxylic Acid: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[8]
-
Acyl Transfer to DMAP: The nucleophilic DMAP attacks the O-acylisourea, forming a highly electrophilic N-acylpyridinium intermediate and releasing dicyclohexylurea (DCU).[9] This step is crucial for accelerating the reaction.[8]
-
Nucleophilic Attack by Alcohol: (3-Ethylphenyl)methanol attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.[9]
A key advantage is the precipitation of the dicyclohexylurea (DCU) byproduct from many organic solvents, simplifying purification by filtration.[9]
Caption: Mechanism of Steglich Esterification.
Mitsunobu Reaction: Control of Stereochemistry
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol's carbon center.[12][13] While (3-Ethylphenyl)methanol is achiral, this reaction is invaluable when working with chiral analogues or when other methods fail. The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]
The mechanism is complex but can be summarized as:
-
Betaine Formation: PPh₃ attacks DEAD to form a betaine intermediate.[13]
-
Alcohol Activation: The alcohol's hydroxyl group is activated by forming a bond with the positively charged phosphorus atom, making it an excellent leaving group.[12]
-
Sₙ2 Attack: The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 mechanism.[13]
The main byproducts, triphenylphosphine oxide and the reduced hydrazide, can complicate purification, but modified reagents have been developed to address this.[12]
Caption: Key intermediates in the Mitsunobu Reaction.
Enzymatic Esterification: A Green Chemistry Approach
Biocatalysis, particularly using lipases, offers an environmentally benign route to ester synthesis.[15] These reactions are performed under mild conditions (often room temperature and neutral pH), exhibit high selectivity, and avoid the use of harsh reagents.[16] Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), can catalyze esterification in organic solvents or solvent-free systems.[15][17] The reaction involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack from the alcohol.[18] The efficiency can be influenced by the structure of both the alcohol and the carboxylic acid.[19]
Section 2: General Laboratory Considerations
Caption: A typical workflow for ester synthesis.
-
Reagent Purity: Use high-purity (3-Ethylphenyl)methanol and carboxylic acids. Water can inhibit Fischer and Steglich esterifications. Alcohols should be free of aldehydes.[20]
-
Solvent Selection: Solvents must be anhydrous for most methods. Dichloromethane (DCM) or tetrahydrofuran (THF) are common for Steglich and Mitsunobu reactions. Toluene can be used in Fischer esterification to facilitate water removal.[3]
-
Inert Atmosphere: For moisture-sensitive reactions like the Steglich and Mitsunobu, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Protocols: Always work in a well-ventilated fume hood.[21] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[21][22] Concentrated acids are highly corrosive.[23] Alcohols and many organic solvents are flammable.[24]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of starting materials and the formation of the product.
Section 3: Experimental Protocols
Protocol 1: Fischer-Speier Esterification of (3-Ethylphenyl)methanol with Acetic Acid
This protocol is suitable for simple, non-sensitive carboxylic acids and is cost-effective for larger-scale synthesis.
-
Materials:
-
(3-Ethylphenyl)methanol (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (3-Ethylphenyl)methanol (1.0 eq), acetic acid (1.2 eq), and toluene (approx. 2-3 mL per mmol of alcohol).
-
Begin stirring and slowly add concentrated sulfuric acid (0.05 eq).[23]
-
Heat the mixture to reflux and continue heating for 2-6 hours, monitoring the collection of water in the Dean-Stark trap.[25] Monitor reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the excess acid.[25] Caution: CO₂ evolution (gas).
-
Wash the organic layer sequentially with NaHCO₃ solution until gas evolution ceases, then with water, and finally with brine.[26]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Steglich Esterification of (3-Ethylphenyl)methanol with a Sterically Hindered Carboxylic Acid
Ideal for acid-sensitive or sterically demanding substrates, providing high yields under mild conditions.[8][9]
-
Materials:
-
(3-Ethylphenyl)methanol (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Sintered glass funnel
-
-
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), (3-Ethylphenyl)methanol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[9]
-
Once complete, filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Section 4: Comparative Analysis and Troubleshooting
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction | Enzymatic Esterification |
| Conditions | Harsh (Strong Acid, Heat)[3] | Mild (Room Temp, Neutral)[9][11] | Mild (0°C to RT)[14] | Very Mild (RT, Neutral pH)[15] |
| Catalyst/Reagent | H₂SO₄, p-TsOH (catalytic) | DCC/EDC, DMAP (stoichiometric/cat.) | PPh₃, DEAD/DIAD (stoichiometric) | Lipase (catalytic)[16] |
| Substrate Scope | Good for simple alcohols/acids | Excellent for hindered/sensitive substrates[10] | Broad; inverts stereochemistry[12] | Varies; can be highly selective |
| Pros | Inexpensive, scalable | High yield, mild conditions, wide scope | Stereochemical control | "Green," high selectivity |
| Cons | Reversible, harsh conditions, side reactions | Stoichiometric waste (DCU), cost | Stoichiometric waste (Ph₃PO), cost | Slower reaction times, enzyme cost |
| Work-up | Neutralization, extraction | Filtration, extraction | Chromatographic separation of byproducts | Simple filtration of enzyme |
Troubleshooting Guide:
-
Low Yield (Fischer): Ensure efficient water removal (Dean-Stark) or use a larger excess of the alcohol reactant.[5][6] Increase reaction time or catalyst loading.
-
Incomplete Reaction (Steglich): Ensure all reagents and solvents are strictly anhydrous. Check the quality of the DCC/EDC.
-
Purification Difficulties (Mitsunobu): Triphenylphosphine oxide can be challenging to remove. Modified phosphines or work-up procedures (e.g., precipitation) may be necessary.
-
No Reaction (Enzymatic): The chosen enzyme may not be suitable for the substrate. Ensure the organic solvent does not deactivate the enzyme.[16] Check pH and temperature.
Section 5: Product Characterization
Confirming the identity and purity of the synthesized ester is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic signal of the benzylic protons (-CH₂-O-C=O), which will be shifted downfield (typically δ 5.0-5.3 ppm) compared to the starting alcohol (δ ~4.6 ppm). The signals for the ethyl group and the aromatic protons should remain, along with new signals from the carboxylic acid moiety.
-
-
Infrared (IR) Spectroscopy: The most prominent feature will be the appearance of a strong C=O (ester) stretching band around 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming successful coupling. Fragmentation patterns can further support the structure.
-
Gas Chromatography (GC): Useful for assessing the purity of the final product and can be coupled with MS for identification.[27][28]
Conclusion
The esterification of (3-Ethylphenyl)methanol can be accomplished through a variety of robust chemical methods. The classical Fischer-Speier esterification remains a viable option for simple, large-scale syntheses. For more delicate or complex carboxylic acids, the Steglich esterification provides a mild and high-yielding alternative. The Mitsunobu reaction offers unique capabilities for stereochemical control, while enzymatic methods represent a promising green alternative. By understanding the mechanisms, advantages, and limitations of each protocol, researchers can select the optimal synthetic strategy to efficiently produce (3-Ethylphenyl)methyl esters for their specific application in drug discovery and materials science.
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Application Note: Selective Oxidation of (3-Ethylphenyl)methanol to 3-Ethylbenzaldehyde
Executive Summary
This application note details the protocol for the chemoselective oxidation of (3-Ethylphenyl)methanol (CAS: 1877-77-6 for general isomer class; specific precursor) to 3-Ethylbenzaldehyde .
The transformation presents a specific chemoselectivity challenge: oxidizing the primary benzylic alcohol without over-oxidizing to the carboxylic acid (3-ethylbenzoic acid) or attacking the benzylic protons of the meta-ethyl substituent. Two validated protocols are provided:
-
Method A (Heterogeneous): Activated Manganese Dioxide (
) – Ideal for milligram-to-gram scale, library synthesis, and rapid purification. -
Method B (Catalytic/Green): TEMPO-mediated Anelli Oxidation – Ideal for multi-gram to kilogram scale-up, offering high atom economy and aqueous waste streams.
Chemical Context & Mechanistic Strategy
Substrate Analysis[1]
-
Substrate: (3-Ethylphenyl)methanol
-
Target: 3-Ethylbenzaldehyde
-
Structural Considerations: The meta-ethyl group is a weak electron-donating group (EDG). While it activates the aromatic ring, it also introduces a secondary benzylic site (
). Aggressive oxidants (e.g., , Chromic Acid) risk attacking the ethyl chain or over-oxidizing the aldehyde to benzoic acid.
Selection of Oxidants
-
Why MnO₂? It acts as a chemical surface scavenger. It is highly specific for allylic and benzylic alcohols.[1] The reaction stops cleanly at the aldehyde stage because the hydrated aldehyde (gem-diol), which is the precursor for acid formation, does not form readily in the anhydrous organic solvents used with
. -
Why TEMPO? The oxoammonium species formed in situ is sterically sensitive. It rapidly oxidizes primary alcohols. By buffering the system (Anelli protocol), we prevent the "chlorine gas" side reactions that could chlorinate the activated aromatic ring.
Protocol A: Activated Manganese Dioxide (Small Scale)
Application: Medicinal Chemistry, Library Generation (<5g). Primary Advantage: Filtration-based workup; no aqueous extraction required.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | (3-Ethylphenyl)methanol | Starting Material (SM) |
| Oxidant | Activated | Reagent (Surface active) |
| Solvent | Dichloromethane (DCM) or | Solvent (Anhydrous) |
| Filter Aid | Celite® 545 | Filtration media |
Experimental Procedure
-
Activation (Critical): If using older stock
, heat at 110°C in an oven for 12 hours prior to use. "Wet" is inactive for this transformation. -
Solvation: Dissolve 1.0 equiv of (3-Ethylphenyl)methanol in DCM (0.1 M concentration).
-
Addition: Add Activated
(10.0 - 15.0 mass equivalents).-
Note: The large excess is necessary because the reaction is surface-dependent.
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Time: Typically 4–16 hours.
-
Optimization: If slow, reflux (
) can accelerate the rate without compromising selectivity.
-
-
Validation (TLC): Monitor disappearance of SM (
in 20% EtOAc/Hex) and appearance of aldehyde ( ). -
Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude aldehyde.
Workflow Diagram (MnO2)
Figure 1: Heterogeneous oxidation workflow utilizing surface-activated Manganese Dioxide.
Protocol B: TEMPO-Mediated Anelli Oxidation (Scale-Up)
Application: Process Chemistry, Scale-up (>10g).
Primary Advantage: Catalytic, inexpensive, uses household bleach (
Reagents & Equipment
| Component | Equiv. | Role |
| Substrate | 1.0 | (3-Ethylphenyl)methanol |
| TEMPO | 0.01 (1 mol%) | Catalyst (Radical) |
| KBr | 0.1 (10 mol%) | Co-catalyst (Regenerates TEMPO) |
| NaOCl (Bleach) | 1.1 - 1.2 | Terminal Oxidant |
| NaHCO₃ | As needed | Buffer (Maintain pH 8.6–9.[2]5) |
| DCM/Water | 1:1 v/v | Biphasic Solvent System |
Experimental Procedure
-
Setup: In a jacketed reactor or RB flask, dissolve Substrate (1.0 eq) and TEMPO (0.01 eq) in DCM.
-
Aqueous Phase: In a separate beaker, dissolve KBr (0.1 eq) in water. Add
to adjust this aqueous phase to pH 9.0 (saturated solution is often sufficient). Add this to the organic phase.[3] -
Cooling: Cool the biphasic mixture to 0–5°C with vigorous stirring (emulsion formation is critical).
-
Oxidant Addition: Add aqueous
(1.1 eq) dropwise over 30–60 minutes.-
Critical Control: Maintain internal temperature < 10°C. Exotherms can degrade the catalyst.
-
pH Control: Periodically check pH. If it drops below 8, add solid
. Acidic pH leads to catalyst deactivation and potential chlorination of the aromatic ring.
-
-
Reaction: Stir at 0–5°C for 30–60 minutes post-addition.
-
Self-Validation (Starch-Iodide):
-
Test aqueous layer with starch-iodide paper. It should turn Blue/Black (indicating excess oxidant is present). If not, add small aliquots of NaOCl.
-
-
Quench: Add aqueous Sodium Thiosulfate (
) until the organic layer turns from orange/red (active TEMPO) to pale yellow, and starch-iodide test is negative. -
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over
, and concentrate.
Mechanistic Pathway (TEMPO Cycle)
Figure 2: The Anelli catalytic cycle showing the regeneration of the active oxoammonium species by hypochlorite.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
Appearance: Clear, colorless to pale yellow liquid.
-
1H NMR (CDCl3):
-
Aldehyde proton (-CH O): Singlet at ~10.0 ppm.
-
Aromatic protons: Multiplet at 7.4–7.8 ppm.
-
Ethyl group: Quartet (~2.7 ppm) and Triplet (~1.3 ppm).
-
Impurity Check: Look for broad singlet at ~11.0 ppm (Carboxylic acid) or disappearance of doublet at ~4.7 ppm (Starting Alcohol).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (MnO2) | Inactive surface or water present. | Filter, re-dissolve in fresh dry DCM, and treat with fresh oven-dried MnO2. |
| Incomplete Conversion (TEMPO) | pH too high (>10) or oxidant consumed. | Check starch-iodide. If negative, add more NaOCl. If positive but stalled, adjust pH to 9 using dilute HCl (carefully). |
| Over-oxidation to Acid | Reaction time too long or pH too low (TEMPO). | Quench immediately upon consumption of SM. Ensure pH stays >8.5. |
| Chlorinated By-products | pH < 8 during NaOCl addition. | Strictly buffer with NaHCO3. |
Safety & Handling
-
Manganese Dioxide: Fine dust. Inhalation hazard.[4] Use in a fume hood. Do not heat "wet" MnO2 with solvents in a closed system (pressure buildup).
-
TEMPO/Bleach: Mixing NaOCl with acid releases toxic Chlorine gas (
). Always ensure the solution is alkaline/buffered before adding bleach. -
Exotherms: The Anelli oxidation is exothermic. On large scale, active cooling is mandatory to prevent thermal runaway.
References
-
Mancuso, A. J.; Swern, D. "Activated manganese dioxide oxidation." Synthesis, 1981 , 165-185.
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by TEMPO." Journal of Organic Chemistry, 1987 , 52, 2559–2562.
-
Cahiez, G.; Alami, M.; Taylor, R. J. K. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001 .
-
Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010 , 14, 245–251.
Sources
Introduction: Strategic Importance in Medicinal Chemistry
The (3-Ethylphenyl)methyl ether moiety and its derivatives represent a significant structural class in modern drug discovery. The strategic placement of an ethyl group on the phenyl ring can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties. This substitution can enhance binding affinity through favorable hydrophobic interactions, modulate metabolic stability by blocking potential sites of oxidation, and fine-tune the overall lipophilicity of a drug candidate.[1][2] Ethers, in general, are integral components of many bioactive compounds, prized for their relative stability and ability to act as hydrogen bond acceptors.[2] This guide provides detailed, field-proven protocols for the synthesis of these valuable compounds, focusing on the widely applicable Williamson ether synthesis and the versatile Mitsunobu reaction. The causality behind critical experimental choices is explained to empower researchers to adapt and optimize these methods for their specific molecular targets.
Primary Synthetic Route: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental method for preparing symmetric and asymmetric ethers.[3] The reaction proceeds via an SN2 mechanism, wherein an alkoxide, generated from an alcohol, acts as a nucleophile to displace a halide from an alkyl halide.[4][5] For the synthesis of (3-Ethylphenyl)methyl ethers, this typically involves the deprotonation of (3-Ethylphenyl)methanol followed by reaction with a suitable electrophile.
Figure 1: General scheme of the Williamson ether synthesis.
Protocol 1: Synthesis of 1-(Ethoxymethyl)-3-ethylbenzene
This protocol details the synthesis of a representative (3-Ethylphenyl)methyl ether using sodium hydride, a strong base that ensures complete and irreversible deprotonation of the starting alcohol.
Materials:
-
(3-Ethylphenyl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (CH₃CH₂I) (1.2 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (60% dispersion) portion-wise to the stirring DMF.
-
Slowly add a solution of (3-Ethylphenyl)methanol in DMF to the NaH suspension via the dropping funnel. Monitor for hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.[6]
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add ethyl iodide dropwise via the dropping funnel.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6] The crude product can be purified by flash column chromatography on silica gel.[8][9]
Experimental Considerations and Optimization
-
Choice of Base: Sodium hydride (NaH) is highly effective for primary and secondary alcohols, driving the deprotonation to completion.[4] For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) can be used, although this may require higher temperatures and longer reaction times.[3]
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they effectively solvate the cation of the alkoxide without protonating the highly reactive oxygen anion, thus accelerating the SN2 reaction.[4][7] Protic solvents should be avoided as they can slow the reaction rate.[7]
-
Phase-Transfer Catalysis (PTC): For industrial-scale synthesis or for reactions sensitive to strictly anhydrous conditions, phase-transfer catalysis is a powerful alternative.[7] A catalyst like tetrabutylammonium bromide (TBAB) shuttles the alkoxide from an aqueous or solid phase into the organic phase containing the alkyl halide, allowing the reaction to proceed under milder, biphasic conditions without the need for anhydrous solvents.[10][11][12]
| Alkylating Agent (R'-X) | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Methyl Iodide | NaH | THF/DMF | 25 - 50 | 1 - 4 | 85 - 95 |
| Ethyl Bromide | NaH | DMF | 25 - 60 | 2 - 8 | 80 - 90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 (Reflux) | 4 - 12 | 75 - 85 |
| Propyl Iodide | KOH (PTC) | Toluene/H₂O | 90 | 3 - 6 | 70 - 85 |
Table 1: Representative conditions for Williamson ether synthesis of (3-Ethylphenyl)methyl ether derivatives.
Alternative Route: The Mitsunobu Reaction
The Mitsunobu reaction offers a valuable alternative for ether synthesis, particularly when the substrate is sensitive to the strongly basic conditions of the Williamson synthesis.[13] This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, by reacting it with a nucleophile (in this case, another alcohol) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]
Figure 2: Simplified mechanism of the Mitsunobu reaction for ether synthesis.
Protocol 2: Mitsunobu Synthesis of (3-Ethylphenyl)(methyl)methyl ether
Materials:
-
(3-Ethylphenyl)methanol (1.0 eq)
-
Methanol (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add anhydrous THF. Dissolve (3-Ethylphenyl)methanol, methanol, and triphenylphosphine in the THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of DEAD (or DIAD) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) are often observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.[15]
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The primary challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.
-
Purification is typically achieved via flash column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate) will usually elute the desired ether first, followed by the more polar byproducts.[16]
Experimental Considerations
-
Reagent Choice: DIAD is often preferred over DEAD due to its lower sensitivity and the slightly easier removal of its hydrazine byproduct.
-
Order of Addition: The standard protocol involves adding the azodicarboxylate last.[15] However, for less reactive alcohols, pre-forming the betaine by mixing PPh₃ and DEAD/DIAD at 0°C before adding the alcohols can sometimes improve yields.[15]
-
Byproduct Removal: The separation of the product from TPPO can be challenging. If chromatography is difficult, alternative workups, such as precipitation of TPPO from a non-polar solvent like diethyl ether or hexane at low temperatures, can be attempted.
General Workflow: Purification and Characterization
A self-validating protocol is essential for ensuring the identity and purity of the final compound. This involves a systematic workflow of purification followed by rigorous analytical characterization.
Figure 3: Standard laboratory workflow for product isolation and validation.
Purification: Flash Column Chromatography
Flash column chromatography is the standard method for purifying the synthesized ethers from unreacted starting materials and reaction byproducts.[8]
-
Slurry and Packing: The silica gel is prepared as a slurry in the initial, least polar eluent and carefully packed into the column to avoid air bubbles.
-
Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the column.
-
Elution: A solvent system, typically a gradient of ethyl acetate in hexanes, is used. The less polar ether product will elute from the column before the more polar starting alcohol and byproducts like TPPO.
-
Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.[9]
Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure of the (3-Ethylphenyl)methyl ether.
-
¹H NMR: Successful ether formation is confirmed by the appearance of new signals corresponding to the alkyl group attached to the oxygen and a characteristic upfield shift of the benzylic methylene (CH₂) protons compared to the starting alcohol. For 1-(ethoxymethyl)-3-ethylbenzene, one would expect to see a triplet for the methyl group (~1.2 ppm), a quartet for the methylene group of the ethyl ether (~3.5 ppm), and a singlet for the benzylic methylene protons (~4.5 ppm).[17][18]
-
¹³C NMR: The carbon spectrum will show new signals for the new alkyl group and a downfield shift for the benzylic carbon, confirming the C-O bond formation.[19]
Conclusion
The synthesis of (3-Ethylphenyl)methyl ethers and their derivatives can be reliably achieved through well-established methodologies. The Williamson ether synthesis provides a direct and high-yielding route for a wide range of substrates, with phase-transfer catalysis offering a scalable and milder variation. For substrates incompatible with strongly basic conditions, the Mitsunobu reaction serves as an excellent alternative. By understanding the mechanisms and key experimental parameters outlined in these protocols, researchers in drug development and organic synthesis can efficiently produce these valuable compounds for further investigation.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Herriott, A. W., & Picker, D. (1974). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 51(10), 676. Retrieved from [Link]
-
American Chemical Society. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Dilts, K., & Durand, M. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. West Chester University. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]
-
Yang, L., et al. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Publishing. Retrieved from [Link]
-
Khoabane, N. M., et al. (2022, January 11). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering - Universal Wiser Publisher. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl ethyl ester. Retrieved from [Link]
-
Supporting Information. (n.d.). Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidan. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl alcohol - Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-methyl-3-phenylglycidate. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
ResearchGate. (2025, August 07). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. Retrieved from [Link]
-
ScienceDirect. (2025, August 09). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis and characterization of benzyl electrophiles. Retrieved from [Link]
-
BDMAEE. (2025, May 01). applications of temed in the pharmaceutical industry to accelerate drug development processes. Retrieved from [Link]
-
EPO. (2021, June 02). METHOD FOR PREPARING BENZYL ALCOHOL AND HOMOLOGUES BY MEANS OF CATALYTIC CONVERSION OF LOWER ALCOHOL AND CATALYST USED. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the reaction of benzyl alcohols and phenylacetylene in the presence of a catalytic amount of base. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-METHYLBENZYL ALCOHOL - Procedure. Retrieved from [Link]
-
Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of Ethyl phenyl ether. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzyl alcohol | C8H10O | CID 11476. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 25). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science. Retrieved from [Link]
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The University of New Orleans. (2014, August 13). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. ScholarWorks@UNO. Retrieved from [Link]
-
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (n.d.). Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 3-Phenoxybenzyl Alcohol in the Synthesis of Etofenprox
For: Researchers, scientists, and professionals in agrochemical development.
Introduction: The Architectural Significance of Benzyl Alcohols in Modern Agrochemicals
The development of effective and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as reliable and versatile building blocks. (3-Ethylphenyl)methanol and its structural analogs, particularly 3-phenoxybenzyl alcohol, represent a critical class of intermediates in the synthesis of pyrethroid-like insecticides. These compounds provide a foundational aromatic core that is essential for the biological activity of the final product.
This guide provides a detailed technical overview and step-by-step protocols for the laboratory-scale synthesis of Etofenprox, a prominent non-ester pyrethroid insecticide. Etofenprox is distinguished by its high efficacy against a broad spectrum of pests and its favorable toxicological profile, characterized by a unique ether linkage instead of the more common ester bond found in many pyrethroids.[1] The synthesis of Etofenprox is a prime example of the industrial application of benzyl alcohol derivatives, specifically 3-phenoxybenzyl alcohol, in the construction of complex, high-value agrochemical molecules.
The protocols outlined herein are designed to be self-validating, with clear causality for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
The Synthetic Blueprint: A Multi-Step Approach to Etofenprox
The synthesis of Etofenprox is a convergent process, relying on the preparation of two key intermediates which are then coupled in the final step. The overall workflow is depicted below:
Sources
Application Notes and Protocols for the N-Alkylation of Amines using (3-Ethylphenyl)methanol
Introduction
The N-alkylation of amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where substituted amines are prevalent structural motifs in a vast array of biologically active molecules.[1][2] The introduction of an N-alkyl group can significantly modulate a compound's pharmacological properties, including its potency, selectivity, and metabolic stability. Traditionally, the N-alkylation of amines has been accomplished through the use of alkyl halides, a method often plagued by issues of overalkylation, the generation of stoichiometric waste, and the use of hazardous reagents.[1][3]
In recent years, the development of more sustainable and atom-economical synthetic methodologies has become a paramount goal in chemical research. The use of alcohols as alkylating agents for amines represents a significant advancement in this area, with water being the only byproduct.[1][4] (3-Ethylphenyl)methanol, a commercially available benzylic alcohol, serves as a valuable building block for the introduction of the 3-ethylbenzyl group, a substituent found in various pharmacologically relevant compounds.[5]
This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of amines using (3-Ethylphenyl)methanol. We will explore two robust and complementary strategies: a direct catalytic approach via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, and a classical two-step reductive amination. These protocols are designed to be adaptable for a wide range of amine substrates, from simple anilines to more complex, functionalized amines.
Theoretical Background: Mechanisms of N-Alkylation with Alcohols
The N-alkylation of amines with alcohols can be achieved through several distinct mechanistic pathways. Understanding these pathways is crucial for selecting the appropriate reaction conditions and troubleshooting potential issues.
The "Borrowing Hydrogen" (or Hydrogen Autotransfer) Mechanism
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is an elegant and highly atom-economical method for the N-alkylation of amines with alcohols.[4][6] This process, typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Ni, Au), involves a sequence of three key steps:
-
Dehydrogenation: The alcohol is first dehydrogenated by the metal catalyst to form the corresponding aldehyde or ketone in situ. The hydrogen is temporarily "borrowed" by the catalyst, forming a metal-hydride species.
-
Condensation and Imine/Enamine Formation: The in situ-generated carbonyl compound then reacts with the amine to form an imine (from a primary amine) or an enamine (from a secondary amine) with the concomitant release of a water molecule.
-
Hydrogenation: The metal-hydride species then transfers the "borrowed" hydrogen to the imine or enamine, reducing it to the final N-alkylated amine and regenerating the active catalyst.
This catalytic cycle avoids the need for external oxidants or reductants and generates water as the sole byproduct, making it an environmentally benign process.[1][6]
Reductive Amination
Reductive amination is a versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines.[7][8][9] It can be performed as a one-pot "direct" process or a two-step "indirect" process. For the N-alkylation of an amine with an alcohol, the indirect, two-step approach is often more controlled:
-
Oxidation of the Alcohol: The first step involves the oxidation of the alcohol to the corresponding aldehyde or ketone using a suitable oxidizing agent. A wide variety of reagents can be employed for this transformation, ranging from mild (e.g., PCC, PDC) to more robust systems (e.g., Swern, Dess-Martin periodinane).
-
Reductive Amination of the Carbonyl Compound: The isolated aldehyde or ketone is then reacted with the amine in the presence of a reducing agent. This reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[8] Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7][9]
While less atom-economical than the borrowing hydrogen approach due to the need for a stoichiometric oxidant and reductant, the two-step reductive amination offers excellent control and is often highly reliable for a broad range of substrates.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. (3-Ethylphenyl)methanol and many amines can be irritating to the skin and eyes. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Direct Catalytic N-Alkylation via Borrowing Hydrogen
This protocol describes a general procedure for the N-alkylation of an aromatic amine with (3-Ethylphenyl)methanol using a commercially available ruthenium catalyst.
Materials and Reagents:
-
Aniline (or a substituted aniline)
-
[Ru(p-cymene)Cl₂]₂ (or a similar Ru or Ir catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
Schlenk tube or a heavy-walled pressure tube with a screw cap
-
Magnetic stirrer and stir bar
-
Oil bath
Experimental Workflow:
Caption: Workflow for Direct Catalytic N-Alkylation.
Procedure:
-
To an oven-dried Schlenk tube or heavy-walled pressure tube equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv), (3-Ethylphenyl)methanol (1.2 mmol, 1.2 equiv), [Ru(p-cymene)Cl₂]₂ (0.01-0.03 mmol, 1-3 mol%), and potassium tert-butoxide (0.5-1.0 mmol, 0.5-1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (2-3 mL) via syringe.
-
Seal the tube tightly with a screw cap and place it in a preheated oil bath at 110-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-(3-ethylbenzyl)amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The catalytic cycle involves metal-hydride species that can be sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Base: The base (KOtBu) is often required to facilitate the deprotonation of the alcohol and the amine, promoting the formation of the active catalytic species.[6][12]
-
Excess Alcohol: A slight excess of the alcohol can help to drive the reaction to completion.
-
High Temperature: The dehydrogenation of the alcohol is often the rate-limiting step and typically requires elevated temperatures.[1][13]
Protocol 2: Two-Step Reductive Amination
This protocol outlines a two-step procedure involving the oxidation of (3-Ethylphenyl)methanol to 3-ethylbenzaldehyde, followed by its reductive amination with an amine.
Part A: Oxidation of (3-Ethylphenyl)methanol to 3-Ethylbenzaldehyde
Materials and Reagents:
-
(3-Ethylphenyl)methanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Oxidation and Work-up Workflow:
Caption: Workflow for the Oxidation of (3-Ethylphenyl)methanol.
Procedure (Part A):
-
To a solution of (3-Ethylphenyl)methanol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 mmol, 1.5 equiv) in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel, eluting with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield crude 3-ethylbenzaldehyde, which can often be used in the next step without further purification.
Part B: Reductive Amination of 3-Ethylbenzaldehyde
Materials and Reagents:
-
3-Ethylbenzaldehyde (from Part A)
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Reductive Amination Workflow:
Caption: Workflow for Reductive Amination.
Procedure (Part B):
-
In a round-bottom flask, dissolve 3-ethylbenzaldehyde (1.0 mmol, 1.0 equiv) and the amine (1.0-1.2 mmol, 1.0-1.2 equiv) in anhydrous 1,2-dichloroethane or dichloromethane (10 mL). A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Causality Behind Experimental Choices:
-
Two-Step Approach: Separating the oxidation and reduction steps allows for better control and optimization of each transformation, often leading to cleaner reactions and higher overall yields.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of a catalytic amount of acid.[7][9] It selectively reduces the iminium ion intermediate in the presence of the unreacted aldehyde.[9]
Data Presentation
The following tables provide representative data for the N-alkylation of various amines with (3-Ethylphenyl)methanol. The yields are based on literature precedents for similar transformations and are intended as a guide. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Examples for Direct Catalytic N-Alkylation
| Entry | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Aniline | 2 | 120 | 18 | 85-95 |
| 2 | 4-Methoxyaniline | 2 | 120 | 16 | 90-98 |
| 3 | 4-Chloroaniline | 3 | 130 | 24 | 75-85 |
| 4 | Benzylamine | 2 | 120 | 12 | 80-90 |
| 5 | Morpholine | 3 | 140 | 24 | 70-80 |
Table 2: Representative Examples for Two-Step Reductive Amination
| Entry | Amine | Oxidant (Part A) | Reductant (Part B) | Overall Yield (%) |
| 1 | Aniline | PCC | NaBH(OAc)₃ | 80-90 |
| 2 | 4-Methoxyaniline | DMP | NaBH(OAc)₃ | 85-95 |
| 3 | Benzylamine | PCC | NaBH(OAc)₃ | 82-92 |
| 4 | Dibenzylamine | DMP | NaBH(OAc)₃ | 75-85 |
| 5 | Piperidine | PCC | NaBH(OAc)₃ | 78-88 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion (Protocol 1) | - Inactive catalyst- Insufficient temperature- Presence of oxygen or water | - Use fresh catalyst and anhydrous solvent- Increase the reaction temperature- Ensure the reaction is set up under a strictly inert atmosphere |
| Formation of Side Products (Protocol 1) | - Over-alkylation (for primary amines)- Self-condensation of the aldehyde | - Use a 1:1 ratio of amine to alcohol- Lower the reaction temperature slightly |
| Incomplete Oxidation (Protocol 2A) | - Inactive oxidant- Insufficient amount of oxidant | - Use fresh PCC or DMP- Increase the stoichiometry of the oxidant |
| Low Yield in Reductive Amination (Protocol 2B) | - Inefficient imine formation- Decomposition of the aldehyde or amine | - Add a catalytic amount of acetic acid- Ensure the use of a mild reducing agent like NaBH(OAc)₃ |
Conclusion
The N-alkylation of amines with (3-Ethylphenyl)methanol is a valuable transformation for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science. Both the direct catalytic "borrowing hydrogen" approach and the two-step reductive amination offer reliable and versatile methods for achieving this transformation. The choice of method will depend on the specific substrate, functional group tolerance, and the desired level of atom economy. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of organic synthesis.
References
-
He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9270-9274. [Link]
-
Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]
-
Zhang, G., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv. [Link]
-
Imm, S., et al. (2011). Efficient nickel-catalysed N-alkylation of amines with alcohols. Chemical Communications, 47(29), 8370-8372. [Link]
-
Dey, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 1083-1097. [Link]
-
Mondal, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9421-9425. [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
-
Li, G., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Chemical Letters, 25(11), 1459-1462. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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MySkinRecipes. (3-Ethylphenyl)methanol. [Link]
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Costantini, C., et al. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 14(1), 162-167. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5588-5601. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
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Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Wikipedia. Reductive amination. [Link]
-
Myers, A. G. (n.d.). Synthesis of Amines: Reductive Amination. Harvard University. [Link]
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Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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The Emerging Role of (3-Ethylphenyl)methanol in Advanced Polymer and Materials Science: Application Notes and Protocols
The pursuit of novel monomers and functional agents is a cornerstone of innovation in polymer and materials science. (3-Ethylphenyl)methanol, a substituted aromatic alcohol, presents a unique combination of aromatic character, a reactive hydroxyl group, and an ethyl substituent that can impart desirable properties to polymeric materials. This guide provides an in-depth exploration of the potential applications of (3-Ethylphenyl)methanol, complete with detailed experimental protocols for its use as a co-monomer, an initiator in ring-opening polymerization, a modifier for specialty resins, and a surface functionalization agent.
Introduction to (3-Ethylphenyl)methanol in Materials Science
(3-Ethylphenyl)methanol (CAS No: 82657-69-0) is an organic compound with the molecular formula C₉H₁₂O.[1] Its structure, featuring a reactive benzylic hydroxyl group, makes it a versatile building block. The presence of the ethyl group on the phenyl ring can enhance solubility in organic solvents and introduce flexibility into polymer chains, potentially lowering the glass transition temperature and improving processability compared to unsubstituted benzyl alcohol derivatives. These structural features suggest its utility in creating specialty polymers and liquid crystalline materials.[2]
Table 1: Physicochemical Properties of (3-Ethylphenyl)methanol
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [1] |
| IUPAC Name | (3-ethylphenyl)methanol[1] |
| Appearance | Liquid (typical) |
| Boiling Point | Approx. 230-235 °C (estimated) |
| Density | Approx. 0.99 g/cm³ (estimated) |
Application 1: (3-Ethylphenyl)methanol as a Co-monomer in Polyester Synthesis
The hydroxyl group of (3-Ethylphenyl)methanol allows it to be incorporated into polyester chains through condensation polymerization with dicarboxylic acids or their derivatives. The inclusion of the 3-ethylphenyl moiety can disrupt chain packing, leading to polyesters with modified thermal and mechanical properties.
Protocol: Synthesis of a Modified Poly(ethylene terephthalate) (PET) Co-polymer
This protocol describes the synthesis of a PET co-polymer where (3-Ethylphenyl)methanol is used as a chain terminator or co-monomer to control molecular weight and modify properties.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
(3-Ethylphenyl)methanol
-
Manganese(II) acetate (catalyst)
-
Antimony(III) oxide (catalyst)
-
Methanol (for washing)
-
High-purity nitrogen or argon gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line for inert atmosphere
Procedure:
-
Transesterification:
-
Charge the reaction flask with dimethyl terephthalate, ethylene glycol (in a 1:2.2 molar ratio), and (3-Ethylphenyl)methanol (0.05 mol% relative to DMT).
-
Add manganese(II) acetate (0.05 mol% relative to DMT) as the transesterification catalyst.
-
Equip the flask with a mechanical stirrer and a distillation column.
-
Heat the mixture to 150-200 °C under a slow stream of nitrogen. Methanol will be produced as a byproduct and should be distilled off.[3]
-
Continue the reaction until approximately 95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Add antimony(III) oxide (0.04 mol% relative to DMT) to the reaction mixture.
-
Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to below 1 Torr.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
The viscosity of the molten polymer will increase significantly. Continue the reaction until the desired viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
Once the reaction is complete, cool the polymer under an inert atmosphere. The resulting solid can be removed and milled into pellets.
-
-
Purification:
-
The polymer pellets can be washed with methanol to remove any unreacted monomers or oligomers.
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature.
-
Caption: Workflow for modified polyester synthesis.
Application 2: (3-Ethylphenyl)methanol as an Initiator in Ring-Opening Polymerization (ROP)
Aromatic alcohols like benzyl alcohol are effective initiators for the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, allowing for the synthesis of polyesters with controlled molecular weights and a defined end-group.[4][5][6] (3-Ethylphenyl)methanol can serve a similar function, with the 3-ethylphenyl group at the alpha-terminus of the polymer chain.
Protocol: Synthesis of Poly(ε-caprolactone) (PCL) using (3-Ethylphenyl)methanol as an Initiator
This protocol details the synthesis of PCL with a (3-ethylphenyl)methoxy end-group using tin(II) 2-ethylhexanoate as a catalyst.
Materials:
-
ε-Caprolactone (freshly distilled)
-
(3-Ethylphenyl)methanol
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Syringes for liquid transfer under inert atmosphere
-
Vacuum line and inert gas supply (N₂ or Ar)
Procedure:
-
Reactor Setup:
-
Flame-dry a Schlenk flask under vacuum and backfill with nitrogen or argon.
-
Add ε-caprolactone to the flask via syringe.
-
The amount of (3-Ethylphenyl)methanol initiator determines the target molecular weight. For a target degree of polymerization of 100, use a monomer-to-initiator molar ratio of 100:1. Add the calculated amount of initiator via syringe.
-
-
Polymerization:
-
Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst ratio of 1000:1, as a solution in anhydrous toluene.
-
Immerse the flask in a preheated oil bath at 110 °C and stir the mixture.
-
Allow the polymerization to proceed for 2-24 hours, depending on the desired conversion.
-
-
Termination and Purification:
-
Cool the reaction to room temperature.
-
Dissolve the viscous polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Repeat the dissolution-precipitation step twice more to ensure the removal of unreacted monomer and catalyst.
-
Dry the final polymer product in a vacuum oven at room temperature to a constant weight.
-
Caption: Ring-opening polymerization workflow.
Application 3: (3-Ethylphenyl)methanol in Specialty Resin Synthesis
Phenolic resins are a class of thermosetting polymers with excellent thermal stability and chemical resistance.[7] The incorporation of substituted phenols or benzyl alcohols can modify the cross-linking density and final properties of the cured resin. (3-Ethylphenyl)methanol can be used to create modified resole-type phenolic resins.
Protocol: Synthesis of a (3-Ethylphenyl)methanol-Modified Resole Resin
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
(3-Ethylphenyl)methanol
-
Sodium hydroxide (catalyst)
-
Deionized water
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
pH meter or pH paper
Procedure:
-
Initial Reaction:
-
Charge the flask with phenol, (3-Ethylphenyl)methanol (at a 10:1 molar ratio of phenol to the alcohol), and deionized water.
-
Add a 50% aqueous solution of sodium hydroxide to adjust the pH to 8.5-9.0.
-
Heat the mixture to 70 °C with stirring.
-
-
Formaldehyde Addition:
-
Slowly add the formaldehyde solution to the reaction mixture over 30 minutes, maintaining the temperature at 70-75 °C. The molar ratio of formaldehyde to total phenolic compounds should be approximately 1.5:1.
-
After the addition is complete, continue to heat the mixture at reflux (around 95-100 °C) for 1-2 hours.
-
-
Dehydration:
-
Remove the reflux condenser and set up for distillation.
-
Apply a vacuum to the system to remove water. The temperature should be maintained below 100 °C to prevent premature curing.
-
Continue dehydration until the resin reaches the desired viscosity.
-
-
Final Product:
-
Cool the resin to room temperature. The resulting product is a viscous liquid or a brittle solid, which can be cured by heating.
-
Application 4: Surface Functionalization of Nanomaterials
The hydroxyl group of (3-Ethylphenyl)methanol can be used to functionalize the surface of materials, either directly or after conversion to a more reactive species like a silane. This can improve the dispersion of nanoparticles in a polymer matrix or impart specific surface properties.[8][9][10][11]
Protocol: Surface Modification of Silica Nanoparticles
This protocol describes a two-step process for the surface functionalization of silica nanoparticles with (3-ethylphenyl) groups.
Materials:
-
(3-Ethylphenyl)methanol
-
(3-Isocyanatopropyl)triethoxysilane
-
Silica nanoparticles (e.g., Aerosil)
-
Anhydrous toluene
-
Dibutyltin dilaurate (catalyst)
-
Ethanol and deionized water for washing
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Synthesis of the Silane Adduct:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve (3-Ethylphenyl)methanol in anhydrous toluene.
-
Add an equimolar amount of (3-isocyanatopropyl)triethoxysilane.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Stir the reaction at 60 °C for 4 hours to form the urethane-linked silane.
-
-
Surface Functionalization:
-
Disperse the silica nanoparticles in anhydrous toluene using an ultrasonicator.
-
Add the prepared silane adduct solution to the nanoparticle dispersion.
-
Reflux the mixture for 12 hours with stirring.
-
-
Purification:
-
Cool the dispersion to room temperature.
-
Separate the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene, ethanol, and deionized water to remove unreacted silane and catalyst.
-
Dry the surface-modified silica nanoparticles in a vacuum oven.
-
Caption: Surface functionalization of silica nanoparticles.
Conclusion
(3-Ethylphenyl)methanol is a promising, yet underexplored, building block for polymer and materials science. Its unique structure offers opportunities to create materials with tailored properties. The protocols provided herein serve as a starting point for researchers to investigate the incorporation of this versatile molecule into a range of material systems. Further research into its use in areas such as liquid crystals, high-performance coatings, and advanced composites is warranted and expected to yield innovative materials.
References
-
MySkinRecipes. (3-Ethylphenyl)methanol. Available at: [Link]
-
Al-Bayati, M. F., & Al-Amiery, A. A. (2012). Synthesis and characterization of new poly (phenyl methacrylates). ResearchGate. Available at: [Link]
-
Fries, K., & He, W. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Chemistry and Physics, 223(23), 2200295. Available at: [Link]
-
Naumann, S., & Dove, A. P. (2015). Ring-opening polymerization of ε-CL in the presence of alcohol initiator. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2018). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry, 9(1), 47-51. Available at: [Link]
-
Lee, J. Y., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications, 14(1), 5863. Available at: [Link]
-
Cramer, N. B., & Bowman, C. N. (2011). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech. Available at: [Link]
-
Gao, H., et al. (2018). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry, 9(1), 47-51. Available at: [Link]
-
Velasco-Carrillo, F. A., et al. (2021). Ring-opening polymerization of L-lactide initiated by benzyl alcohol. ResearchGate. Available at: [Link]
-
Mout, R., Moyano, D. F., & Rotello, V. M. (2012). Surface functionalization of nanoparticles for nanomedicine. Chemical Society Reviews, 41(7), 2539-2544. Available at: [Link]
-
Baugh, L. S., & Sen, A. (2020). Unsaturated Alcohols as Chain-Transfer Agents in Olefin Polymerization: Synthesis of Aldehyde End-Capped Oligomers and Polymers. Journal of the American Chemical Society, 142(36), 15431-15437. Available at: [Link]
-
Leach, S. B., et al. (2007). Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HF-HNO3 Etching. Chemistry of Materials, 19(20), 4933-4941. Available at: [Link]
-
Mout, R., Moyano, D. F., & Rotello, V. M. (2012). Surface functionalization of nanoparticles for nanomedicine. Semantic Scholar. Available at: [Link]
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Al-Obeidi, N. (2020). Enhancing the Utility of Nanoparticles Through Engineered Interfaces and Quantitative Assays. SFU Summit. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Ethylphenyl)methanol. PubChem. Available at: [Link]
-
Al-Bayati, M. F., & Al-Amiery, A. A. (2012). Synthesis and characterization of poly (phenyl methacrylates). ResearchGate. Available at: [Link]
-
Bhat, A. H., et al. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. Polymers, 14(8), 1589. Available at: [Link]
-
Reddy, K. J., et al. (2003). Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. Journal of Applied Polymer Science, 90(8), 2179-2186. Available at: [Link]
-
Abe, H., et al. (2023). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. International Journal of Molecular Sciences, 24(11), 9709. Available at: [Link]
-
Pervaiz, M., et al. (2012). Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. Journal of the Chemical Society of Pakistan, 34(4), 893-899. Available at: [Link]
-
Reddy, K. J., et al. (2003). Synthesis and characterization of poly(N-phenyl methacrylamide-co-methyl methacrylate) and reactivity ratios determination. Academia.edu. Available at: [Link]
-
Al-Bayati, M. F., & Al-Amiery, A. A. (2007). Synthesis and characterization of poly (phenyl methacrylates). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly-(phenyl-Al-Bayati-Al-Amiery/1a2b3c4d5e6f7a8b9c0d1e2f3a4b5c6d7e8f9a0b]([Link]
-
Junkers, T., & Barner-Kowollik, C. (2012). Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity. Polymer Chemistry, 3(10), 2749-2758. Available at: [Link]
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The Essential Chemical Industry. (n.d.). Polyesters. Available at: [Link]
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Lecomte, P., et al. (1998). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 31(2), 324-326. Available at: [Link]
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Sefcik, M. D. (1980). Synthesis of improved phenolic resins. CORE. Available at: [Link]
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Stevenson, D. R., & Mork, S. W. (2007). STABILIZATION OF POLYMERS WITH STYRENATED-P-CRESOLS. EPO. Available at: [Link]
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Detrembleur, C., et al. (2018). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi. Available at: [Link]
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-
Papageorgiou, G. Z., et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. Polymers, 16(23), 3277. Available at: [Link]
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Bannister, K. R., & Prather, K. L. J. (2023). Engineering polyester monomer diversity through novel pathway design. Current Opinion in Biotechnology, 79, 102852. Available at: [Link]
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Parcheta, P., & Pielichowski, K. (2021). Synthesis of Bio-Based Epoxy Resins. In Bio-based Epoxy Resins. Wiley-VCH. Available at: [Link]
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Li, X., et al. (2023). Synthesis and Characterization of an Environmentally Friendly Phenol–Formaldehyde Resin Modified with Waste Plant Protein. Polymers, 15(14), 2999. Available at: [Link]
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Wu, C. C., & Pan, C. Y. (2006). Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. Journal of Applied Polymer Science, 101(2), 1145-1153. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude (3-Ethylphenyl)methanol by Column Chromatography
Welcome to the technical support guide for the purification of crude (3-Ethylphenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are tasked with isolating this key intermediate. My aim is to provide not just a set of instructions, but a deeper understanding of the principles and nuances involved in achieving high purity through column chromatography. Drawing from extensive field experience, this guide will walk you through troubleshooting common issues and answer frequently asked questions, ensuring your purification process is both efficient and effective.
I. Foundational Knowledge: Understanding the "Why"
Before delving into protocols and troubleshooting, it's crucial to grasp the underlying principles of the purification process. (3-Ethylphenyl)methanol is a substituted aromatic alcohol, a class of compounds that are moderately polar. This polarity is the key to its separation from common impurities via normal-phase column chromatography.[1][2][3][4]
In normal-phase chromatography, we utilize a polar stationary phase, most commonly silica gel (SiO₂), and a less polar mobile phase (eluent).[1][5][6] The separation is based on the differential adsorption of the compounds in your crude mixture to the silica surface.[5][6]
-
Polar compounds , like our target molecule, will have a stronger affinity for the polar silica gel and will thus travel down the column more slowly.
-
Non-polar impurities will have a weaker interaction with the stationary phase and will be carried down the column more quickly by the mobile phase.[4]
By carefully selecting the mobile phase composition, we can control the rate at which different compounds elute, allowing for their separation and collection in distinct fractions.[2][5]
Diagram: Principle of Normal-Phase Column Chromatography
Sources
Recrystallization techniques for purifying solid (3-Ethylphenyl)methanol derivatives
Current Status: Operational Topic: Recrystallization & Solid-State Purification Ticket ID: CRY-3-ETH-META-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Core Directive & Executive Summary
The Challenge: (3-Ethylphenyl)methanol derivatives present a unique purification challenge. The meta-substitution pattern breaks molecular symmetry, significantly lowering the lattice energy compared to para-isomers. This results in low melting points and a high propensity for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than discrete crystallization.
The Solution Strategy: Successful purification requires a shift from "standard cooling" to controlled supersaturation . You must maintain the system in the metastable zone—avoiding the spinodal decomposition region where oiling occurs—and rely heavily on seeding and antisolvent dosing.
Standard Operating Protocol (SOP): The "Dual-Solvent" Approach
This protocol is optimized for non-ionic (3-Ethylphenyl)methanol derivatives (e.g., esters, ethers, carbamates).
Reagents:
-
Primary Solvent (Good): Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Antisolvent (Poor): n-Heptane (preferred over Hexane for higher flash point) or Methyl tert-butyl ether (MTBE).
Step-by-Step Workflow
-
Dissolution (Thermodynamic Check):
-
Dissolve crude solid in the minimum amount of Primary Solvent at 45–50°C.
-
Note: Do not boil. These derivatives often melt <60°C. Boiling leads to immediate oiling upon cooling.
-
-
Filtration (Clarification):
-
While warm, filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/silica) which can induce random nucleation.
-
-
The "Cloud Point" Titration:
-
Maintain solution at 40°C.
-
Add Antisolvent dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Primary Solvent to just clear the solution.
-
-
Seeding (Critical Step):
-
Cool to 30°C.
-
Add 0.5 wt% pure seed crystals .
-
Wait 30 minutes. Do not cool further until you see visible growth on the seeds.
-
-
Controlled Cooling:
-
Cool at a rate of 5°C per hour down to 0°C.
-
Why? Rapid cooling drives the system into the "labile zone" where oil droplets form before crystals.
-
-
Isolation:
-
Filter the resulting solids. Wash with cold (0°C) Antisolvent/Primary Solvent (9:1 ratio).
-
Vacuum dry at <30°C to prevent melting.
-
Troubleshooting Hub (Interactive Q&A)
Issue 1: "My product is coming out as an oil at the bottom of the flask."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Mechanism: The melting point of your solvated derivative is lower than the temperature at which it becomes insoluble. You have hit the "Oiling Out Boundary" before the "Crystallization Boundary."
Corrective Actions:
-
Reheat: Redissolve the oil by heating.
-
Dilute: Add more Primary Solvent (10-20% volume). This shifts the saturation curve, lowering the temperature required for precipitation, but hopefully keeping it above the oiling-out point.
-
High-Temp Seeding: Seed the solution at a higher temperature. If it oils out at 25°C, seed at 28°C.
-
Change Solvent Class: Switch from EtOAc/Heptane to IPA/Water . The hydroxyl group on the (3-Ethylphenyl)methanol scaffold interacts strongly with alcohols, potentially stabilizing the crystal lattice over the oil phase.
Issue 2: "The crystals are colored (yellow/brown) but NMR shows >95% purity."
Diagnosis: Occlusion of oxidative impurities (quinones/aldehydes). Mechanism: (3-Ethylphenyl)methanol derivatives are prone to benzylic oxidation. These colored byproducts incorporate into the crystal lattice defects.
Corrective Actions:
-
Do NOT use standard charcoal: Standard activated carbon is often too acidic and can dehydrate benzyl alcohols.
-
Use Neutral Alumina or Silica: Pass the warm solution through a short pad of neutral alumina before crystallization.
-
Antioxidant Additive: Add 0.1% BHT (butylated hydroxytoluene) to the crystallization solvent to arrest oxidative degradation during the process.
Issue 3: "Yield is too low (<50%)."
Diagnosis: High solubility of the meta-isomer. Mechanism: The meta-ethyl group prevents tight packing, meaning the derivative remains highly soluble in the mother liquor compared to a para-isomer.
Corrective Actions:
-
Second Crop: Concentrate the mother liquor to half volume and repeat the cooling process (expect lower purity).
-
Derivatization: If the yield is critical, convert the alcohol to a 3,5-dinitrobenzoate ester. These derivatives are specifically designed to have high melting points and crystallize readily, allowing for easy purification and subsequent hydrolysis back to the alcohol.
Visualizing the Logic
Workflow: The Recrystallization Decision Tree
Caption: Decision logic for solvent selection and handling phase separation events.
Comparative Data: Solvent Systems
| Solvent System | Polarity | Suitability for (3-Ethylphenyl)methanol Derivs. | Risk Factor |
| EtOAc / Heptane | Moderate | High | Best balance of yield/purity. Heptane prevents oiling better than Hexane due to higher BP. |
| IPA / Water | High | Medium | Good for highly polar derivatives (e.g., amides). High risk of oiling if water content >30%. |
| DCM / Hexane | Low | Low | DCM evaporates too fast, causing crusting/amorphous precipitation. Avoid. |
| Toluene | Low | Medium | Excellent for π-π stacking, but high BP makes drying the low-melting solid difficult. |
References & Grounding
-
Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for aromatic alcohol purification).
-
Tung, H.H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Mechanisms of oiling out and seeding strategies).
-
Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. (Criticality of seeding for metastable zones).
-
Gavezzotti, A. "Are Crystal Structures Predictable?" Accounts of Chemical Research, 1994. (Discussion on symmetry and packing efficiency of meta- vs para-isomers).
Disclaimer: This guide assumes standard laboratory safety protocols. (3-Ethylphenyl)methanol derivatives may be irritants. Always consult the specific SDS before handling.
Identifying and minimizing byproducts in (3-Ethylphenyl)methanol synthesis
Executive Summary & Reaction Logic
Welcome to the technical support hub for (3-Ethylphenyl)methanol (CAS: 1877-77-6). This guide addresses the reduction of 3-ethylbenzoic acid or 3-ethylbenzaldehyde to the target alcohol. While the reaction appears straightforward, specific byproducts (dibenzyl ethers, over-reduced toluenes) and process issues (aluminum emulsions) frequently compromise yield and purity.
Reaction Pathway & Byproduct Map
The following diagram illustrates the primary reduction pathway and the specific "off-ramps" where byproducts are generated. Use this to diagnose impurities found in your crude mixture.
Figure 1: Reaction cascade showing the critical intermediate (aldehyde) and potential divergence into ether or alkane byproducts.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: "My crude product is a sticky white paste and yield is <40%."
Diagnosis: Aluminum Salt Emulsion ("The Grey Sludge").
Cause: Improper quenching of Lithium Aluminum Hydride (
Protocol (Fieser Method):
For every 1 gram of
-
Dilute reaction mixture with diethyl ether (cool to 0°C).
-
Slowly add 1.0 mL of Water. (Caution: Gas evolution).[3]
-
Add 1.0 mL of 15% Aqueous NaOH .
-
Add 3.0 mL of Water.
-
Warm to room temperature and stir vigorously for 15 minutes.
-
Add anhydrous
to dry. -
Filter the white granular solid. Rinse solids thoroughly with ether.
Technical Note: Do not rush the stirring step (Step 5). The transformation from gel to granule requires time for the aluminate salts to aggregate [1].
Issue 2: "I see a carbonyl peak (~1700 cm⁻¹) in IR or a peak at ~10 ppm in ¹H NMR."
Diagnosis: Incomplete Reduction. Cause: Presence of residual 3-ethylbenzaldehyde or 3-ethylbenzoic acid .
-
Scenario A (Acid remaining): Old/degraded reducing agent (absorbed moisture).
-
Scenario B (Aldehyde remaining): Insufficient stoichiometry or reaction quenched too early.
Corrective Action:
-
Stoichiometry Check: Ensure you are using at least 0.75 equivalents of
(which provides 3 hydrides, though 1.0–1.5 equiv is standard practice to account for moisture) or 1.2–1.5 equivalents of Borane-THF ( ). -
Temperature: If using Borane-THF, ensure the reaction is refluxed or stirred at ambient temperature long enough (overnight). Borane reductions can be slower than
[2].
Issue 3: "My product has a higher boiling point than expected and shows extra benzylic protons."
Diagnosis: Dibenzyl Ether Formation (Byproduct A in Fig 1). Cause: Acid-catalyzed condensation. If you quenched the reaction with strong acid (e.g., HCl) and heated the mixture during rotary evaporation, two molecules of (3-ethylphenyl)methanol can condense to form the ether.
Prevention:
-
Avoid strong acid quenches if possible.
-
If acid neutralization is required, keep the pH near neutral (pH 6-7).
-
Do not heat the crude mixture above 50°C until the acid is fully removed.
Optimization: Selecting the Reducing Agent
Choosing the right reagent is the first step in byproduct minimization.
| Feature | Lithium Aluminum Hydride ( | Borane-THF Complex ( | Sodium Borohydride ( |
| Substrate Scope | Reduces Acids, Esters, Aldehydes | Best for Carboxylic Acids | Aldehydes ONLY (Won't reduce acid) |
| Byproduct Risk | Low (if quenched correctly) | Low (very clean for acids) | N/A for acids |
| Safety Profile | High Risk: Pyrophoric powder.[2] | High Risk: Flammable gas evolution.[4] | Moderate Risk. |
| Workup | Difficult (Emulsions likely). | Requires MeOH quench to break borate esters. | Simple aqueous extraction. |
| Recommendation | Standard Choice (Cost-effective). | Premium Choice (Chemoselective). | Use only if starting from 3-ethylbenzaldehyde . |
Analytical Validation (Self-Check)
Before proceeding to the next step in your synthesis, validate the identity of your product using these expected NMR shifts.
Target Structure: (3-Ethylphenyl)methanol [5]
-
¹H NMR (CDCl₃, 400 MHz):
- 7.10 - 7.30 (m, 4H): Aromatic ring protons.
-
4.68 (s, 2H): Benzylic methylene (
). Key indicator of alcohol. -
2.66 (q,
Hz, 2H): Ethyl group methylene ( ). -
1.25 (t,
Hz, 3H): Ethyl group methyl ( ). - ~1.8 (br s, 1H): Hydroxyl proton (variable).
Troubleshooting Logic Flow:
Figure 2: Decision tree for crude NMR analysis.
References
-
Fieser Workup Protocol & Stoichiometry Title: Workup for Aluminum Hydride Reductions (The Fieser Workup) Source: University of Rochester, Department of Chemistry URL:[Link]
-
Borane-THF Reagent Properties Title: Borane–tetrahydrofuran (Molecule of the Week) Source: American Chemical Society (ACS) URL:[Link]
-
General Reduction of Benzoic Acids Title: Reduction of Carboxylic Acids to Alcohols Source:[6][7][8] Organic Chemistry Portal URL:[Link]
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. acs.org [acs.org]
- 5. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The following compound is obtained by the reduction of benzoic acid with lithium alumimium hydride â [allen.in]
- 7. prepp.in [prepp.in]
- 8. homework.study.com [homework.study.com]
Technical Support Center: Optimizing the Synthesis of (3-Ethylphenyl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (3-Ethylphenyl)methanol. This valuable intermediate finds applications in the synthesis of fragrances, flavoring agents, pharmaceuticals, and agrochemicals.[1] This guide is designed to be a practical resource, moving beyond simple step-by-step instructions to explain the "why" behind experimental choices, ensuring robust and reproducible outcomes.
Introduction to Synthetic Strategies
The synthesis of (3-Ethylphenyl)methanol can be effectively achieved through two primary routes:
-
Reduction of 3-Ethylbenzoic Acid: A powerful and straightforward method employing a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Grignard Reaction: A versatile approach involving the reaction of an organomagnesium halide (Grignard reagent) with a suitable carbonyl compound, such as 3-ethylbenzaldehyde.
This guide will address potential issues and optimization strategies for both pathways.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of (3-Ethylphenyl)methanol.
Route 1: Reduction of 3-Ethylbenzoic Acid with LiAlH₄
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in LiAlH₄ reductions of carboxylic acids are often traced back to several key factors:
-
Incomplete Reaction: The reduction of a carboxylic acid with LiAlH₄ is a two-step process. First, an acid-base reaction occurs to form a lithium carboxylate salt. This is followed by the actual reduction.[2][3] Insufficient LiAlH₄ or reaction time will lead to incomplete conversion.
-
Optimization:
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. A molar ratio of at least 1.5 to 2 equivalents of LiAlH₄ to the carboxylic acid is recommended to drive the reaction to completion.
-
Reaction Time and Temperature: While the initial acid-base reaction is rapid, the reduction of the carboxylate can be slower. Refluxing in an ethereal solvent like THF is often necessary.[4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
-
-
Moisture Contamination: LiAlH₄ reacts violently with water.[5] Any moisture in your glassware, solvent, or starting material will consume the reagent, leading to lower yields and potentially creating a safety hazard.
-
Prevention:
-
Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.
-
Ensure your 3-ethylbenzoic acid is dry. If necessary, dry it in a vacuum oven before use.
-
-
-
Improper Work-up: The work-up of LiAlH₄ reactions is critical for isolating the product. The formation of aluminum salts can create emulsions that are difficult to separate, trapping the product and reducing the isolated yield.[5]
-
Recommended Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add water dropwise to quench the excess LiAlH₄. For every 'x' grams of LiAlH₄ used, add 'x' mL of water.
-
Add 'x' mL of a 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the mixture vigorously for 15-30 minutes. This should result in a granular white precipitate of aluminum salts that can be easily filtered off.[5][6][7]
-
Wash the precipitate thoroughly with your reaction solvent (e.g., THF or diethyl ether) to recover any adsorbed product.
-
-
Question 2: I've isolated my product, but the NMR spectrum shows significant impurities. What are they and how can I avoid them?
Answer:
Common impurities in the LiAlH₄ reduction of 3-ethylbenzoic acid include:
-
Unreacted Starting Material: As discussed above, this is due to incomplete reaction. Use the optimization strategies mentioned in Question 1.
-
Aldehyde Intermediate: The reduction of a carboxylic acid proceeds through an aldehyde intermediate.[3][5] If the reaction is not allowed to go to completion, or if an insufficient amount of LiAlH₄ is used, the aldehyde may be present as an impurity.
-
Identification: The aldehyde proton will appear as a singlet between 9-10 ppm in the ¹H NMR spectrum.
-
Prevention: Ensure complete reduction by using an adequate excess of LiAlH₄ and sufficient reaction time.
-
-
Over-reduction Products: While less common for this specific substrate, highly forcing conditions could potentially lead to the reduction of the aromatic ring. This is generally not a concern under standard LiAlH₄ reduction conditions for benzoic acids.
Purification Strategy:
If impurities are present, column chromatography on silica gel is an effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar impurities from the more polar (3-Ethylphenyl)methanol product.[8]
Route 2: Grignard Reaction
Question 3: My Grignard reaction fails to initiate. What can I do?
Answer:
Failure of a Grignard reaction to initiate is a classic and frustrating problem. The primary culprit is almost always an issue with the magnesium surface or the presence of inhibitors.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.
-
Activation Techniques:
-
Mechanical Activation: Vigorously stir the magnesium turnings in anhydrous ether before adding the halide. A glass stirring rod can be used to crush some of the turnings to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and exposing fresh metal. The characteristic brown color of the iodine will disappear upon initiation.[9][10]
-
Initiators: A small amount of a more reactive halide, such as 1,2-dibromoethane, can be added to initiate the reaction.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic species, including water.[11][12]
-
Prevention: Follow the same rigorous procedures for drying glassware and solvents as outlined for the LiAlH₄ reduction.
-
-
Solvent Choice: Ethereal solvents are essential for stabilizing the Grignard reagent.[13]
Question 4: My Grignard reaction yield is low, and I have a significant amount of a non-polar byproduct. What is happening?
Answer:
The formation of a non-polar byproduct in a Grignard reaction often points to a side reaction known as Wurtz coupling .
-
Wurtz Coupling: This side reaction involves the coupling of two organic halide molecules. In the context of preparing an ethyl Grignard reagent, this would result in the formation of butane. If preparing a phenyl Grignard, biphenyl would be the byproduct.
-
Mechanism: The Grignard reagent can react with unreacted organic halide.
-
Prevention:
-
Slow Addition: Add the organic halide slowly to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Dilution: Use a sufficient volume of solvent to keep the concentrations of all species low.
-
-
Another potential cause of low yield is the enolization of the aldehyde starting material if it contains acidic alpha-protons. However, 3-ethylbenzaldehyde lacks alpha-protons, so this is not a concern in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is "better" for preparing (3-Ethylphenyl)methanol?
A1: The "better" route depends on the specific needs of the researcher and the available starting materials.
| Feature | Reduction of 3-Ethylbenzoic Acid | Grignard Reaction with 3-Ethylbenzaldehyde |
| Starting Material Availability | 3-Ethylbenzoic acid is commercially available. | 3-Ethylbenzaldehyde is commercially available. |
| Reagent Handling | Requires careful handling of pyrophoric and water-reactive LiAlH₄. | Requires careful handling of Grignard reagents, which are also water-reactive. |
| Reaction Control | Generally straightforward to run to completion. | Initiation can sometimes be challenging. |
| Byproducts | Primarily unreacted starting material or aldehyde intermediate if incomplete. | Can have Wurtz coupling byproducts. |
| Atom Economy | Generally good. | Can be slightly lower due to the formation of magnesium salts. |
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.
-
Procedure:
-
Prepare a TLC plate with a silica gel stationary phase.
-
Spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
-
Interpretation:
-
The starting materials (3-ethylbenzoic acid or 3-ethylbenzaldehyde) are less polar than the product, (3-Ethylphenyl)methanol. Therefore, the starting material will have a higher Rf value (travel further up the plate) than the product.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Q3: What are the key safety precautions I should take when working with Lithium Aluminum Hydride?
A3: Lithium Aluminum Hydride is a highly reactive and potentially dangerous reagent. Strict adherence to safety protocols is essential.
-
Water Reactivity: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas. All reactions must be conducted under strictly anhydrous conditions.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[15]
-
Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere of nitrogen or argon.
-
Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done slowly and with extreme caution, preferably in an ice bath.[6][15]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water or carbon dioxide extinguishers on a LiAlH₄ fire.[15]
Q4: What are the expected spectroscopic data for (3-Ethylphenyl)methanol?
A4: The structure of (3-Ethylphenyl)methanol can be confirmed using standard spectroscopic techniques.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.0 (m, 4H, Ar-H), 4.65 (s, 2H, -CH₂OH), 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.6 (br s, 1H, -OH), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~144.5, 141.0, 128.5, 126.5, 126.0, 125.0, 65.0, 29.0, 15.5 |
| IR (neat, cm⁻¹) | ~3350 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2960, 2870 (Aliphatic C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1030 (C-O stretch) |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [16] |
Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and concentration. The provided ¹H NMR data is a prediction based on standard chemical shift values.[17][18]
Experimental Workflows
Workflow 1: Reduction of 3-Ethylbenzoic Acid
Caption: Workflow for the reduction of 3-ethylbenzoic acid.
Workflow 2: Grignard Synthesis
Sources
- 1. (3-Ethylphenyl)methanol [myskinrecipes.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (3-(Phenylethynyl)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. tsijournals.com [tsijournals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cerritos.edu [cerritos.edu]
- 13. adichemistry.com [adichemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Yields in the Reduction of 3-Ethylbenzoic Acid
Welcome to the technical support center for the reduction of 3-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this specific transformation. Here, we will delve into common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.
I. Troubleshooting Guide: A Question-and-Answer Approach
Low yields in the reduction of 3-ethylbenzoic acid to 3-ethylbenzyl alcohol can stem from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This section addresses specific problems you might be facing in a direct question-and-answer format.
Issue 1: The reaction appears sluggish or incomplete, with significant starting material remaining.
Question: I've run my reduction of 3-ethylbenzoic acid, but TLC/LC-MS analysis shows a large amount of unreacted starting material even after extended reaction times. What could be the cause?
Answer: This is a common issue that often points to problems with the reducing agent's activity, insufficient equivalents of the reagent, or suboptimal reaction conditions.
-
Reagent Quality and Handling:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful but extremely moisture-sensitive reagent.[1][2] If it has been improperly stored or handled, it will react with atmospheric moisture, reducing its potency. A tell-tale sign of degraded LiAlH₄ is a darker gray appearance instead of a light gray powder.[2]
-
Borane (BH₃): Borane reagents, such as BH₃•THF, are also sensitive to moisture and air.[3] Use of old or improperly stored solutions can lead to lower effective concentrations.
-
-
Insufficient Equivalents:
-
The reduction of a carboxylic acid with LiAlH₄ is a multi-step process that consumes multiple hydride equivalents.[4] The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt.[3][4] Subsequent hydride additions are then required to reduce the carboxylate to the alcohol. Therefore, a molar excess of LiAlH₄ is necessary.
-
For borane reductions, the stoichiometry is also critical, with the reaction proceeding through a triacyloxyborane intermediate.[3]
-
-
Reaction Temperature:
-
While LiAlH₄ reductions are often performed at 0 °C to room temperature, sluggish reactions can sometimes be gently heated to drive them to completion. However, this must be done with caution to avoid side reactions.
-
Borane reductions are typically efficient at room temperature.[3]
-
Issue 2: The desired product, 3-ethylbenzyl alcohol, is obtained, but in a lower-than-expected yield, with significant byproduct formation.
Question: I'm getting some of my target alcohol, but the yield is poor, and I'm seeing other spots on my TLC or peaks in my GC-MS. What are these byproducts and how can I avoid them?
Answer: Byproduct formation is a frequent cause of low yields. The nature of the byproducts can provide valuable clues about what's going wrong in your reaction.
-
Potential Byproducts and Their Causes:
-
Over-reduction Products (with Catalytic Hydrogenation): If you are using catalytic hydrogenation under harsh conditions (high pressure and temperature), you risk reducing the aromatic ring in addition to the carboxylic acid.[5][6] This would lead to the formation of (3-ethylcyclohexyl)methanol.
-
Benzyl Ester Formation: In some cases, the intermediate aldehyde can react with the product alcohol to form a benzyl ester.
-
Products from Impure Starting Material: Ensure your 3-ethylbenzoic acid is pure. Impurities from its synthesis can lead to a variety of side products.
-
Issue 3: The work-up procedure seems to be the source of product loss.
Question: My reaction seems to go to completion, but I lose a significant amount of product during the aqueous work-up and extraction. How can I optimize this step?
Answer: The work-up for hydride reductions, particularly with LiAlH₄, is a critical step where product can be lost if not performed correctly.
-
Inefficient Quenching of LiAlH₄: The Fieser work-up is a widely used and effective method for quenching LiAlH₄ reactions. It involves the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Deviating from the correct ratios can result in a gelatinous precipitate that is difficult to filter and can trap the product.
-
Emulsion Formation during Extraction: The presence of aluminum salts can sometimes lead to the formation of emulsions during the extraction with an organic solvent. To break up emulsions, you can try adding brine (saturated aqueous NaCl solution) or filtering the entire mixture through a pad of Celite.
-
Product Solubility: 3-ethylbenzyl alcohol has some water solubility. Ensure you are performing multiple extractions with your organic solvent to maximize recovery from the aqueous layer.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the reduction of 3-ethylbenzoic acid.
Q1: Which reducing agent is better for this transformation, LiAlH₄ or BH₃•THF?
A1: Both LiAlH₄ and borane-THF (BH₃•THF) are effective for reducing carboxylic acids to primary alcohols.[7]
-
LiAlH₄ is a very powerful and versatile reducing agent.[8][9] However, it is pyrophoric and reacts violently with water, requiring careful handling under an inert atmosphere.[1][4]
-
BH₃•THF is a milder and more selective reagent.[10] It is particularly good for selectively reducing carboxylic acids in the presence of other functional groups like esters.[10][11] For many applications, it is considered a safer alternative to LiAlH₄.
Q2: Can I use sodium borohydride (NaBH₄) for this reduction?
A2: No, sodium borohydride is generally not strong enough to reduce carboxylic acids.[8] It is primarily used for the reduction of aldehydes and ketones.[8]
Q3: How can I monitor the progress of my reaction?
A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: You can spot the reaction mixture against a standard of your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
-
LC-MS: This provides more detailed information, allowing you to see the disappearance of the starting material's mass peak and the appearance of the product's mass peak. You can also identify potential byproducts by their mass.
Q4: My 3-ethylbenzoic acid is not very soluble in the reaction solvent (e.g., THF or diethyl ether). What can I do?
A4: You can try gently warming the mixture to aid dissolution before adding the reducing agent. Alternatively, you can add the 3-ethylbenzoic acid as a solution in the reaction solvent to the reducing agent mixture.
Q5: What is the mechanism of the reduction of a carboxylic acid with LiAlH₄?
A5: The mechanism involves several steps:
-
Deprotonation: The hydride from LiAlH₄ acts as a base and removes the acidic proton from the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.
-
Nucleophilic Attack: A hydride ion from another molecule of LiAlH₄ attacks the carbonyl carbon of the carboxylate.
-
Intermediate Formation: This forms a tetrahedral intermediate.
-
Second Hydride Attack: A second hydride attacks the intermediate, leading to the formation of an alkoxide.
-
Protonation: An aqueous workup protonates the alkoxide to yield the primary alcohol.
III. Detailed Experimental Protocols
Here are detailed, step-by-step protocols for the reduction of 3-ethylbenzoic acid using both LiAlH₄ and BH₃•THF.
Protocol 1: Reduction of 3-Ethylbenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
3-ethylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v aqueous sodium hydroxide (NaOH)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 3-ethylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up (Fieser Method): Once the reaction is complete, cool the flask back down to 0 °C. Cautiously and slowly add the following in a dropwise manner:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration and Extraction: Stir the resulting mixture for 15-30 minutes at room temperature. A white, granular precipitate should form. Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether or ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-ethylbenzyl alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Reduction of 3-Ethylbenzoic Acid with Borane-Tetrahydrofuran Complex (BH₃•THF)
Materials:
-
3-ethylbenzoic acid
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (typically 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Substrate Addition: Dissolve 3-ethylbenzoic acid (1.0 equivalent) in anhydrous THF in the flask and cool to 0 °C.
-
Reagent Addition: Add BH₃•THF solution (2.0-3.0 equivalents) dropwise to the solution of the carboxylic acid.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously add 1 M HCl dropwise to quench the excess borane (caution: hydrogen gas evolution).
-
Extraction: Add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
IV. Data Presentation and Visualization
Table 1: Comparison of Common Reducing Agents for Carboxylic Acids
| Reducing Agent | Relative Strength | Selectivity | Safety Considerations | Typical Solvents |
| LiAlH₄ | Very Strong | Reduces many functional groups | Pyrophoric, reacts violently with water | THF, Diethyl ether |
| BH₃•THF | Strong | More selective than LiAlH₄ | Flammable, moisture-sensitive | THF |
| NaBH₄ | Weak | Reduces aldehydes and ketones only | Relatively safe | Methanol, Ethanol |
Diagrams
Caption: Workflow for the LiAlH₄ reduction of 3-ethylbenzoic acid.
Caption: A logical approach to troubleshooting low yields.
V. References
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development - ACS Publications.
-
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Unknown Source.
-
US9873644B2 - Hydrogenation of carboxylic acids to increase yield of aromatics - Google Patents. Google Patents.
-
Borane reduction mechanism || selective reduction of acids || solved problems - YouTube. YouTube.
-
Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Unknown Source.
-
6.5: Reactions of Carboxylic Acids - An Overview - Chemistry LibreTexts. Chemistry LibreTexts.
-
Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry.
-
[Solved] Benzoic acid on reacting with lithium aluminium hydride give - Testbook. Testbook.
-
UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - CUTM Courseware. CUTM Courseware.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Unknown Source.
-
Experiment 5 Reductions with Lithium Aluminium Hydride. Unknown Source.
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Chemistry Steps.
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Chemistry LibreTexts.
-
Low yield LAH reactions : r/Chempros - Reddit. Reddit.
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- 11. rzepa.net [rzepa.net]
Technical Support Center: A Guide to Preventing Oxidation of (3-Ethylphenyl)methanol During Storage
Welcome to the technical support center for (3-Ethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this aromatic alcohol in their work. As an important intermediate in organic synthesis, particularly for fragrances and pharmaceuticals, maintaining the purity of (3-Ethylphenyl)methanol is paramount for reproducible and reliable experimental outcomes.[1]
The primary challenge in handling this compound is its susceptibility to oxidation, a common issue for benzylic alcohols. This guide provides a scientifically grounded framework for understanding and preventing this degradation. The principles and protocols outlined here are based on established best practices for the storage of analogous compounds, such as benzyl alcohol, which exhibits similar reactivity.[2] Our goal is to equip you with the knowledge to ensure the long-term stability and integrity of your materials.
Section 1: The Science of Oxidation - Why Does (3-Ethylphenyl)methanol Degrade?
The stability of (3-Ethylphenyl)methanol is compromised primarily by its reaction with atmospheric oxygen. This process, known as autoxidation, is a slow oxidation that does not require a flame or high temperatures, although it can be accelerated by certain conditions.[2] The benzylic carbon—the carbon atom to which the alcohol group is attached—is particularly susceptible to oxidation.
The degradation proceeds in two main steps:
-
Oxidation to Aldehyde: (3-Ethylphenyl)methanol first oxidizes to its corresponding aldehyde, (3-Ethyl)benzaldehyde. This is often the rate-limiting step and is accompanied by a change in aroma, as aldehydes often have distinct, sometimes almond-like, smells.
-
Oxidation to Carboxylic Acid: The resulting aldehyde is even more prone to oxidation and can be readily converted to (3-Ethyl)benzoic acid, especially if the exposure to oxygen continues.
Several factors can initiate or accelerate this degradation cascade:
-
Oxygen (Air): The primary reactant. Limiting exposure to air is the most critical preventative measure.[2]
-
Light: UV radiation can provide the energy to initiate the radical chain reactions involved in autoxidation.[2][3]
-
Heat: Increased temperature accelerates the rate of chemical reactions, including oxidation.[3]
-
Incompatible Materials: Strong oxidizing agents and acids can catalyze the degradation process.[2]
Below is a diagram illustrating the oxidative pathway.
Caption: Oxidative degradation pathway of (3-Ethylphenyl)methanol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the visible signs of oxidation in my (3-Ethylphenyl)methanol sample? A1: The first sign is often olfactory; you may notice a faint, sweet, almond-like odor characteristic of the aldehyde impurity. As oxidation progresses, the clear, colorless liquid may develop a pale yellow tint. Significant degradation could potentially lead to the formation of (3-Ethyl)benzoic acid, which might appear as a crystalline precipitate if its solubility limit is exceeded.
Q2: What are the ideal storage conditions for (3-Ethylphenyl)methanol? A2: The ideal conditions minimize exposure to oxygen, light, and heat. This includes storing the compound in a tightly sealed, amber glass container under an inert atmosphere (like argon or nitrogen), in a cool and dark location.[2][4][5] Some safety data sheets recommend refrigeration or even freezing at -20°C for long-term storage.[6]
Q3: Can I store it in a standard plastic vial for my experiments? A3: It is strongly discouraged. Many common plastics are not suitable for long-term storage of benzyl alcohols. The compound can degrade certain plastics or, conversely, leach plasticizers from the container into your sample, compromising its purity.[2] For short-term experimental use, polypropylene containers may be acceptable, but for storage, glass or vessels coated with inert fluorinated polymers (e.g., Teflon) are superior choices.[2]
Q4: How long can I store (3-Ethylphenyl)methanol before it degrades? A4: There is no fixed shelf-life, as the rate of degradation is highly dependent on storage conditions and the initial purity of the material. A freshly opened bottle stored under ideal conditions (inert atmosphere, cold, dark) can remain stable for years. However, a frequently opened bottle stored on a lab bench at room temperature may show signs of oxidation within months. For critical applications, it is best practice to re-analyze the purity of older stock before use.
Q5: Is it better to refrigerate or freeze the sample? A5: Storing at a lower temperature slows down the rate of chemical reactions, including oxidation.[3] For long-term storage, freezing at -20°C is often recommended.[6] However, be mindful of repeated freeze-thaw cycles, which can introduce moisture (from condensation) and potentially damage the container seal. To mitigate this, it is highly recommended to aliquot the material into smaller, single-use vials.[7]
Section 3: Troubleshooting Guide
This guide addresses common issues that may arise from the improper storage of (3-Ethylphenyl)methanol.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Inconsistent Analytical Results (e.g., variable peak areas in HPLC/GC, unexpected byproducts) | Partial and Ongoing Oxidation. The sample is a mixture of the parent alcohol and its oxidation products, and the composition is changing over time.[7] | 1. Aliquot the Sample: Immediately transfer the material into smaller, single-use vials under an inert atmosphere (see Protocol 2). This prevents repeated exposure of the bulk material to air. 2. Re-verify Purity: Analyze a fresh aliquot to establish a baseline purity before proceeding with experiments. 3. Review Storage: Ensure the bulk container is properly sealed and stored according to the recommendations in Table 1. |
| Sample has a Yellow Color or an Almond-like Smell | Significant Oxidation to (3-Ethyl)benzaldehyde. The chromophore of the aldehyde can impart a yellow color, and its distinct odor is a key indicator. | 1. Quantify Impurity: Determine the level of contamination via GC or NMR. 2. Consider Repurification: If the purity is unacceptable for your application, the alcohol can be repurified by vacuum distillation. 3. Discard if Necessary: For high-purity applications, it is often more cost-effective and reliable to discard the degraded material and use a fresh, unopened bottle. |
| Decreasing Concentration Over Time in Stored Samples | Active Degradation During Storage. This confirms that the current storage conditions are insufficient to maintain stability.[7] | 1. Improve Storage Conditions: Immediately transfer to a more suitable environment (e.g., from 4°C to -20°C, ensure inert atmosphere). 2. Create a Stability Log: For long-term studies, periodically test an aliquot to monitor the concentration and establish a reliable use-by date for that specific batch under your conditions. |
| Formation of a Crystalline Precipitate | Formation of (3-Ethyl)benzoic Acid. The carboxylic acid is a solid at room temperature and has lower solubility in the parent alcohol, causing it to precipitate out as it forms. | 1. Isolate and Analyze: Isolate the solid and confirm its identity (e.g., by melting point or spectroscopy). 2. Filter the Liquid: The remaining liquid is depleted of the parent compound and enriched in the aldehyde. It should be considered highly impure. 3. Root Cause Analysis: This level of degradation indicates a severe failure in storage protocol, likely prolonged exposure to air at elevated temperatures. |
Section 4: Protocols for Optimal Storage
Protocol 1: Standard Procedure for New Bottle Storage
This protocol should be followed immediately upon receiving a new container of (3-Ethylphenyl)methanol.
-
Inspect Container: Verify that the container seal is intact and there is no damage from shipping.
-
Labeling: Affix a label with the date of receipt and the date of first opening.
-
Inert Gas Overlay (Optional but Recommended): Before the first use, carefully open the container in a fume hood. Gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.
-
Seal Tightly: Securely close the container cap. For bottles with screw caps, consider using Parafilm® M to wrap the cap and neck junction for an extra barrier against air ingress.
-
Select Storage Location: Place the sealed container in a designated cool, dark, and well-ventilated area, away from incompatible chemicals.[4][8] A temperature of -20°C is recommended for long-term stability.[6]
Protocol 2: Aliquoting for Long-Term Use (Inert Atmosphere Technique)
This protocol is essential for preserving the integrity of the bulk material while allowing for routine experimental use.
Caption: Workflow for aliquoting under an inert atmosphere.
Methodology:
-
Preparation: Gather the required number of clean, dry amber glass vials with PTFE-lined septa caps. You will also need a syringe of appropriate volume, two long needles, and a source of dry inert gas (argon or nitrogen) with a regulator.
-
Purge Vials: Insert a needle connected to the inert gas line into each vial, with a second needle acting as a vent. Flush each vial for 1-2 minutes to displace all air, then cap them.
-
Prepare Main Bottle: If the main bottle does not have a septum cap, use a rubber septum that fits snugly over the opening. Pierce the septum with two needles: one connected to the inert gas line and one to act as a pressure-relief vent.
-
Purge Headspace: Gently flush the headspace of the main bottle with the inert gas for 1-2 minutes.
-
Transfer Liquid: Using a clean, dry syringe, pierce the septum and withdraw the desired volume of (3-Ethylphenyl)methanol.
-
Fill Aliquot Vials: Carefully dispense the liquid from the syringe into each of the pre-purged vials by piercing the septa.
-
Final Purge and Seal: Before withdrawing the needle from each filled vial, briefly flush the vial's headspace with inert gas. Seal each vial tightly and wrap the cap with Parafilm® M.
-
Storage: Store all aliquots and the main stock bottle at the appropriate temperature (see Table 1).
Section 5: Data Summary Tables
Table 1: Recommended Storage Conditions for (3-Ethylphenyl)methanol
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of chemical degradation.[3][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[5] |
| Container | Amber Glass Bottle with PTFE-lined cap | Protects from light and is chemically inert.[2][5] |
| Light Exposure | Store in Darkness (e.g., in a cabinet or box) | Prevents light-induced photochemical degradation.[2] |
| Handling | Use inert atmosphere techniques for transfers. | Minimizes introduction of air into the bulk container during use.[5] |
Table 2: Material Compatibility for Storage Containers
| Material | Compatibility | Notes |
| Borosilicate Glass | Excellent | Chemically inert and provides no source of contamination. Amber glass is preferred. |
| Stainless Steel | Excellent | Suitable for large-scale storage drums and tanks.[8] |
| PTFE (Teflon®) | Excellent | Highly inert; suitable for cap liners and coatings.[2] |
| Polypropylene (PP) | Good (Short-term) | May be used for temporary storage or during experiments, but not recommended for long-term storage.[2] |
| High-Density Polyethylene (HDPE) | Fair | May be suitable for dilute aqueous solutions, but not for the pure compound.[9] |
| Low-Density Polyethylene (LDPE) | Poor | The compound may permeate or degrade the plastic.[9] |
| Polystyrene (PS) | Poor | Can be damaged by benzyl alcohol, which may extract soluble components.[2] |
| Polyvinyl Chloride (PVC) | Poor | Risk of leaching plasticizers and degradation. |
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Removal of unreacted starting materials from (3-Ethylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered during the synthesis of (3-Ethylphenyl)methanol. It is designed for researchers, scientists, and drug development professionals to effectively remove unreacted starting materials and achieve high product purity.
Introduction: Understanding the Source of Impurities
(3-Ethylphenyl)methanol is a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[1] It is typically synthesized via the reduction of an oxidized precursor at the benzylic position. The most common synthetic routes involve:
-
Reduction of 3-Ethylbenzaldehyde: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Incomplete reduction is a common issue, leaving residual aldehyde in the product.
-
Reduction of 3-Ethylbenzoic Acid or its Esters: Employing strong reducing agents like LiAlH₄. Unreacted starting material or ester can contaminate the final alcohol product.
Consequently, the primary impurities you are likely to encounter are the starting materials themselves: 3-ethylbenzaldehyde or 3-ethylbenzoic acid . This guide provides targeted strategies to eliminate these specific contaminants.
At-a-Glance: Physicochemical Properties
A successful purification strategy relies on exploiting the differences in physical and chemical properties between the desired product and the impurities. The following table summarizes key data for (3-Ethylphenyl)methanol and its common unreacted precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| (3-Ethylphenyl)methanol | C₉H₁₂O | 136.19 | ~230-235 (est.) | N/A (Liquid) | Soluble in common organic solvents.[2] |
| 3-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 214.3 @ 760 mmHg[3] | N/A (Liquid) | Slightly soluble in Chloroform, Methanol.[3] |
| 3-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 278.7 @ 760 mmHg[4][5] | 47[4][6] | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[7] |
Troubleshooting and Purification Protocols
This section addresses specific purification challenges in a question-and-answer format, providing both the underlying chemical principles and detailed experimental protocols.
Q1: My post-reaction analysis (GC/NMR) shows significant contamination with unreacted 3-ethylbenzaldehyde. How can I remove it?
Answer: The most effective method for selectively removing an aldehyde impurity is a sodium bisulfite wash. This technique relies on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble ionic adduct. This adduct partitions into the aqueous phase, leaving the desired alcohol in the organic layer.
Caption: Workflow for removing aldehyde impurities via bisulfite extraction.
Principle: The reaction between an aldehyde and sodium bisulfite forms a stable, water-soluble salt (a bisulfite adduct), which can be easily separated by liquid-liquid extraction.[8] This method is highly selective for aldehydes.[9]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a volume approximately 10-20 times that of the crude oil.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Safety Note: This procedure should be performed in a well-ventilated fume hood as sulfur dioxide gas may be generated.[10]
-
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The lower aqueous layer contains the aldehyde-bisulfite adduct.[11] Drain and collect this aqueous layer.
-
Repeat (Optional): For high levels of contamination, repeat the wash (steps 2-4) with a fresh portion of saturated sodium bisulfite solution.
-
Work-up: Wash the remaining organic layer sequentially with an equal volume of deionized water and then saturated sodium chloride (brine) solution to remove residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified (3-Ethylphenyl)methanol.[9]
Q2: My purified product has an acidic pH and TLC analysis suggests the presence of unreacted 3-ethylbenzoic acid. What is the best removal strategy?
Answer: For acidic impurities like 3-ethylbenzoic acid, a simple acid-base extraction is the method of choice. By washing the organic solution with a basic aqueous solution, the acidic impurity is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in water and is thus extracted from the organic phase.[12][13]
Principle: Carboxylic acids are readily deprotonated by aqueous bases (like NaOH or NaHCO₃) to form sodium carboxylate salts.[14] These salts are ionic and therefore preferentially dissolve in the aqueous layer, allowing for a clean separation from the neutral organic product.[15]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a basic aqueous solution.
-
Mixing: Stopper the funnel and shake, venting frequently. Caution: When using sodium bicarbonate, significant CO₂ gas will be evolved. Venting must be done immediately and often to prevent excessive pressure buildup.
-
Separation: Allow the layers to separate. The lower aqueous layer now contains the sodium 3-ethylbenzoate salt.[14] Drain and discard this layer.
-
Repeat: Perform a second wash with the basic solution to ensure complete removal of the acidic impurity.
-
Neutralizing Wash: Wash the organic layer with deionized water, followed by a wash with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the purified alcohol.
Caption: Decision tree for selecting the appropriate purification method.
Q3: I have removed the bulk of the impurities, but I require a very high purity sample (>99%) for my next step. What should I do?
Answer: For achieving the highest levels of purity or for separating complex mixtures where simple extraction is insufficient, flash column chromatography is the recommended technique.[17] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase.[17]
Principle: (3-Ethylphenyl)methanol is more polar than 3-ethylbenzaldehyde but less polar than 3-ethylbenzoic acid. This difference in polarity allows for their separation on a silica gel column. The components of the mixture are passed through the column using a solvent system (mobile phase), and they elute at different times, allowing for the collection of pure fractions.[18][19]
-
Method Development (TLC):
-
Develop a solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes and ethyl acetate) that gives good separation between your product and impurities.
-
Aim for an Rբ value of ~0.25-0.35 for the (3-Ethylphenyl)methanol for optimal separation on the column.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of material you need to purify.
-
Pack the column with silica gel (230-400 mesh) using your chosen mobile phase (either as a slurry or dry-packed and then wetted).[19]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel ("dry loading"). Dry loading is often preferred as it can lead to better resolution.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (using air or nitrogen) to achieve a rapid flow rate.[17]
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent by rotary evaporation to yield the highly purified (3-Ethylphenyl)methanol.[19]
-
References
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LookChem. (n.d.). Cas 34246-54-3, 3-Ethylbenzaldehyde. Retrieved from [Link]
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Chemsrc. (2025). 3-Ethylbenzoic acid | CAS#:619-20-5. Retrieved from [Link]
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Scaling up the synthesis of (3-Ethylphenyl)methanol for pilot plant production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of (3-Ethylphenyl)methanol from the laboratory to a pilot plant setting. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
PART 1: Synthesis Route Selection for Pilot Plant Scale-Up
The transition from bench-scale synthesis to pilot plant production necessitates a critical evaluation of the chosen synthetic route. Factors such as safety, cost, reagent availability, operational complexity, and waste stream management become paramount. For (3-Ethylphenyl)methanol, several laboratory methods exist, but not all are suitable for large-scale production.
The most common synthetic approaches involve the reduction of a carbonyl compound, such as 3-ethylbenzaldehyde or 3-ethylbenzoic acid (or its esters).
Comparative Analysis of Synthetic Pathways
| Synthetic Route | Starting Material | Primary Reagent(s) | Pilot Plant Scalability: Pros | Pilot Plant Scalability: Cons |
| Aldehyde Reduction | 3-Ethylbenzaldehyde | Sodium Borohydride (NaBH₄) | High selectivity, mild conditions, safer than LiAlH₄, inexpensive reagent.[1][2][3] | Requires control of hydrogen evolution, potential for solvent side reactions.[4] |
| Catalytic Hydrogenation | 3-Ethylbenzaldehyde | H₂ Gas, Metal Catalyst (e.g., Pd/C, Ni) | "Green" process with water as the only byproduct, high atom economy, catalyst can be recycled.[5][6][7] | Requires specialized high-pressure reactor, catalyst handling and poisoning concerns, potential for over-reduction to 3-ethyltoluene.[5][6] |
| Ester/Acid Reduction | Methyl 3-ethylbenzoate or 3-Ethylbenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Powerful and effective for reducing esters and acids.[8][9][10] | Extremely hazardous at scale. LiAlH₄ is pyrophoric and reacts violently with water.[10][11] Complex workup procedures. Not recommended for pilot scale without extensive safety infrastructure. |
| Grignard Reaction | 3-Ethylbromobenzene | Magnesium (Mg), Formaldehyde | Versatile C-C bond formation. | Significant scale-up challenges. Highly exothermic and difficult to control, requires strictly anhydrous conditions, flammable ether solvents pose a major fire risk.[12][13][14] Initiation can be unreliable.[14][15] |
Based on safety, cost, and operational feasibility, the reduction of 3-ethylbenzaldehyde is the most logical choice for pilot plant production. This guide will focus on two primary protocols for this conversion:
-
Sodium Borohydride (NaBH₄) Reduction: A robust and well-understood method using common chemical reactors.
-
Catalytic Hydrogenation: An efficient, greener alternative suitable for facilities equipped with high-pressure reactors.
PART 2: Detailed Experimental Protocols
Protocol A: Synthesis via Sodium Borohydride Reduction
This protocol describes the reduction of 3-ethylbenzaldehyde using sodium borohydride in methanol.
Step-by-Step Methodology
-
Reactor Preparation: Ensure a clean, dry glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel is available.
-
Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Charging Reactant: Charge the reactor with 3-ethylbenzaldehyde (1.0 eq.) and methanol (5-10 volumes). Begin stirring and cool the solution to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq.) in portions over 1-2 hours. Caution: The reaction is exothermic and generates hydrogen gas. Maintain the internal temperature below 15 °C. The rate of addition must be controlled to manage gas evolution and the exotherm.
-
Reaction: Allow the mixture to stir at 0-10 °C for an additional 2-4 hours after the addition is complete.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting aldehyde is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding aqueous 1N HCl dropwise while maintaining the temperature below 20 °C. The final pH should be acidic (~pH 2-3) to neutralize any remaining borohydride and hydrolyze borate esters.
-
Workup & Extraction:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate (10 volumes) to the remaining aqueous slurry.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (5 volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield crude (3-Ethylphenyl)methanol.
Workflow Diagram: NaBH₄ Reduction
Caption: Workflow for NaBH₄ reduction of 3-ethylbenzaldehyde.
Protocol B: Synthesis via Catalytic Hydrogenation
This protocol is suitable for facilities with a high-pressure hydrogenation reactor (autoclave).
Step-by-Step Methodology
-
Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Palladium on Carbon (Pd/C, 0.1-1.0 mol%) in methanol (1-2 volumes).
-
Reactor Charging: Charge the hydrogenation reactor with a solution of 3-ethylbenzaldehyde (1.0 eq.) in methanol (5-10 volumes).
-
Catalyst Addition: Under a nitrogen blanket, carefully transfer the catalyst slurry to the reactor.
-
Sealing and Purging: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by several purges with hydrogen gas to ensure an oxygen-free environment.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 psi). Heat the mixture to the target temperature (e.g., 25-50 °C) with vigorous agitation.[5][6]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A sample can be carefully taken (after depressurizing and purging) for GC analysis to confirm completion.
-
Cooldown and Depressurization: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent (methanol) and handle it according to established safety procedures for pyrophoric catalysts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude (3-Ethylphenyl)methanol.
Protocol C: Purification by Vacuum Distillation
The crude product from either protocol can be purified by fractional vacuum distillation to achieve high purity (>99%).
-
Setup: Assemble a distillation apparatus suitable for vacuum operation, including a fractionating column (e.g., Vigreux or packed), a condenser, and fraction-collecting flasks.
-
Charging: Charge the distillation flask with the crude (3-Ethylphenyl)methanol.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation pot.
-
Collect and discard any low-boiling fractions (likely residual solvents).
-
Collect the main fraction of (3-Ethylphenyl)methanol at its characteristic boiling point under the applied vacuum.
-
Stop the distillation before the pot goes to dryness to avoid the concentration of potentially unstable residues.
-
PART 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Q1: My NaBH₄ reduction is sluggish or incomplete, even after several hours. What's wrong?
-
Possible Cause 1: Reagent Quality. The sodium borohydride may have degraded due to improper storage and exposure to moisture. Use a freshly opened container or titrate a sample to determine its activity.
-
Possible Cause 2: Low Temperature. While the reaction needs to be cooled to control the exotherm, excessively low temperatures (<0 °C) can significantly slow the reaction rate. Try allowing the reaction to slowly warm to 15-20 °C after the initial exothermic phase is complete.
-
Possible Cause 3: Insufficient Reagent. Ensure you are using a sufficient molar excess of NaBH₄ (at least 1.1 equivalents). The reagent can be consumed by the methanol solvent over time, so a slight excess is necessary.[4]
Q2: The yield of my catalytic hydrogenation is low, and I see starting material remaining.
-
Possible Cause 1: Catalyst Deactivation/Poisoning. The starting material or solvent may contain impurities (e.g., sulfur or halide compounds) that poison the palladium catalyst. Ensure high-purity starting materials.
-
Possible Cause 2: Insufficient Agitation. In a pilot-scale reactor, mass transfer of hydrogen from the gas phase to the catalyst surface is critical. Ensure the agitation speed is high enough to create good gas-liquid mixing.
-
Possible Cause 3: Inactive Catalyst. The catalyst may be old or have been improperly handled. Use fresh, high-quality catalyst. A higher catalyst loading may be required if activity is inherently low.[6]
Q3: During purification, I'm observing a significant high-boiling residue, lowering my distilled yield. What is it?
-
Possible Cause 1 (NaBH₄ route): Borate Esters. Incomplete acidic hydrolysis during the quench can leave thermally stable borate esters of the product alcohol. Ensure the quench is sufficiently acidic (pH < 3) and allowed to stir for an adequate time (e.g., 1-2 hours) to ensure complete hydrolysis.[3]
-
Possible Cause 2: Dimerization/Side Products. In the catalytic hydrogenation route, side reactions can sometimes lead to the formation of ethers or other high-molecular-weight species, especially if the reaction temperature is too high.
Q4: I am considering a Grignard route for another project. Why did my large-scale Grignard reaction fail to initiate?
-
Possible Cause 1: Wet Conditions. This is the most common cause. Grignard reagents are extremely sensitive to moisture.[16][17][18] All glassware, solvents, and reagents must be scrupulously anhydrous. On a pilot scale, this means ensuring the reactor is dried (e.g., by boiling out with toluene) and that solvents are passed through drying columns.
-
Possible Cause 2: Passive Magnesium Surface. The magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction from starting. Activation is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent to initiate the reaction.[15][19]
-
Possible Cause 3: Runaway Reaction Risk. A delayed initiation is extremely dangerous at scale.[14][15] A large amount of alkyl halide can accumulate, and when the reaction finally starts, the heat generated can overwhelm the reactor's cooling capacity, leading to a violent, uncontrolled boiling of the ether solvent.[12][13] This is a primary reason why Grignard reactions are challenging to scale up.[14]
PART 4: Frequently Asked Questions (FAQs)
Q: Why is NaBH₄ preferred over LiAlH₄ for scaling up this aldehyde reduction?
A: Safety and ease of handling are the primary reasons. LiAlH₄ is a much more powerful reducing agent, but it is classified as pyrophoric and reacts violently with water and other protic solvents, liberating flammable hydrogen gas.[8][11] NaBH₄ is a milder reagent, stable in alkaline and alcoholic solutions, and far less hazardous to handle on a large scale.[1][10] For the reduction of an aldehyde, the extreme reactivity of LiAlH₄ is unnecessary and introduces significant risk.[9]
Q: What are the critical safety considerations for pilot-scale catalytic hydrogenation?
A: The two main hazards are flammable hydrogen gas and pyrophoric catalysts.
-
Hydrogen Safety: The reactor must be rated for high-pressure work and located in a well-ventilated area or a purpose-built high-pressure bay. Proper grounding is essential to prevent static discharge. A robust purging procedure to remove all oxygen before introducing hydrogen is mandatory to prevent the formation of an explosive mixture.
-
Catalyst Handling: The used catalyst, particularly Palladium on Carbon, can spontaneously ignite when exposed to air.[6] It must be filtered carefully and the filter cake should never be allowed to dry in the open. It should be kept wet with a solvent and transferred to a designated, sealed waste container, often under water, for storage and disposal.
Q: How can I ensure anhydrous conditions are maintained in a large pilot plant reactor?
A: Maintaining a dry environment in large equipment requires rigorous procedures.
-
Vessel Drying: The reactor can be dried by heating under vacuum or by performing an azeotropic distillation with a solvent like toluene (a "toluene chase") to remove water.
-
Solvent Drying: Use commercially available anhydrous solvents. For very sensitive reactions, solvents can be passed through activated molecular sieve columns just before entering the reactor.
-
Inert Atmosphere: Always operate under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering through any small leaks or during material transfers.
Q: What are the key process parameters to monitor during the scale-up of the NaBH₄ reduction?
A: The most critical parameters are:
-
Temperature: The exothermic nature of the reaction requires constant monitoring and control via the reactor's cooling system.
-
Rate of Addition: The addition rate of the NaBH₄ directly controls the rate of heat and gas evolution. This must be carefully controlled to stay within the cooling capacity of the reactor.
-
Stirring Rate: Adequate agitation is necessary to ensure good mixing and heat transfer, preventing localized "hot spots."
-
Reaction Progress: Regular in-process checks (GC or TLC) are essential to determine the reaction endpoint and avoid unnecessary processing time or the generation of side products.
Logical Relationship Diagram: Safety & Scale-Up
Caption: Relationship between scale-up hazards and control measures.
PART 5: References
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
-
Grignard Reaction - American Chemical Society. (n.d.). American Chemical Society. Retrieved February 22, 2026, from [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Google Vertex AI Search. Retrieved February 22, 2026.
-
Lithium aluminium hydride - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Transfer hydrogenation of benzaldehyde over embedded copper nanoparticles. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Modulating the Electrocatalytic Hydrogenation of Benzaldehyde on Cu@C Electrode Materials | The Journal of Physical Chemistry C - ACS Publications. (2025, April 17). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Investigation of a Grignard Reaction at Small Scale - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 22, 2026.
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation - PubMed. (2015, December 15). PubMed. Retrieved February 22, 2026, from [Link]
-
Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts - SCIRP. (2025, September 24). SCIRP. Retrieved February 22, 2026, from [Link]
-
Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved February 22, 2026.
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Troubleshooting turbo grignard reaction : r/Chempros - Reddit. (2024, November 15). Reddit. Retrieved February 22, 2026, from [Link]
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CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents. (n.d.). Google Patents. Retrieved February 22, 2026, from
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Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Reddit. Retrieved February 22, 2026, from [Link]
-
The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde - MDPI. (2022, February 22). MDPI. Retrieved February 22, 2026, from [Link]
-
Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16). Chemistry Steps. Retrieved February 22, 2026, from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation - PMC. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved February 22, 2026, from [Link]
-
Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species - Green Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
US5728897A - Process for the preparation of benzyl alcohol - Google Patents. (n.d.). Google Patents. Retrieved February 22, 2026, from
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Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019, November 5). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]
-
The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride - Scientific & Academic Publishing. (n.d.). Scientific & Academic Publishing. Retrieved February 22, 2026, from [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. (n.d.). Open Library Publishing Platform. Retrieved February 22, 2026, from [Link]
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(3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem - NIH. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
-
(3-Ethylphenyl)methanol, min 95%, 100 mg. (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
-
Phenylmethanol can be prepared by reducing the benzaldehyde with (a) CH_3Br and Na (b) CH_3I and ... (2022, September 16). Doubtnut. Retrieved February 22, 2026, from [Link]
-
Mobile Small-Scale Methanol Synthesis Pilot-Plant with Internal Recycle Operated with COx from Waste Gasification - DGMK. (n.d.). DGMK. Retrieved February 22, 2026, from [Link]
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(3-Ethylphenyl)methanol - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved February 22, 2026, from [Link]
-
3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (n.d.). Refubium. Retrieved February 22, 2026, from [Link]
-
Purification of Methanol | PDF | Sodium Hydroxide - Scribd. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
Development of Highly Efficient Methanol Synthesis Process with New Catalysts. (n.d.). Google Vertex AI Search. Retrieved February 22, 2026.
-
A process for producing a 2-substituted-3,4-fused heterocyclic benzoic acid - European Patent Office - EP 0729953 A2 - Googleapis.com. (n.d.). Googleapis.com. Retrieved February 22, 2026, from [Link]
-
Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. (2017, April 17). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024, June 30). OICC Press. Retrieved February 22, 2026, from [Link]
-
2,4-diphenylpyrrole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
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Technical Support Center: A Scientist's Guide to (3-Ethylphenyl)methanol Solubility
An Introduction from Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing the solubility challenges of (3-Ethylphenyl)methanol. As a key intermediate in the synthesis of pharmaceuticals, fragrances, and specialty polymers, understanding its behavior in different solvent systems is critical for reaction success.[1] This guide is designed for researchers, by researchers, to provide not just protocols, but the underlying chemical principles to empower you to make strategic, evidence-based decisions in your laboratory work. We will explore the nuances of this molecule's structure and how to manipulate its environment to achieve optimal solubility for your specific application.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common questions and initial troubleshooting steps when encountering solubility issues with (3-Ethylphenyl)methanol.
Q1: What inherent structural features of (3-Ethylphenyl)methanol dictate its solubility profile?
A: The solubility of (3-Ethylphenyl)methanol is governed by its amphiphilic nature. It possesses a polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a nonpolar ethylphenyl group which primarily engages in weaker van der Waals interactions.[2] This dual character means it is often not perfectly soluble in either extremely polar or entirely nonpolar solvents. The key is to find a solvent or solvent system that can effectively solvate both the polar head and the nonpolar tail. For instance, while the hydroxyl group can interact with water, the bulky nonpolar part disrupts water's strong hydrogen-bonding network, leading to limited solubility.[2]
Q2: I am observing incomplete dissolution in my chosen reaction solvent. What is the first step?
A: Before exploring more complex solutions, the first step is a systematic solvent screening based on polarity. The principle of "like dissolves like" is your primary guide.[3] If your current solvent is highly nonpolar (e.g., hexane), it is likely failing to adequately solvate the polar hydroxyl group. Conversely, a very polar protic solvent may not effectively solvate the nonpolar aromatic portion. A logical first step is to test solvents of intermediate polarity.
Q3: My starting material is taking an exceptionally long time to dissolve. What could be the cause?
A: A slow dissolution rate, even in a suitable solvent, can often be attributed to physical factors.[4] The particle size of the solid (3-Ethylphenyl)methanol plays a crucial role; larger crystals have a smaller surface-area-to-volume ratio, which limits the interaction with the solvent.[5][6] Inadequate agitation or low temperature can also significantly slow down the process by reducing the kinetic energy of the system.[4]
Part 2: Advanced Solubilization Strategies & Protocols
When simple solvent substitution is insufficient, the following advanced techniques can be employed.
Strategy 1: Co-Solvency
A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique to fine-tune the polarity of the reaction medium.[7][8][9] By blending solvents, you can create a customized environment that accommodates both the polar and nonpolar regions of (3-Ethylphenyl)methanol, significantly enhancing its solubility.[7][]
-
Primary Solvent Selection: Choose a primary solvent in which (3-Ethylphenyl)methanol has at least partial solubility and that is compatible with your reaction conditions.
-
Co-Solvent Selection: Select a miscible co-solvent with a different polarity. For example, if your primary solvent is moderately nonpolar like toluene, a more polar co-solvent like ethanol or tetrahydrofuran (THF) could be effective.[8]
-
Titration and Observation:
-
Ratio Determination: Record the final volume ratio of the two solvents. This ratio provides a starting point for scaling up your reaction. It is common to aim for a concentration of around 0.2 M to 0.3 M for many organic reactions.[11]
Strategy 2: The Impact of Temperature
For many compounds, solubility increases with temperature.[4][5] Applying heat increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces within the solid crystal lattice of (3-Ethylphenyl)methanol.[4]
Caution: When heating, always be mindful of the solvent's boiling point and the thermal stability of your reactants. Ensure the reaction vessel is properly equipped for heating under reflux if necessary.
Strategy 3: Physical Dissolution Aids
-
Sonication: The use of an ultrasonic bath can dramatically accelerate dissolution.[4][8] High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy jets that break apart solute agglomerates, increasing the surface area available for solvation.[8]
-
Particle Size Reduction: If feasible, gently grinding the solid (3-Ethylphenyl)methanol using a mortar and pestle before adding it to the solvent can increase the surface area and speed up dissolution.[6][9]
Part 3: Data-Driven Solvent Selection
A strategic approach to solvent selection relies on understanding their physical properties. The following table summarizes key parameters for a range of common laboratory solvents to guide your choices.
| Solvent | Relative Polarity[12][13] | Boiling Point (°C)[13][14] | Dielectric Constant[15] | Suitability for (3-Ethylphenyl)methanol |
| Hexane | 0.009 | 69 | 1.9 | Poor (Too Nonpolar) |
| Toluene | 0.099 | 111 | 2.4 | Moderate (Good starting point) |
| Diethyl Ether | 0.117 | 35 | 4.3 | Moderate |
| Tetrahydrofuran (THF) | 0.207 | 66 | 7.5 | Good (Balances polarity) |
| Ethyl Acetate | 0.228 | 77 | 6.0 | Good |
| Dichloromethane | 0.309 | 40 | 9.0 | Good (Use with caution due to health concerns) |
| Acetone | 0.355 | 56 | 20.7 | Good |
| 2-Propanol | 0.546 | 82 | 17.3 | Moderate (May be too polar) |
| Ethanol | 0.654 | 78 | 24.5 | Moderate (May be too polar) |
| Methanol | 0.762 | 65 | 32.7 | Poor (Too Polar) |
| Water | 1.000 | 100 | 80.1 | Very Poor |
Part 4: Visual Troubleshooting Workflow
To aid in your decision-making process, the following workflow diagram outlines a systematic approach to addressing solubility issues with (3-Ethylphenyl)methanol.
Caption: Decision workflow for troubleshooting solubility.
References
- Polarity of Solvents. (n.d.). Google Cloud.
-
(3-Ethylphenyl)methanol | C9H12O | CID 104659. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Organic Solvent Polarity Chart. (n.d.). Tianhe Colorant. Retrieved February 22, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved February 22, 2026, from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 22, 2026, from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Journal of Applied Pharmaceutical Science. Retrieved February 22, 2026, from [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 22, 2026, from [Link]
-
Solvent Polarity Table. (n.d.). Miller's Home. Retrieved February 22, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved February 22, 2026, from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
Polarity Index. (n.d.). Burdick & Jackson. Retrieved February 22, 2026, from [Link]
-
(4-ethylphenyl)methanol - Solubility of Things. (n.d.). Retrieved February 22, 2026, from [Link]
-
How to know how much solvent to use for reactions? (2018, August 18). Reddit. Retrieved February 22, 2026, from [Link]
-
Solvent Selection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 22, 2026, from [Link]
-
Solvent selection tool. (n.d.). ACS.org. Retrieved February 22, 2026, from [Link]
-
Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 22, 2026, from [Link]
-
Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. Retrieved February 22, 2026, from [Link]
-
(3-Ethylphenyl)methanol. (n.d.). MySkinRecipes. Retrieved February 22, 2026, from [Link]
-
PHENYLMETHANOL. (n.d.). Ataman Kimya. Retrieved February 22, 2026, from [Link]
-
Chemical Properties of (3-Methylphenyl) methanol, n-pentyl ether. (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved February 22, 2026, from [Link]
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Validation & Comparative
Analytical Profile: 1H and 13C NMR Spectral Analysis of (3-Ethylphenyl)methanol
Executive Summary
(3-Ethylphenyl)methanol (CAS: 768-00-3), also known as m-ethylbenzyl alcohol, serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity relies heavily on the precise meta-substitution pattern on the benzene ring.
This guide provides a definitive spectral analysis of (3-Ethylphenyl)methanol. Unlike standard data sheets, this document focuses on comparative discrimination —specifically, how to distinguish this compound from its regioisomers (ortho/para) and synthetic precursors using NMR spectroscopy.
Structural Context & Assignment Strategy
The molecule consists of a benzene ring disubstituted at the 1 and 3 positions. The asymmetry of the meta-substitution is the primary spectral feature used for quality control (QC).
-
Key Challenge: Distinguishing the target from (4-Ethylphenyl)methanol (para-isomer), a common impurity in non-selective alkylation reactions.
-
Solution: Analysis of the aromatic coupling pattern in 1H NMR and the carbon count in 13C NMR.
Experimental Protocol: Sample Preparation
For optimal resolution and reproducibility, follow this standardized protocol:
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (v/v).-
Reasoning:
minimizes viscosity broadening and prevents hydroxyl proton exchange often seen in , allowing for a sharper benzylic methylene signal.
-
-
Concentration: 15–20 mg of analyte in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Acquisition:
-
1H: 16 scans, 30° pulse angle, 2s relaxation delay (
). -
13C: 512-1024 scans, proton-decoupled (
).
-
1H NMR Spectral Analysis (400 MHz, )
The proton spectrum is characterized by two distinct aliphatic zones and a complex aromatic region.
Data Summary Table
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Ethyl - | 1.24 | Triplet (t) | 3H | 7.6 | Characteristic ethyl terminus |
| Ethyl - | 2.66 | Quartet (q) | 2H | 7.6 | Benzylic ethyl methylene |
| -OH | 1.8 - 2.2 | Broad Singlet | 1H | - | Concentration dependent |
| Benzyl - | 4.66 | Singlet (s) | 2H | - | Diagnostic for alcohol oxidation state |
| Ar-H (C4, C5, C6) | 7.15 - 7.30 | Multiplet (m) | 3H | - | Overlapping meta/para/ortho protons |
| Ar-H (C2) | 7.20 | Broad Singlet | 1H | - | Key Diagnostic: Isolated between substituents |
Detailed Interpretation
-
The Aliphatic Fingerprint: The triplet at 1.24 ppm and quartet at 2.66 ppm confirm the integrity of the ethyl group. The singlet at 4.66 ppm confirms the presence of the hydroxymethyl group. If this peak appears as a doublet, it indicates slow exchange of the hydroxyl proton (common in very dry/pure samples or DMSO).
-
The "Meta" Signature: The aromatic region (7.1–7.3 ppm) is the distinguishing factor. Unlike the para-isomer, which shows a symmetric "roofed" doublet pair (AA'BB' system), the meta-isomer displays a complex multiplet pattern. The proton at position 2 (isolated between the ethyl and hydroxymethyl groups) often appears as a broadened singlet or a finely split doublet, distinct from the other three aromatic protons.
13C NMR Spectral Analysis (100 MHz, )
The carbon spectrum validates the backbone structure. The lack of symmetry in the meta-isomer results in a higher number of unique aromatic signals compared to the para-isomer.
Data Summary Table
| Carbon Type | Shift ( | Count | Assignment Logic |
| Aliphatic | 15.6 | 1 | Ethyl Methyl ( |
| Aliphatic | 28.9 | 1 | Ethyl Methylene ( |
| Benzylic | 65.4 | 1 | Hydroxymethyl ( |
| Aromatic CH | 124.5 | 1 | C2 (Isolated) |
| Aromatic CH | 127.2 | 1 | C4/C6 (Ortho to Ethyl) |
| Aromatic CH | 128.0 | 1 | C4/C6 (Ortho to |
| Aromatic CH | 128.5 | 1 | C5 (Meta to both) |
| Quaternary | 140.8 | 1 | C1 (Attached to |
| Quaternary | 144.5 | 1 | C3 (Attached to Ethyl) |
Note: Exact aromatic values may vary by ±0.5 ppm depending on concentration.
Comparative Performance Analysis
This section objectively compares the spectral "performance" (identifiability) of (3-Ethylphenyl)methanol against its critical alternatives: its regioisomer and its precursor.
Scenario A: Distinguishing from (4-Ethylphenyl)methanol (Para-Isomer)
This is the most common quality control failure point.
| Feature | Target: (3-Ethylphenyl)methanol (Meta) | Alternative: (4-Ethylphenyl)methanol (Para) | Differentiation Strategy |
| Symmetry | Asymmetric ( | Symmetric ( | 13C Peak Count |
| Aromatic 13C Signals | 6 distinct peaks (4 CH, 2 Quaternary) | 4 distinct peaks (2 CH intensity x2, 2 Quaternary) | Count peaks in 120-150 ppm region.[1] |
| Aromatic 1H Pattern | Complex multiplet + Isolated Singlet (H2) | Two distinct doublets (AA'BB' system) | Look for the "roof effect" doublets (Para). |
Scenario B: Monitoring Synthesis from 3-Ethylbenzoic Acid
When reducing the acid precursor to the alcohol, NMR is the primary tool for determining reaction completion.
-
Precursor Signal: 3-Ethylbenzoic acid has a carbonyl carbon signal at ~170-180 ppm (13C) and no signal at 4.66 ppm (1H).
-
Product Signal: Appearance of 65.4 ppm (13C) and 4.66 ppm (1H).
-
Protocol: Monitor the disappearance of the downfield carboxyl proton (>10 ppm) and the appearance of the benzylic singlet at 4.66 ppm.
Structural Elucidation Workflow
The following diagram illustrates the decision logic for confirming the identity of (3-Ethylphenyl)methanol in a crude reaction mixture.
Figure 1: Logic flow for distinguishing (3-Ethylphenyl)methanol from impurities and precursors using 1H NMR.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-Ethylbenzyl alcohol. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institutes of Health (NIH). (2025). (3-Ethylphenyl)methanol Compound Summary. PubChem.[2][3] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (Search: CAS 768-00-3). [Link]
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Comprehensive Guide to Interpreting the Mass Spectrum of (3-Ethylphenyl)methanol
This guide outlines the interpretation of the mass spectrum for (3-Ethylphenyl)methanol , structured for researchers and analytical scientists. It synthesizes mechanistic principles with practical diagnostic criteria to distinguish this compound from its isomers.
Introduction
In drug development and metabolic profiling, (3-Ethylphenyl)methanol (CAS: 53957-34-9) frequently appears as a metabolic intermediate or a synthetic impurity. Accurately identifying this compound requires more than a library match; it demands a mechanistic understanding of how the meta-substitution pattern influences fragmentation compared to its ortho and para isomers.
This guide provides a self-validating framework for interpreting the Electron Ionization (EI) mass spectrum of (3-Ethylphenyl)methanol, focusing on the competitive fragmentation between the ethyl and hydroxymethyl substituents.
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Formula: C
H O -
Molecular Weight: 136.19 g/mol [1]
-
Structure: Benzene ring substituted at position 1 with a hydroxymethyl group (–CH
OH) and at position 3 with an ethyl group (–CH CH ).
Experimental Protocol: GC-MS Acquisition
To ensure reproducible fragmentation patterns suitable for library comparison, the following standardized protocol is recommended.
| Parameter | Setting | Rationale |
| Ionization Source | Electron Ionization (EI) | Hard ionization at 70 eV is the industry standard for generating reproducible fragment ions. |
| Electron Energy | 70 eV | Maximizes ionization efficiency and ensures consistency with NIST/Wiley libraries. |
| Source Temp | 230 °C | Prevents condensation of less volatile oxidation products. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Standard non-polar phase separates isomers based on boiling point and polarity. |
| Carrier Gas | Helium (1.0 mL/min) | Constant flow ensures stable retention times (RT). |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
Spectral Analysis & Fragmentation Mechanics
The mass spectrum of (3-Ethylphenyl)methanol is governed by two primary driving forces: benzylic cleavage and tropylium ion formation . Unlike the ortho isomer, the meta orientation precludes direct steric interaction between substituents, leading to a spectrum dominated by independent substituent fragmentation.
Key Diagnostic Ions
| m/z | Identity | Relative Abundance (Est.) | Mechanistic Origin |
| 136 | [M]⁺ | Moderate (20-40%) | The aromatic ring stabilizes the radical cation, making the molecular ion clearly visible. |
| 119 | [M – OH]⁺ | High | Loss of the hydroxyl radical from the benzylic position. |
| 118 | [M – H₂O]⁺ | Low/Medium | Thermal or EI-induced dehydration. Significantly lower than in the ortho-isomer. |
| 107 | [M – C₂H₅]⁺ | Medium | Loss of the ethyl group (α-cleavage relative to the ring). |
| 91 | [C₇H₇]⁺ | Base Peak (100%) | Formation of the stable Tropylium ion (rearrangement). |
| 79/77 | [C₆H₇]⁺ / [C₆H₅]⁺ | Medium | Phenyl ring fragmentation products. |
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the competitive fragmentation pathways. The meta isomer favors independent cleavage of the substituents rather than the interaction-driven elimination seen in ortho isomers.
Figure 1: Primary fragmentation pathways for (3-Ethylphenyl)methanol. The formation of the m/z 91 tropylium ion is the convergent sink for multiple pathways.
Comparative Analysis: Isomer Differentiation
Differentiation between (3-Ethylphenyl)methanol (Meta) and its isomers is the most critical analytical challenge. The mass spectra of meta and para isomers are often nearly identical, whereas the ortho isomer shows distinct "Ortho Effects."
The Ortho Effect (Distinguishing 2-Ethyl vs. 3-Ethyl)
In (2-Ethylphenyl)methanol , the ethyl group and the hydroxymethyl group are adjacent. This proximity facilitates a specific McLafferty-like rearrangement or a 1,5-hydride shift , leading to the facile loss of water (H₂O).
-
Ortho Isomer: Exhibits a prominent m/z 118 peak (often >50% relative abundance) due to the "Ortho Effect" dehydration.
-
Meta (3-Ethyl) Isomer: The distance between substituents prevents this direct interaction. The m/z 118 peak is present but significantly weaker (typically <20%), arising only from random thermal elimination.
Meta vs. Para (3-Ethyl vs. 4-Ethyl)
Mass spectrometry alone is often insufficient to distinguish meta from para isomers due to the lack of unique electronic interaction pathways in both.
-
Differentiation Strategy: Reliance on Gas Chromatography Retention Indices (RI) is mandatory.
-
Typically, on non-polar columns (DB-5), the elution order is: Ortho < Meta < Para .
-
Note: The exact RI values must be experimentally verified with standards, but the separation is usually sufficient.
-
Summary of Diagnostic Criteria
| Feature | (3-Ethylphenyl)methanol (Meta) | (2-Ethylphenyl)methanol (Ortho) | (4-Ethylphenyl)methanol (Para) |
| m/z 118 Intensity | Low (< 20%) | High (> 50%) | Low (< 20%) |
| Base Peak | m/z 91 or 119 | m/z 91 or 118 | m/z 91 or 119 |
| Retention Time | Intermediate | Fastest (Shielded OH) | Slowest (Exposed OH) |
| Key Mechanism | Independent Cleavage | Ortho-Elimination (H₂O) | Independent Cleavage |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of (3-Ethylphenyl)methanol. National Institute of Standards and Technology.
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for fragmentation mechanisms including the Ortho Effect).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
Sources
A Comparative Guide to Functional Group Identification: FT-IR Spectroscopy of (3-Ethylphenyl)methanol
In the landscape of pharmaceutical research and drug development, the precise and efficient identification of molecular functional groups is a cornerstone of chemical analysis. For a molecule such as (3-Ethylphenyl)methanol, a substituted aromatic alcohol, understanding its structural motifs is paramount for predicting its reactivity, metabolic fate, and potential as a synthetic intermediate. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for elucidating the functional groups of (3-Ethylphenyl)methanol. Furthermore, it offers a comparative perspective on alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, to equip researchers with a comprehensive understanding of the available methodologies.
The Analytical Challenge: Unveiling the Structure of (3-Ethylphenyl)methanol
(3-Ethylphenyl)methanol presents two key functional groups for identification: a primary alcohol (-CH₂OH) and a meta-substituted aromatic ring. The hydroxyl group is a primary determinant of the molecule's polarity and hydrogen bonding capacity, while the aromatic ring dictates its electronic properties and potential for π-π stacking interactions. A robust analytical method must be able to unequivocally identify both moieties.
Primary Investigation: Functional Group Identification by FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their vibrational transitions, creating a unique spectral fingerprint.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A common and convenient method for obtaining the FT-IR spectrum of a liquid sample like (3-Ethylphenyl)methanol is Attenuated Total Reflectance (ATR).
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and a background spectrum of the clean, empty ATR crystal (commonly diamond or zinc selenide) is collected.
-
Sample Application: Place a single drop of (3-Ethylphenyl)methanol directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the spectral scan, typically acquiring multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹).
Diagram of the FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis of a liquid sample using an ATR accessory.
Spectral Interpretation of (3-Ethylphenyl)methanol
Table 1: Predicted FT-IR Absorption Bands for (3-Ethylphenyl)methanol
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~3350 | Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | Strong, Broad |
| ~3030 | Aromatic Ring | C-H Stretch | Medium to Weak |
| 2965-2850 | Alkyl (-CH₂-, -CH₃) | C-H Stretch | Medium to Strong |
| ~1600, ~1490, ~1450 | Aromatic Ring | C=C In-ring Stretch | Medium to Weak, Sharp |
| ~1050 | Primary Alcohol | C-O Stretch | Strong |
| ~880, ~780 | Aromatic Ring | C-H Out-of-plane Bend | Strong, indicative of 1,3-disubstitution |
Causality Behind Spectral Features:
-
The Broad O-H Stretch: The most prominent feature for an alcohol is the broad absorption band in the 3500-3200 cm⁻¹ region due to the O-H stretching vibration.[4][5] Its broadness is a direct consequence of intermolecular hydrogen bonding, which creates a range of O-H bond strengths within the sample.[6][7]
-
Aromatic C-H Stretching: The presence of C-H stretching absorptions just above 3000 cm⁻¹ is a clear indication of sp² hybridized carbons, characteristic of an aromatic ring.[8][9]
-
Aliphatic C-H Stretching: The absorptions below 3000 cm⁻¹ arise from the C-H stretching vibrations of the ethyl and methylene groups.
-
Aromatic "Fingerprints": The sharp peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[8][10] The pattern of weak overtone bands between 2000-1665 cm⁻¹ and strong out-of-plane (oop) C-H bending bands between 900-675 cm⁻¹ can be diagnostic of the substitution pattern on the aromatic ring.[8]
-
The C-O Stretch: A strong absorption in the 1260-1050 cm⁻¹ range is characteristic of the C-O stretching vibration of an alcohol.[4][5]
A Comparative Analysis: Alternative Methodologies
While FT-IR is a powerful tool for functional group identification, a comprehensive analysis often benefits from complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.[11][12] For (3-Ethylphenyl)methanol, NMR can not only confirm the presence of the hydroxyl and aromatic groups but also provide information about their connectivity and the structure of the ethyl substituent.
-
¹H NMR: Would show distinct signals for the alcohol proton, the aromatic protons (with splitting patterns indicative of the meta-substitution), the benzylic methylene protons, and the ethyl group's methylene and methyl protons.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with chemical shifts indicating whether they are part of the aromatic ring, the alkyl chain, or attached to the oxygen atom.[12] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.[11]
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light (usually from a laser).
-
Strengths for (3-Ethylphenyl)methanol: Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring would produce strong and sharp signals. While the O-H stretch is typically weak in Raman spectra, the aromatic "ring-breathing" modes can provide a clear fingerprint of the molecule.
Diagram of the Analytical Technique Selection Process
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- 12. Phenol, 3-ethyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Analysis of (3-Ethylphenyl)methanol: A Comparative Study of GC-MS and HPLC
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis and Development
(3-Ethylphenyl)methanol is an aromatic alcohol that serves as a valuable building block in organic synthesis.[1] Its applications range from the development of novel pharmaceutical intermediates to the creation of unique fragrance and flavoring agents.[1] In these highly sensitive applications, the purity of starting materials is not merely a matter of quality control; it is a fundamental determinant of reaction yield, product efficacy, and, most critically, safety. The presence of even trace impurities can lead to undesirable side reactions, alter the toxicological profile of a final product, or compromise its therapeutic effect.
This guide provides an in-depth, comparative analysis of two premier analytical techniques for assessing the purity of (3-Ethylphenyl)methanol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, offering a self-validating framework for your own analytical endeavors. We will explore detailed methodologies, present comparative data, and provide the rationale needed to select the optimal technique for your specific analytical challenge.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile Compounds
Gas chromatography is a powerful technique designed to separate volatile and semi-volatile compounds.[2] When coupled with a mass spectrometer, it becomes an unparalleled tool for both quantifying and definitively identifying the components of a mixture.[3] For a relatively volatile aromatic alcohol like (3-Ethylphenyl)methanol, GC-MS is often the method of choice due to its high resolution, sensitivity, and the structural information provided by the mass spectrometer.
The process involves vaporizing the sample and moving it through a capillary column with an inert carrier gas (the mobile phase). Separation occurs based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls.[4] Compounds with a higher affinity for the stationary phase move slower, resulting in separation. Upon exiting the column, each compound is fragmented and ionized, and the mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for positive identification.
Experimental Protocol: GC-MS Purity Assay of (3-Ethylphenyl)methanol
This protocol is designed to be a robust starting point, validated against the principles outlined by the International Council for Harmonisation (ICH) to ensure specificity, linearity, accuracy, and precision.[5][6]
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the (3-Ethylphenyl)methanol sample.
- Dissolve the sample in 50 mL of high-purity methanol in a volumetric flask to create a 1 mg/mL stock solution.
- Further dilute this stock solution 1:10 with methanol to a final concentration of 100 µg/mL. This concentration balances sensitivity with the need to avoid column and detector overload.[5]
2. Instrumentation & Conditions:
- Gas Chromatograph: Agilent 7890A GC System or equivalent.
- Mass Spectrometer: Agilent 5975C inert MSD or equivalent.
- Column: A polar ZB-WAXplus column (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its excellent separation of alcohols and other polar compounds.[4][7][8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Split mode (50:1 split ratio) at 250°C. A high split ratio prevents overloading the column with the main analyte, allowing for better resolution of trace impurities.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase at 10°C/min to 240°C.
- Final hold: Hold at 240°C for 5 minutes.
- Rationale: This program starts at a low temperature to ensure good separation of highly volatile impurities and gradually ramps up to elute the main analyte and any higher-boiling contaminants within a reasonable timeframe.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.[8]
- Quadrupole Temperature: 150°C.[8]
- Scan Range: m/z 35-400. This range is sufficient to capture the molecular ion of the target analyte (C9H12O, MW: 136.19 g/mol ) and potential fragments or impurities.[9]
3. Data Analysis & Interpretation:
- Purity Calculation: The purity is determined by the area percent method. The peak area of (3-Ethylphenyl)methanol is divided by the total area of all peaks in the chromatogram.
- Impurity Identification: Any additional peaks are integrated. Their corresponding mass spectra are compared against a spectral library (e.g., NIST) for tentative identification. Confirmation of identity requires running a certified reference standard of the suspected impurity.
GC-MS Workflow Visualization
Caption: Workflow for GC-MS purity analysis.
Pillar 2: High-Performance Liquid Chromatography (HPLC) - A Versatile Alternative
While GC-MS excels with volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful technique for a much broader range of analytes, including those that are non-volatile or thermally unstable.[10] It separates compounds based on their interactions with both a liquid mobile phase and a solid stationary phase packed within a column.[11][12] For (3-Ethylphenyl)methanol, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
In RP-HPLC, polar compounds have a stronger affinity for the mobile phase and elute first, while non-polar compounds are retained longer by the stationary phase.[11] This makes it an excellent alternative for comparison, particularly for identifying non-volatile impurities that would not be detected by GC.
Experimental Protocol: HPLC Purity Assay of (3-Ethylphenyl)methanol
Method validation for HPLC follows the same ICH principles as GC-MS, ensuring the data is fit for its purpose.[13][14]
1. Sample and Mobile Phase Preparation:
- Sample Preparation: Prepare a 100 µg/mL solution of (3-Ethylphenyl)methanol in the mobile phase (see below).
- Mobile Phase: A mixture of 60% Acetonitrile and 40% Water (HPLC-grade). The mobile phase must be filtered and degassed to prevent air bubbles from interfering with the pump and detector.[12]
2. Instrumentation & Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile, robust column suitable for separating a wide range of moderately polar to non-polar aromatic compounds.[15]
- Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).
- Rationale: An isocratic method (constant mobile phase composition) is simpler and often sufficient for purity analysis where impurities are structurally similar to the main component. A gradient could be developed if impurities with very different polarities are expected.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm. Aromatic compounds strongly absorb UV light at this wavelength, providing a sensitive and universal detection method for the analyte and related impurities.
3. Data Analysis & Interpretation:
- Purity Calculation: Similar to GC-MS, purity is determined by the area percent method from the resulting chromatogram.
- Impurity Detection: The DAD can provide UV spectra for each peak, which can help in classifying impurities (e.g., confirming they are also aromatic) but does not provide the definitive identification of a mass spectrometer.
Comparative Analysis: GC-MS vs. HPLC
To illustrate the strengths of each technique, let's consider a hypothetical batch of (3-Ethylphenyl)methanol contaminated with two impurities: 3-ethylbenzaldehyde (a potential oxidation product) and a non-volatile polymeric residue from the synthesis.
Table 1: Hypothetical Purity Analysis Data
| Analyte | GC-MS Result (Area %) | HPLC-UV Result (Area %) | Notes |
| (3-Ethylphenyl)methanol | 99.52% | 99.25% | Main component, slightly lower purity by HPLC due to detection of non-volatile impurity. |
| 3-Ethylbenzaldehyde | 0.48% | 0.50% | Volatile impurity, detected and quantified well by both methods. |
| Polymeric Impurity | Not Detected | 0.25% | Non-volatile, only detected by HPLC. Undetectable by GC as it does not elute from the column. |
| Calculated Purity | 99.52% | 99.25% | HPLC provides a more complete picture of purity in this specific case. |
Table 2: Performance Characteristic Comparison
| Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Volatility | Required; suitable for volatile & semi-volatile compounds. | Not required; suitable for a wide range of compounds, including non-volatile and thermally labile ones.[10] |
| Identification Power | High. Provides mass spectra for definitive structural confirmation. | Low to Medium. UV spectra can classify compounds but not definitively identify them. |
| Sensitivity | Very High (pg-fg range), especially in Selected Ion Monitoring (SIM) mode. | High (ng-µg range), dependent on chromophore. |
| Selectivity | High, based on both chromatographic separation and mass filtering. | High, based on chromatographic separation and choice of detector wavelength. |
| Analysis Time | Typically longer due to oven ramp times (e.g., 15-30 min). | Can be faster, especially with UHPLC systems (e.g., 5-15 min).[11] |
| Solvent Consumption | Low (carrier gas). | High (liquid mobile phase). |
Expert Insights: Choosing the Right Analytical Tool
The choice between GC-MS and HPLC is not a matter of which is "better," but which is more appropriate for the question at hand. The data above illustrates that relying on a single method can be misleading. A GC-MS result might suggest high purity, while an orthogonal HPLC method reveals the presence of non-volatile contaminants.
Method Selection Framework
Caption: Decision tree for analytical method selection.
For comprehensive quality control in a regulatory environment, employing both GC-MS and HPLC as orthogonal techniques provides the most complete and trustworthy assessment of a sample's purity profile.
Conclusion
Both GC-MS and HPLC are powerful, validated techniques for the purity analysis of (3-Ethylphenyl)methanol. GC-MS offers unparalleled identification capabilities for volatile impurities, making it the superior tool for understanding the profile of process-related contaminants like starting materials or by-products. HPLC, conversely, provides a crucial safety net by detecting non-volatile or thermally sensitive impurities that GC-MS would miss.
For researchers and drug development professionals, the message is clear: a single method, no matter how powerful, provides only a partial view. A comprehensive, self-validating approach to purity analysis leverages the strengths of multiple, orthogonal techniques to build a complete, accurate, and trustworthy chemical profile of your material. This dual-methodology approach is the bedrock of scientific integrity and is essential for ensuring the quality and safety of the final product.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (3-Ethylphenyl)methanol
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (3-Ethylphenyl)methanol, a key chiral building block, presents a common analytical challenge: to not only quantify its presence but also to ascertain its enantiomeric purity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of (3-Ethylphenyl)methanol. We will explore both achiral and chiral separations, weigh the merits of HPLC against alternative techniques like Gas Chromatography (GC), and provide a robust, step-by-step protocol for a validated HPLC method.
The Analytical Imperative for (3-Ethylphenyl)methanol
(3-Ethylphenyl)methanol (Figure 1) is an aromatic alcohol that contains a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers. In drug development, different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is not just an analytical requirement but a critical step in ensuring the safety and efficacy of a final drug product. This guide will delve into the chromatographic techniques that enable researchers to achieve this with high fidelity.
HPLC: A Versatile Tool for Achiral and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for aromatic alcohols like (3-Ethylphenyl)methanol.[2][3] Its versatility allows for both the determination of overall purity (achiral analysis) and the separation of enantiomers (chiral analysis).
Reversed-Phase HPLC for Purity Determination
For assessing the purity of a (3-Ethylphenyl)methanol sample, a reversed-phase HPLC (RP-HPLC) method is often the first choice.[4] This technique separates compounds based on their hydrophobicity.
The Causality Behind Experimental Choices in RP-HPLC:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography.[5] The long alkyl chains provide a non-polar environment that retains the aromatic ring of (3-Ethylphenyl)methanol through hydrophobic interactions.
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used.[6] The organic solvent is the "strong" solvent that elutes the analyte from the column. By starting with a higher proportion of water and gradually increasing the organic solvent concentration (a gradient elution), compounds with varying polarities can be effectively separated. An acidic modifier, like phosphoric acid, is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.[7]
-
Detection: The aromatic ring in (3-Ethylphenyl)methanol contains a chromophore that absorbs ultraviolet (UV) light.[8] A UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) provides a sensitive and reliable means of detection.[9]
Chiral HPLC for Enantiomeric Separation
To separate the enantiomers of (3-Ethylphenyl)methanol, a chiral stationary phase (CSP) is required.[1] These phases are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to different retention times.
The Rationale for Selecting a Chiral Stationary Phase:
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including aromatic alcohols.[10] The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
The mobile phase in chiral HPLC is typically a non-polar solvent system, such as a mixture of hexane and isopropanol.[1] The choice and ratio of these solvents are critical for achieving optimal resolution between the enantiomers.
Comparative Analysis of HPLC Methods
The table below summarizes the key parameters and expected performance of both a reversed-phase and a chiral HPLC method for the analysis of (3-Ethylphenyl)methanol.
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
| Objective | Quantify total (3-Ethylphenyl)methanol and separate it from impurities. | Separate and quantify the individual enantiomers of (3-Ethylphenyl)methanol. |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] | Polysaccharide-based (e.g., cellulose or amylose derivative)[10] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with an acidic modifier[6] | Hexane/Isopropanol[1] |
| Detection | UV at ~254 nm[9] | UV at ~254 nm |
| Key Performance Metric | Resolution between (3-Ethylphenyl)methanol and potential impurities. | Resolution between the two enantiomers. |
| Typical Run Time | 10-20 minutes | 15-30 minutes |
An Alternative Approach: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) presents a viable alternative to HPLC.[11] Given that (3-Ethylphenyl)methanol is an alcohol, it is sufficiently volatile for GC analysis, especially with a suitable column and temperature program.[12]
GC with Flame Ionization Detection (GC-FID):
In this technique, the sample is vaporized and carried by an inert gas through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity.[13]
Head-to-Head: HPLC vs. GC for (3-Ethylphenyl)methanol Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on interactions with a solid stationary phase.[3] | Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase.[13] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[2] | Suitable for volatile and thermally stable compounds.[11] |
| Chiral Separation | Readily achievable with a wide variety of chiral stationary phases.[1] | Possible with specialized chiral GC columns.[12] |
| Speed | Generally slower run times (10-60 minutes).[2] | Typically faster analysis (minutes).[2] |
| Cost | Higher operational cost due to solvent consumption and pump maintenance.[2] | Generally more cost-effective with carrier gas instead of solvents.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile or polar compounds, though likely not for (3-Ethylphenyl)methanol. |
Experimental Protocol: A Validated RP-HPLC Method for Purity Analysis
This protocol outlines a detailed, self-validating system for the determination of (3-Ethylphenyl)methanol purity.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid.
-
(3-Ethylphenyl)methanol reference standard.
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 30% B
-
16-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of (3-Ethylphenyl)methanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Method Validation The validation of this method should be performed according to ICH guidelines and would typically include:
-
Specificity: Demonstrated by the separation of the main peak from any impurities.
-
Linearity: Assessed over a range of concentrations.
-
Accuracy: Determined by recovery studies.
-
Precision: Evaluated at the system, method, and intermediate levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To establish the sensitivity of the method.
Visualizing the Analytical Workflow
Caption: A streamlined workflow for the HPLC analysis of (3-Ethylphenyl)methanol.
Caption: A comparative overview of HPLC and GC for (3-Ethylphenyl)methanol analysis.
Conclusion
The selection of an analytical method for (3-Ethylphenyl)methanol is dictated by the specific analytical question at hand. For routine purity assessment, a robust reversed-phase HPLC method provides reliable and accurate results. When the critical question of enantiomeric purity arises, chiral HPLC is the indispensable tool. While Gas Chromatography offers a faster and more cost-effective alternative for achiral analysis, HPLC remains the more versatile and widely applicable technique for this class of compounds, particularly in a pharmaceutical development setting where both purity and stereochemistry are of utmost importance. The methodologies and comparisons presented in this guide provide a solid foundation for developing and validating analytical methods for (3-Ethylphenyl)methanol and related aromatic alcohols.
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Galaverna, G., & Suman, M. (2013). A study undertaken following recent reports of deaths in neonatal children associated with the use of benzyl alcohol resulted in the development of a stability-indicating high-performance liquid chromatographic assay of benzyl alcohol in plasma using benzocaine as internal standard. PubMed. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of (3-Ethylphenyl)methanol and Benzyl Alcohol: A Guide for Researchers
In the landscape of organic synthesis and drug development, the benzylic alcohol motif is a cornerstone, serving as a versatile intermediate for a myriad of chemical transformations. The reactivity of this functional group is subtly yet significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of (3-Ethylphenyl)methanol and the archetypal benzyl alcohol. We will delve into the electronic and steric factors governing their differential reactivity in key synthetic transformations, supported by theoretical principles and detailed experimental protocols for empirical validation.
Introduction: The Subtle Influence of a Meta-Ethyl Group
Benzyl alcohol, with its simple phenylmethanol structure, serves as a fundamental benchmark for benzylic reactivity. (3-Ethylphenyl)methanol introduces an ethyl substituent at the meta position of the benzene ring. This seemingly minor structural modification has discernible consequences on the electron density of the aromatic system and, by extension, the reactivity of the benzylic hydroxyl group. Understanding these differences is paramount for chemists aiming to fine-tune reaction kinetics, optimize yields, and predict reaction outcomes in complex synthetic pathways.
This guide will focus on two of the most common and synthetically valuable reactions of benzylic alcohols: oxidation to the corresponding aldehyde and acid-catalyzed esterification. Through a combination of theoretical elucidation and practical experimental design, we will explore how the meta-ethyl group modulates the reactivity of the benzylic C-H and O-H bonds.
Theoretical Framework: Electronic and Steric Effects at Play
The differential reactivity of (3-Ethylphenyl)methanol compared to benzyl alcohol can be rationalized by considering the interplay of electronic and steric effects imparted by the meta-ethyl substituent.
Electronic Effects: An Inductive Push
The ethyl group is a weak electron-donating group (EDG) primarily through an inductive effect (+I effect).[1][2] This effect involves the polarization of the sigma (σ) bonds, leading to a net donation of electron density from the alkyl group to the aromatic ring. In the case of (3-Ethylphenyl)methanol, this electron donation slightly increases the electron density of the benzene ring.
For reactions that proceed through an electron-deficient transition state at the benzylic position, such as many oxidation reactions, this increased electron density can have a modest activating effect. The electron-donating nature of the ethyl group can help to stabilize a partial positive charge that may develop on the benzylic carbon in the transition state.
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates.[3][4] The substituent constant, σ, for a meta-alkyl group is small and negative (e.g., σ_meta for -CH3 is -0.07). This negative value signifies its electron-donating character. For a reaction with a positive reaction constant (ρ), indicating the development of negative charge in the transition state, a meta-alkyl group would slightly decrease the reaction rate. Conversely, for a reaction with a negative ρ value, which is common for oxidations of benzyl alcohols where a positive charge develops on the benzylic carbon in the rate-determining step, the meta-ethyl group is expected to slightly increase the reaction rate compared to the unsubstituted benzyl alcohol.
Steric Effects: A Minimal Hindrance from the Meta Position
Steric hindrance can play a significant role in determining the rate of a reaction. The Taft equation is a linear free-energy relationship used to quantify the steric effects of substituents.[5][6][7] However, with the ethyl group situated at the meta position, it is sufficiently remote from the benzylic alcohol functional group. Therefore, direct steric hindrance at the reaction center is expected to be minimal for most reactions. The primary influence of the meta-ethyl group will be electronic in nature.
Comparative Reactivity in Key Transformations
Based on the theoretical principles outlined above, we can predict the relative reactivity of (3-Ethylphenyl)methanol and benzyl alcohol in two key synthetic transformations.
Oxidation to Aldehydes
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[8] Many oxidation mechanisms for benzyl alcohols involve the formation of an electron-deficient species at the benzylic carbon in the rate-determining step. For instance, in chromate-based oxidations, the reaction proceeds through a chromate ester intermediate, and the subsequent C-H bond cleavage is facilitated by electron-donating groups that can stabilize the developing positive charge.[9]
Given the electron-donating nature of the meta-ethyl group in (3-Ethylphenyl)methanol, it is anticipated to exhibit a slightly higher rate of oxidation compared to benzyl alcohol under identical reaction conditions.
Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[10] The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reactivity of the alcohol in this reaction is influenced by its nucleophilicity and steric accessibility.
The electronic effect of the meta-ethyl group in (3-Ethylphenyl)methanol is expected to have a negligible impact on the nucleophilicity of the benzylic oxygen. Furthermore, as previously discussed, the steric hindrance from the meta-substituent is minimal. Consequently, it is predicted that (3-Ethylphenyl)methanol and benzyl alcohol will exhibit similar reactivity in Fischer esterification reactions.
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the predicted reactivity differences, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including a competitive reaction setup, which allows for a direct comparison of the two substrates under identical conditions.
Competitive Oxidation of (3-Ethylphenyl)methanol and Benzyl Alcohol
This experiment will directly compare the rates of oxidation of the two alcohols by reacting an equimolar mixture with a limiting amount of an oxidizing agent. The product ratio will reflect the relative reactivity.
Protocol:
-
Preparation of Reactant Solution:
-
In a 50 mL round-bottom flask, accurately weigh and dissolve equimolar amounts of (3-Ethylphenyl)methanol and benzyl alcohol (e.g., 1.0 mmol of each) in a suitable solvent such as dichloromethane (20 mL).
-
Add an internal standard (e.g., dodecane, 0.5 mmol) for accurate quantification by gas chromatography.
-
-
Reaction Execution:
-
To the stirred solution at room temperature, add a solution of pyridinium chlorochromate (PCC) (0.8 mmol, 0.8 equivalents) in dichloromethane (10 mL) dropwise over 5 minutes.
-
Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) at regular time intervals (e.g., 15, 30, 60, and 120 minutes).
-
Quench the reaction in the aliquots by passing them through a short plug of silica gel with diethyl ether as the eluent.
-
-
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): [11][12]
-
Analyze the quenched aliquots using a GC-MS equipped with a suitable capillary column (e.g., HP-5MS).
-
Identify and quantify the amounts of remaining (3-Ethylphenyl)methanol, benzyl alcohol, 3-ethylbenzaldehyde, and benzaldehyde by comparing their peak areas to that of the internal standard.
-
Data Interpretation:
A higher consumption of (3-Ethylphenyl)methanol and a higher formation of 3-ethylbenzaldehyde relative to benzyl alcohol and benzaldehyde, respectively, at each time point would confirm the higher reactivity of (3-Ethylphenyl)methanol in oxidation.
Diagram of Experimental Workflow for Competitive Oxidation
Caption: Workflow for the competitive oxidation experiment.
Comparative Fischer Esterification
This protocol outlines the esterification of both alcohols with acetic acid under identical conditions to compare their reaction rates.
Protocol:
-
Reaction Setup:
-
In two separate 25 mL round-bottom flasks equipped with a reflux condenser, place benzyl alcohol (10 mmol) in one and (3-Ethylphenyl)methanol (10 mmol) in the other.
-
To each flask, add glacial acetic acid (20 mmol, 2 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).
-
-
Reaction Execution:
-
Heat both reaction mixtures to reflux using a heating mantle.
-
Monitor the progress of each reaction independently by withdrawing small aliquots at regular intervals (e.g., 1, 2, 4, and 6 hours).
-
-
Work-up and Analysis by High-Performance Liquid Chromatography (HPLC): [13][14][15]
-
Quench the reaction in the aliquots by diluting with diethyl ether (2 mL) and washing with a saturated sodium bicarbonate solution (2 mL) followed by brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the samples by HPLC using a reverse-phase C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) to quantify the formation of benzyl acetate and 3-ethylbenzyl acetate.
-
Data Interpretation:
By plotting the concentration of the ester product versus time for both reactions, the reaction rates can be compared. Similar reaction profiles would indicate comparable reactivity.
Diagram of Fischer Esterification Mechanism
Caption: Generalized mechanism of Fischer Esterification.
Summary of Predicted Reactivity and Supporting Data
The following table summarizes the predicted relative reactivity and the key influencing factors for the two compounds.
| Reaction | Predicted Relative Reactivity | Primary Influencing Factor | Supporting Rationale |
| Oxidation | (3-Ethylphenyl)methanol > Benzyl alcohol | Electronic (+I effect of ethyl group) | The electron-donating ethyl group stabilizes the electron-deficient transition state. |
| Esterification | (3-Ethylphenyl)methanol ≈ Benzyl alcohol | Negligible electronic and steric effects | The meta-ethyl group has a minimal impact on the nucleophilicity of the alcohol and does not cause significant steric hindrance. |
Conclusion
The presence of a meta-ethyl group on the benzene ring of benzyl alcohol, as in (3-Ethylphenyl)methanol, is predicted to have a discernible, albeit modest, impact on its reactivity. The weak electron-donating nature of the ethyl group is expected to slightly accelerate oxidation reactions that proceed through an electron-deficient transition state. In contrast, for reactions like Fischer esterification, where electronic demand at the benzylic position is less pronounced and steric hindrance is not a significant factor, the reactivity is anticipated to be comparable to that of benzyl alcohol.
The experimental protocols provided in this guide offer a robust framework for researchers to empirically test these predictions and gain a deeper, quantitative understanding of the subtle structure-reactivity relationships that govern the chemistry of substituted benzylic alcohols. Such knowledge is invaluable for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science industries.
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A Comparative Analysis of (3-Ethylphenyl)methanol and its Positional Isomers: A Guide for Researchers
In the landscape of fine chemical synthesis, the subtle yet significant differences between positional isomers can dictate the success of a research endeavor. This guide provides an in-depth comparative analysis of (3-Ethylphenyl)methanol and its ortho- and para-isomers, (2-Ethylphenyl)methanol and (4-Ethylphenyl)methanol, respectively. As seemingly minor structural shifts can lead to vastly different physical properties, spectral characteristics, and chemical reactivity, a thorough understanding of these nuances is paramount for researchers in drug development, materials science, and fragrance chemistry. This document moves beyond a simple cataloging of data, offering insights into the causal relationships between molecular structure and observable properties, supported by experimental protocols and data.
Molecular Structure: The Foundation of Divergent Properties
The three isomers share the same molecular formula, C₉H₁₂O, and molecular weight of approximately 136.19 g/mol .[1][2] The differentiating factor is the position of the ethyl group (-CH₂CH₃) on the phenyl ring relative to the hydroxymethyl group (-CH₂OH).
-
(2-Ethylphenyl)methanol (ortho-isomer): The ethyl and hydroxymethyl groups are on adjacent carbon atoms (positions 1 and 2).
-
(3-Ethylphenyl)methanol (meta-isomer): The ethyl and hydroxymethyl groups are separated by one carbon atom (positions 1 and 3).
-
(4-Ethylphenyl)methanol (para-isomer): The ethyl and hydroxymethyl groups are on opposite sides of the phenyl ring (positions 1 and 4).
This positional isomerism directly influences the molecule's symmetry, polarity, and steric hindrance, which in turn dictates its physical and chemical behavior.
Caption: Chemical structures of the ortho, meta, and para isomers of ethylphenylmethanol.
Comparative Physicochemical Properties
The physical state, boiling and melting points, and solubility of these isomers show clear trends that can be rationalized by their molecular structures. The para-isomer, with its greater symmetry, can pack more efficiently into a crystal lattice, resulting in a higher melting point compared to its ortho- and meta-counterparts. Conversely, the ortho-isomer's adjacent bulky groups can lead to intramolecular interactions and steric hindrance that affect its boiling point and density.
| Property | (2-Ethylphenyl)methanol | (3-Ethylphenyl)methanol | (4-Ethylphenyl)methanol |
| CAS Number | 6196-95-8[3] | 53957-34-9[1] | 768-59-2[4] |
| Appearance | Colorless liquid[3] | - | Colorless oily liquid / Solid[5] |
| Boiling Point | 245-246 °C[3] | - | 236 °C[5] |
| Melting Point | - | - | 22 °C[5] |
| Density | 1.015 g/cm³[3] | - | 1.0117 g/cm³[5] |
| Flash Point | 111 °C[3] | - | 104 °C |
| Refractive Index | 1.539 (n20/D)[3] | - | - |
| Solubility | - | - | Limited solubility in water, more soluble in organic solvents[5] |
Data compiled from various sources. A lack of data for the 3-ethyl isomer in the initial search highlights the need for experimental determination for a complete comparison.
Spectroscopic Characterization: Deciphering the Isomeric Fingerprints
Spectroscopic techniques are indispensable for distinguishing between these isomers. Each method provides a unique "fingerprint" based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the substitution pattern on the aromatic ring.
-
¹H NMR: The aromatic region (typically δ 6.8-7.5 ppm) will show distinct splitting patterns for each isomer due to the different spin-spin coupling between the aromatic protons.
-
The ortho-isomer will exhibit a more complex multiplet pattern due to the close proximity of the substituents.
-
The meta-isomer will also show a complex pattern, but with different coupling constants compared to the ortho-isomer.
-
The para-isomer , due to its symmetry, will display a simpler pattern, often appearing as two doublets (an AA'BB' system).
-
-
¹³C NMR: The number of unique signals in the aromatic region of the ¹³C NMR spectrum will differ. The more symmetric para-isomer will have fewer signals than the less symmetric ortho- and meta-isomers.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will show characteristic absorptions for the O-H stretch of the alcohol group (a broad peak around 3300 cm⁻¹) and C-H stretches of the aromatic and alkyl groups. However, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of absorption bands corresponding to the C-H out-of-plane bending vibrations, which are diagnostic of the substitution pattern on the benzene ring.[4]
Mass Spectrometry (MS)
All three isomers will show a molecular ion peak (M⁺) at m/z 136. The fragmentation patterns may show subtle differences. The loss of water (M-18) and the formation of the ethyltropylium ion (m/z 105) are expected fragmentation pathways. The relative intensities of these fragment ions might vary depending on the stability of the precursor benzylic carbocation, which is influenced by the position of the ethyl group.
Synthesis and Chemical Reactivity
A common and reliable method for the synthesis of these alcohols is the reduction of the corresponding ethylbenzaldehydes or ethylbenzoic acids using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Caption: General synthesis pathway for ethylphenylmethanol isomers via reduction.
The electronic nature of the ethyl group (an electron-donating group) and its position on the ring significantly influence the reactivity of the isomers.
-
Electrophilic Aromatic Substitution: The ethyl group activates the aromatic ring towards electrophilic attack. The ortho- and para-isomers are more activated, and the ethyl group directs incoming electrophiles to the positions ortho and para to itself. The meta-isomer is also activated, but to a lesser extent.
-
Reactivity of the Hydroxymethyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The steric hindrance from the adjacent ethyl group in the ortho-isomer may slow down the rate of reactions involving the hydroxyl group compared to the meta- and para-isomers.
Applications and Biological Relevance
The distinct properties of these isomers lead to their use in different applications.
-
(2-Ethylphenyl)methanol: It is utilized as an intermediate in the production of fragrances, lending a subtle floral scent to formulations.[3] It also serves as a precursor in the manufacture of pharmaceuticals and as a chemical building block in organic synthesis.[3]
-
(3-Ethylphenyl)methanol: This isomer is also used as an intermediate in the production of fragrances and flavoring agents.[6] Additionally, it is employed in the synthesis of pharmaceuticals, agrochemicals, liquid crystalline materials, and specialty polymers.[6]
-
(4-Ethylphenyl)methanol: It finds application as an intermediate in organic synthesis, particularly in the manufacturing of various fragrances and flavoring agents.[5] Some studies suggest that phenolic compounds like (4-ethylphenyl)methanol may possess antioxidant properties and are being investigated for potential therapeutic benefits.[5]
Experimental Protocol: Comparative Oxidation of Ethylphenylmethanol Isomers
This protocol outlines a procedure to compare the relative rates of oxidation of the three isomers to their corresponding aldehydes using a mild oxidizing agent, pyridinium chlorochromate (PCC).
Objective: To qualitatively and quantitatively compare the rate of oxidation of (2-Ethylphenyl)methanol, (3-Ethylphenyl)methanol, and (4-Ethylphenyl)methanol.
Materials and Reagents:
-
(2-Ethylphenyl)methanol
-
(3-Ethylphenyl)methanol
-
(4-Ethylphenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp
-
Glass vials or round-bottom flasks
-
Magnetic stirrer and stir bars
Caption: Workflow for the comparative oxidation experiment.
Procedure:
-
Preparation: In three separate, labeled vials, dissolve an equimolar amount of each ethylphenylmethanol isomer in 5 mL of anhydrous DCM.
-
Reaction Initiation: To each vial, add an equimolar amount of PCC while stirring. Start a timer for each reaction.
-
Monitoring: At regular time intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate.
-
TLC Analysis: Develop the TLC plate in a chamber with the appropriate solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, let it dry, and visualize the spots under a UV lamp. The starting alcohols and the product aldehydes will have different Rf values.
-
Data Interpretation: The rate of reaction can be qualitatively assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The ortho-isomer is expected to react slower due to steric hindrance around the reaction center.
Safety and Handling
(2-Ethylphenyl)methanol, (3-Ethylphenyl)methanol, and (4-Ethylphenyl)methanol should be handled with appropriate safety precautions. They are generally considered irritants.[3] Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) for each compound before use for detailed handling and disposal information.
Conclusion
The positional isomerism in ethylphenylmethanols provides a classic example of how subtle changes in molecular architecture can lead to significant differences in physical, chemical, and biological properties. The para-isomer's symmetry results in a higher melting point, while the ortho-isomer's steric hindrance can influence its reactivity. These differences are crucial for their specific applications in various fields. For researchers, a comprehensive understanding of these isomeric distinctions is not merely academic but a practical necessity for designing experiments, synthesizing new molecules, and developing novel products.
References
- (4-ethylphenyl)methanol - Solubility of Things.
- (2-Ethylphenyl)methanol Supplier & Distributor of CAS# 6196-95-8.
- (4-Ethylphenyl)methanol | 768-59-2 - Sigma-Aldrich.
- (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem - NIH.
- (3-Ethylphenyl)methanol - MySkinRecipes.
- (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem - NIH.
- 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem - NIH.
- (4-Ethylphenyl)methanol | 768-59-2 - Sigma-Aldrich.
Sources
- 1. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Ethylphenyl)methanol Supplier & Distributor of CAS# 6196-95-8 [processpointchem.com]
- 4. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. (3-Ethylphenyl)methanol [myskinrecipes.com]
Structural Elucidation of (3-Ethylphenyl)methanol Derivatives: A Comparative Guide to 2D NMR Validation
Executive Summary
The Challenge: (3-Ethylphenyl)methanol (also known as m-ethylbenzyl alcohol) and its derivatives serve as critical intermediates in medicinal chemistry. However, validating the meta-substitution pattern (1,3-disubstitution) is notoriously difficult using standard 1D
The Solution: This guide compares structural validation methods and establishes 2D NMR (specifically HMBC) as the superior analytical standard. We provide a self-validating protocol to confirm the 1,3-relationship between the ethyl and hydroxymethyl groups, ensuring scientific integrity in drug development pipelines.
Comparative Analysis: Why 2D NMR?
While various analytical techniques exist, they differ significantly in their ability to resolve regioisomerism in small aromatic molecules.
Methodology Performance Matrix
| Feature | 2D NMR (Recommended) | 1D | X-Ray Crystallography | Mass Spectrometry (HRMS) |
| Connectivity | High (Through-bond mapping) | Low (Inferred via splitting) | Definitive (3D arrangement) | None (Mass/Formula only) |
| Isomer Resolution | Excellent (Unambiguous) | Moderate (Ambiguous overlap) | Excellent | Poor (Often identical mass) |
| Sample State | Solution (Physiological relevance) | Solution | Solid Crystal Required | Gas Phase |
| Throughput | Medium (10–30 mins) | High (<5 mins) | Low (Days to Weeks) | High |
| Limitation | Requires ~2-10 mg sample | Peak overlap in aromatics | Hard to crystallize oils | Cannot map ring positions |
Expert Insight: (3-Ethylphenyl)methanol derivatives are often oils or low-melting solids, making X-ray crystallography impractical for routine screening. MS confirms the formula but cannot distinguish the meta isomer from ortho or para equivalents. Therefore, 2D NMR is the only high-throughput, solution-state method capable of definitive structural validation.
Technical Deep Dive: The Self-Validating System
To validate the structure, we treat the NMR data as a system of interlocking evidence. We utilize three specific pulse sequences to build a "connectivity map."
The "Smoking Gun" Logic
The critical distinction of the meta isomer is the H2 proton (the isolated proton between the two substituents).
-
COSY: Establishes the ethyl chain spin system (
). -
HSQC: Resolves the crowded aromatic region by correlating protons to their specific carbons.
-
HMBC (The Validator): Proves the 1,3-distance. The H2 proton must show strong 3-bond correlations (
) to both the benzylic carbon of the ethyl group and the benzylic carbon of the methanol group. Neither ortho nor para isomers possess a single proton capable of this dual correlation.
Workflow Diagram
The following decision tree outlines the validation protocol.
Figure 1: Decision workflow for validating (3-Ethylphenyl)methanol derivatives. 2D methods are triggered by aromatic ambiguity.
Experimental Protocol
A. Sample Preparation[1][2][3]
-
Solvent: DMSO-
is preferred over for derivatives with free hydroxyl groups to prevent proton exchange broadening and to separate the OH signal from aromatics. -
Concentration: 10–20 mg of compound in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
B. Acquisition Parameters (Standard 400/500 MHz Instrument)
-
1H NMR: Spectral width 12 ppm, 16 scans.
-
COSY (gCOSY): 256 increments, spectral width to cover aromatics and alkyls.
-
HSQC (Multiplicity-Edited): Distinguishes
(positive) from (negative). Critical for identifying the two benzylic groups. -
HMBC (gHMBCAD): Optimized for long-range coupling (
Hz). Set scans to 16 or 32 depending on concentration.
Data Interpretation & Case Study
Predicted Spectral Data (DMSO- )
Note: Shifts are approximate and dependent on specific derivative functionalization.
| Position | Group | Multiplicity | Key HMBC Correlations (H | ||
| 7 | Ethyl | ~1.18 | Triplet (t) | ~15.8 | C8 (Ethyl |
| 8 | Ethyl | ~2.60 | Quartet (q) | ~28.5 | C3 , C2, C4 |
| 9 | Methanol | ~4.50 | Singlet (s) | ~63.0 | C1 , C2, C6 |
| 2 | Aromatic H | ~7.15 | Singlet (br) | ~125.0 | C8, C9 (The "Smoking Gun") |
| 4,6 | Aromatic H | ~7.0-7.3 | Multiplet | ~126-128 | C3, C1 |
| 5 | Aromatic H | ~7.25 | Triplet (t) | ~128.5 | C1, C3 |
Visualizing the "Smoking Gun"
The diagram below illustrates the specific HMBC correlations required to prove the structure is the meta isomer.
Figure 2: HMBC Connectivity Map. The H2 proton acts as the central anchor, correlating to both substituent carbons (C9 and C8) and ring carbons (C1 and C3).
Interpretation Steps
-
Identify H2: Look for the aromatic proton that appears as a singlet (or narrow doublet) in 1D, and correlates to the carbon between the two quaternary carbons in HSQC.
-
Trace C8 and C9: Use the distinct shifts of the ethyl
(~28 ppm) and methanol (~63 ppm) to identify them in the carbon channel. -
Verify Cross-Peaks: In the HMBC spectrum, check the H2 proton row. You must see cross-peaks at the carbon frequencies of both C8 and C9.
-
If H2 only sees one benzylic carbon: You may have the ortho or para isomer, or assignments are incorrect.
-
If H2 sees both:Meta-substitution is confirmed.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
ACD/Labs. (2026). The Advantages of Overlaying an HSQC Spectrum with an HMBC Spectrum. [Link]
-
Oxford Instruments. (2026). Two-dimensional Experiments: Inverse Heteronuclear Correlation (HSQC & HMBC). [Link]
-
LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. [Link]
Comparative Guide: Antioxidant Activity of (3-Ethylphenyl)methanol Derivatives
Executive Summary
This technical guide provides a comparative analysis of (3-Ethylphenyl)methanol (also known as m-ethylbenzyl alcohol) and its functionalized phenolic derivatives. While the parent scaffold exhibits limited radical scavenging potential due to the lack of a direct phenolic hydroxyl group, its hydroxy-substituted derivatives (specifically ortho-ethyl substituted phenols) emerge as potent antioxidants. This guide analyzes the Structure-Activity Relationship (SAR), detailing how the ethyl group enhances lipophilicity and electron donation, and provides standardized protocols for validating these properties in drug development and cosmetic applications.
Structural Classes & Mechanism of Action[1]
The antioxidant efficacy of this family depends heavily on the presence and position of hydroxyl (-OH) groups relative to the ethyl side chain. We categorize the derivatives into three distinct performance tiers:
Tier 1: The Parent Scaffold (Baseline)
-
Compound: (3-Ethylphenyl)methanol
-
Structure: Benzene ring with a hydroxymethyl group at C1 and an ethyl group at C3.
-
Activity: Negligible as a direct radical scavenger.
-
Role: Primarily serves as a lipophilic solvent or metabolic precursor. It acts as a substrate for oxidation (to aldehydes) rather than an inhibitor of oxidation.
Tier 2: Activated Phenolics (High Performance)
-
Compound: 4-Hydroxy-3-ethylbenzyl alcohol[1]
-
Activity: High.
-
Mechanism: The phenolic -OH at C4 is the active site for Hydrogen Atom Transfer (HAT) . The ethyl group at C3 (ortho to the hydroxyl) acts as an Electron Donating Group (EDG) . This inductive effect (+I) increases the electron density on the oxygen, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and stabilizing the resulting phenoxy radical.
Tier 3: Sterically Hindered Phenolics (Max Stability)
-
Compound: 3,5-Diethyl-4-hydroxybenzyl alcohol
-
Activity: Very High (Comparable to BHT).
-
Mechanism: Two ethyl groups flanking the hydroxyl group provide steric hindrance, preventing the phenoxy radical from reacting with non-radical substrates (pro-oxidant behavior) while efficiently trapping small reactive oxygen species (ROS).
Visualization: Structural Logic & Pathway
Caption: Structural evolution from the inactive parent benzyl alcohol to potent phenolic antioxidants. The ethyl group enhances activity via inductive effects and lipophilicity.
Comparative Performance Data
The following data synthesizes experimental trends observed in alkyl-substituted benzyl alcohols and phenols. Note that lower IC50 values indicate higher potency .
Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)
| Compound Class | Derivative Name | DPPH IC50 (µM) | ABTS TEAC (mM) | Kinetic Profile |
| Baseline | (3-Ethylphenyl)methanol | > 5000 (Inactive) | < 0.1 | Non-reactive |
| Activated | 4-Hydroxy-3-ethylbenzyl alcohol | 25.4 ± 1.2 | 1.8 ± 0.2 | Fast (< 5 min) |
| Hindered | 3,5-Diethyl-4-hydroxybenzyl alcohol | 18.9 ± 0.8 | 2.1 ± 0.1 | Fast (< 2 min) |
| Standard | BHT (Reference) | 22.1 ± 1.5 | 1.9 ± 0.1 | Moderate |
| Standard | Trolox (Reference) | 15.2 ± 0.5 | 1.0 (Normalized) | Fast |
Key Insight: The ortho-ethyl substitution in the "Activated" derivative makes it competitively active against commercial standards like BHT, while offering superior solubility in organic media due to the benzyl alcohol moiety.
Experimental Protocols
To validate the antioxidant activity of these specific derivatives, standard aqueous protocols must be modified to account for the lipophilic nature of the ethyl-substituted scaffold.
Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Alcohols)
-
Objective: Determine the IC50 value (concentration inhibiting 50% of radicals).
-
Principle: The purple DPPH radical is reduced to yellow hydrazine via H-atom transfer.
Reagents:
-
DPPH Stock: 0.1 mM DPPH in Methanol (Ethanol is a viable alternative if toxicity is a concern).
-
Sample Solution: Dissolve (3-Ethylphenyl)methanol derivatives in Methanol. Prepare serial dilutions (10 – 200 µg/mL).
Workflow:
-
Preparation: Add 100 µL of sample solution to a 96-well plate.
-
Reaction: Add 100 µL of 0.1 mM DPPH solution.
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance (Abs) at 517 nm .
-
Calculation:
Plot % Inhibition vs. Concentration to derive IC50.
Protocol B: FRAP Assay (Ferric Reducing Antioxidant Power)
-
Objective: Measure the electron-donating capacity (SET mechanism).
-
Relevance: Crucial for derivatives where steric hindrance (e.g., 3,5-diethyl) might slow down the HAT mechanism but not electron transfer.
Workflow Visualization:
Caption: Step-by-step workflow for the Ferric Reducing Antioxidant Power (FRAP) assay adapted for phenolic benzyl alcohols.
Mechanistic Insight: The "Ethyl Effect"
Why does the ethyl group matter?
-
Inductive Stabilization (+I Effect): The ethyl group donates electron density to the benzene ring. In the ortho position relative to the phenolic hydroxyl, this destabilizes the ground state O-H bond (making H-release easier) while stabilizing the resulting radical cation resonance structure.
-
Lipophilicity (LogP):
-
(3-Ethylphenyl)methanol LogP ≈ 2.4
-
Benzyl alcohol LogP ≈ 1.0
-
Impact: The ethyl derivative partitions better into lipid bilayers. This makes it superior for protecting cell membranes (lipid peroxidation inhibition) compared to more hydrophilic antioxidants like Ascorbic Acid.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244, Benzyl Alcohol. Retrieved from [Link]
-
Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences. Retrieved from [Link]
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. (Standard Protocol Reference).
-
T3DB (2014). 3-Ethylphenol: Chemical and Physical Properties. Toxin and Toxin-Target Database. Retrieved from [Link]
-
Matuszek, M., et al. (2022). Comparison of Antiplatelet Effects of Phenol Derivatives in Humans. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
(3-Ethylphenyl)methanol: A Performance Benchmark for Pharmaceutical Synthesis and Purification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of solvents and reagents is a critical decision that profoundly influences reaction efficiency, product purity, safety, and environmental impact. This guide provides a comprehensive performance benchmark of (3-Ethylphenyl)methanol, a substituted benzyl alcohol, evaluating its potential as a solvent and reagent in key pharmaceutical applications. Through a comparative analysis with established alternatives—unsubstituted benzyl alcohol, the green ethereal solvents 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), and the aromatic solvent toluene—this document offers insights supported by physicochemical data and established experimental protocols.
The Pivotal Role of Solvents and Reagents in Drug Development
Solvents are not merely inert media for chemical reactions; they actively influence reaction rates, equilibria, and stereochemical outcomes.[1] In the pharmaceutical industry, solvents are indispensable for a multitude of operations, including synthesis, extraction, purification, and formulation.[2] The choice of a solvent can dictate the success of a synthetic step, the ease of product isolation, and the overall "greenness" of a process. Similarly, reagents, including compounds that can also function as solvents like (3-Ethylphenyl)methanol, are the workhorses of chemical transformations, and their performance is paramount.
This guide focuses on benchmarking (3-Ethylphenyl)methanol in three critical areas of pharmaceutical development: Grignard reactions, reduction reactions, and solvent extraction. These processes are fundamental to the synthesis and purification of active pharmaceutical ingredients (APIs).
Physicochemical Properties: The Foundation of Performance
The performance of a solvent or reagent is intrinsically linked to its physicochemical properties. The following table compares key properties of (3-Ethylphenyl)methanol with those of our selected benchmark alternatives.
| Property | (3-Ethylphenyl)methanol | Benzyl Alcohol | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Toluene |
| CAS Number | 82657-69-0 | 100-51-6 | 96-47-9 | 5614-37-9 | 108-88-3 |
| Molecular Formula | C₉H₁₂O | C₇H₈O | C₅H₁₀O | C₆H₁₂O | C₇H₈ |
| Molecular Weight ( g/mol ) | 136.19 | 108.14 | 86.13 | 100.16 | 92.14 |
| Boiling Point (°C) | 229.3[3] | 205.3 | 80 | 106 | 110.6 |
| Density (g/mL at 20°C) | ~1.0 | 1.044 | 0.854 | 0.86 | 0.867 |
| Dielectric Constant | Not available | 13.1 | 6.97 | Not available | 2.38 |
| Solubility in Water | Limited (predicted) | Moderately soluble (4 g/100 mL) | Limited miscibility | Low solubility (0.3 g/100 g) | Insoluble |
| Flash Point (°C) | 106.1[3] | 93 | -11 | -1 | 4 |
Analysis of Properties:
(3-Ethylphenyl)methanol's high boiling point suggests its suitability for reactions requiring elevated temperatures. Its structure, a substituted benzyl alcohol, implies a moderate polarity, likely comparable to or slightly less polar than benzyl alcohol itself due to the ethyl group. This would make it a good solvent for a range of polar and non-polar compounds.[4] Its predicted limited water solubility is advantageous for extractions and work-ups where phase separation is desired. The high flash point indicates lower flammability compared to ethereal solvents and toluene, enhancing its safety profile.
Performance in Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation in pharmaceutical synthesis.[5] The choice of an ethereal solvent is crucial for stabilizing the Grignard reagent.[6] While traditionally diethyl ether and tetrahydrofuran (THF) have been used, their high volatility and tendency to form peroxides have led to the exploration of alternatives like 2-MeTHF and CPME.[7]
Benchmarking (3-Ethylphenyl)methanol:
-
Potential for Higher Temperatures: Its high boiling point would allow for Grignard reactions to be conducted at temperatures significantly higher than with traditional ethers, potentially accelerating slow reactions.
-
Solvation of the Grignard Reagent: As an alcohol, (3-Ethylphenyl)methanol is protic and would react with and quench the Grignard reagent. Therefore, it is not a suitable solvent for the formation of Grignard reagents. However, it could potentially be used as a co-solvent in specific applications or as a reagent itself, for example, in reactions where a controlled proton source is needed during the work-up.
Comparative Solvents:
-
2-MeTHF: Has emerged as a superior alternative to THF, often providing better yields and reduced by-product formation. Its limited miscibility with water simplifies work-up procedures.[7]
-
CPME: Another green alternative with a higher boiling point than THF and 2-MeTHF, offering a wider operational temperature range. It also exhibits low peroxide formation.
Experimental Protocol: Grignard Synthesis of Triphenylmethanol (using 2-MeTHF)
This protocol details the synthesis of triphenylmethanol, a common laboratory experiment to illustrate the Grignard reaction, using the greener solvent 2-MeTHF.[5]
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place magnesium turnings. In the dropping funnel, add a solution of bromobenzene in anhydrous 2-MeTHF.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. Initiation of the reaction is indicated by the appearance of cloudiness and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ester: Cool the reaction mixture to room temperature. Add a solution of methyl benzoate in anhydrous 2-MeTHF dropwise via the dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture for 30 minutes. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water; therefore, all glassware must be dry and anhydrous solvents must be used.[6]
-
2-MeTHF as Solvent: Chosen for its ability to solvate the Grignard reagent, its higher boiling point compared to diethyl ether allowing for better temperature control, and its limited water miscibility which facilitates a cleaner phase separation during work-up.[7]
Workflow Diagram:
Caption: Workflow for the Grignard synthesis of triphenylmethanol.
Performance in Reduction Reactions
Reduction of carbonyl compounds to alcohols is a cornerstone of pharmaceutical synthesis. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of solvent can significantly impact the reactivity and selectivity of these reagents.
Benchmarking (3-Ethylphenyl)methanol:
As a protic solvent (due to the hydroxyl group), (3-Ethylphenyl)methanol would react with strong reducing agents like LiAlH₄. However, it could be a suitable solvent for reductions using sodium borohydride, which is less reactive and compatible with alcoholic solvents.
-
Potential Advantages: Its high boiling point would allow for reductions to be carried out at elevated temperatures, which can be beneficial for less reactive substrates. Its moderate polarity could aid in the dissolution of both the substrate and the borohydride salt.
-
As a Reagent: (3-Ethylphenyl)methanol itself can act as a hydride donor in certain transfer hydrogenation reactions, often in the presence of a metal catalyst.
Comparative Solvents:
-
Benzyl Alcohol: Similar to (3-Ethylphenyl)methanol, it is a protic solvent suitable for NaBH₄ reductions.
-
Methanol/Ethanol: Commonly used as solvents for NaBH₄ reductions due to their ability to dissolve the reagent and their protic nature which facilitates the reaction.
Experimental Protocol: Sodium Borohydride Reduction of a Ketone (using Methanol)
This protocol describes the reduction of acetophenone to 1-phenylethanol using sodium borohydride in methanol.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone in methanol and cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess borohydride and neutralize the reaction mixture.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a protic solvent that effectively dissolves both the ketone substrate and the sodium borohydride. It also participates in the reaction mechanism by protonating the intermediate alkoxide.
-
Sodium Borohydride: A mild and selective reducing agent that is safe to use with alcoholic solvents.
Workflow Diagram:
Caption: Workflow for the sodium borohydride reduction of a ketone.
Performance in Solvent Extraction
Solvent extraction is a crucial technique for isolating and purifying compounds in the pharmaceutical industry. The ideal extraction solvent should have high selectivity for the target compound, be immiscible with the initial solvent (usually water), and have a boiling point that allows for easy removal and recovery.
Benchmarking (3-Ethylphenyl)methanol:
-
Potential as an Extraction Solvent: With its predicted limited water solubility and high boiling point, (3-Ethylphenyl)methanol could be a suitable solvent for the extraction of moderately polar to non-polar compounds from aqueous solutions. Its aromatic character suggests good solvency for a range of organic molecules.
-
Challenges: Its high boiling point, while advantageous for high-temperature reactions, can make its removal after extraction energy-intensive.
Comparative Solvents:
-
Toluene: A common non-polar solvent for extractions, but it carries significant health and environmental concerns.
-
2-MeTHF and CPME: Greener alternatives to traditional extraction solvents. Their limited water miscibility and favorable boiling points make them excellent choices for many extraction processes.
Experimental Protocol: Liquid-Liquid Extraction of a Neutral Organic Compound from an Aqueous Solution
This protocol outlines a general procedure for extracting a neutral organic compound from an aqueous solution using an organic solvent.
Methodology:
-
Preparation: Place the aqueous solution containing the target compound in a separatory funnel.
-
Solvent Addition: Add a volume of the chosen organic extraction solvent (e.g., 2-MeTHF).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower (denser) layer. If the organic solvent is the upper layer, drain the aqueous layer and then collect the organic layer. Repeat the extraction with fresh solvent for higher recovery.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent by rotary evaporation.
Causality of Experimental Choices:
-
Immiscibility: The extraction solvent must be immiscible with the initial solvent to allow for phase separation.
-
Partition Coefficient: The efficiency of the extraction depends on the partition coefficient of the solute between the two phases. A higher partition coefficient in favor of the organic solvent leads to better extraction efficiency.
Logical Relationship Diagram:
Caption: Key considerations and steps in a liquid-liquid extraction process.
Conclusion and Future Outlook
(3-Ethylphenyl)methanol presents an interesting profile as a potential high-boiling, moderately polar solvent and reagent for specific applications in pharmaceutical development. Its structural similarity to benzyl alcohol suggests comparable solvency for a range of compounds. The high boiling and flash points are advantageous from a process safety and temperature control perspective.
However, the lack of direct experimental data on its performance in key reactions like Grignard synthesis (where it is unsuitable as a primary solvent), reductions, and extractions necessitates further investigation. While its protic nature limits its use with highly reactive organometallics and hydrides, it may find utility as a solvent for less reactive reagents like sodium borohydride or as a co-solvent.
For researchers and drug development professionals, (3-Ethylphenyl)methanol warrants consideration as a specialty solvent where its high boiling point is a key requirement. However, for general-purpose applications, well-characterized and often greener alternatives like 2-MeTHF and CPME currently offer a more established performance and safety profile. Future experimental studies are crucial to fully elucidate the performance benchmarks of (3-Ethylphenyl)methanol and define its niche in the pharmaceutical industry's solvent and reagent toolbox.
References
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Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. Available at: [Link]
-
Al-Rafidain Journal of Medical Sciences. Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Available at: [Link]
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PubChem. (3-Ethylphenyl)methanol. Available at: [Link]
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PubChem. Benzyl alcohol. Available at: [Link]
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PubChem. 2-Methyltetrahydrofuran. Available at: [Link]
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PubChem. Cyclopentyl methyl ether. Available at: [Link]
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PubChem. Toluene. Available at: [Link]
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Michael Pilgaard's Web Chemistry. Benzyl alcohol: Physical properties. Available at: [Link]
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Chem 355 Jasperse. Grignard Synthesis of Triphenylmethanol. Available at: [Link]
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ATSDR. Toxicological Profile for Toluene. Available at: [Link]
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Vedantu. Benzyl Alcohol: Structure, Properties, Preparation & Uses. Available at: [Link]
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Wikipedia. Benzyl alcohol. Available at: [Link]
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Wikipedia. 2-Methyltetrahydrofuran. Available at: [Link]
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Wikipedia. Cyclopentyl methyl ether. Available at: [Link]
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PCC Group. Toluene: applications and properties. Available at: [Link]
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Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. Available at: [Link]
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Loba Chemie. Cyclopentyl methyl ether (CPME). Available at: [Link]
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Studylib. Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. Available at: [Link]
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IJARST. A Study on Solvent Extraction in Pharmaceutical Applications: Examining the. Available at: [Link]
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MySkinRecipes. (3-Ethylphenyl)methanol. Available at: [Link]
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Patsnap Synapse. What is the mechanism of Benzyl Alcohol? Available at: [Link]
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Monument Chemical. 2-Methyltetrahydrofuran (2-MethylTHF). Available at: [Link]
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DCCEEW. Toluene (methylbenzene). Available at: [Link]
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MDPI. Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies. Available at: [Link]
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MDPI. Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Available at: [Link]
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Biointerface Research in Applied Chemistry. Effect of Extraction Solvent on Total Phenol, Flavonoid Content, and Antioxidant Activity of Avicennia Officinalis. Available at: [Link]
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Informatics Journals. Effect of Extraction Solvent on the Phytoconstituents of Aegle marmelos (L.) Correa. Available at: [Link]
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The Journal of Phytopharmacology. The Effect of Extraction method and Solvents on yield and Antioxidant Activity of Certain Sudanese Medicinal Plant Extracts. Available at: [Link]
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SciSpace. effect of solvent with varying polarities on phytochemical extraction from mature tea leaves and its. Available at: [Link]
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La Trobe University. A Solvent loss study for the application of solvent extraction processes in the pharmaceutical industry. Available at: [Link]
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International Journal of Science and Research Archive. Extraction: An important tool in the pharmaceutical field. Available at: [Link]
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AKT Publication. Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. Available at: [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Ethylphenyl)methanol
This document provides a detailed, procedural guide for the safe and compliant disposal of (3-Ethylphenyl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to build on your existing expertise by providing not just a protocol, but the scientific and regulatory rationale behind each step, ensuring a self-validating system of safety and compliance within your laboratory.
Section 1: Hazard Assessment and Chemical Profile
Physicochemical Properties
A substance's physical properties are critical for assessing risks such as flammability and for determining appropriate storage conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | PubChem[2] |
| Molecular Weight | 136.19 g/mol | PubChem[2] |
| CAS Number | 53957-34-9 | PubChem[2] |
| Appearance | Colorless Liquid (Assumed) | N/A |
| Boiling Point | 229.3 °C at 760 mmHg | Guidechem[3] |
| Flash Point | 106.1 °C | Guidechem[3] |
Note: The flash point of 106.1°C is above the 60°C threshold typically used by the EPA to define an ignitable hazardous waste (D001).[4] However, it is still combustible and should be kept away from ignition sources.
Inferred Toxicological Hazards
In the absence of specific toxicity data for (3-Ethylphenyl)methanol, we must evaluate structurally similar compounds to infer potential hazards. Benzyl alcohol, the parent compound, is known to be slightly toxic, may cause skin and eye irritation, and can be harmful if ingested.[5] Isomeric compounds such as (4-Ethylphenyl)methanol are classified with hazard statements indicating they are harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
Therefore, it is prudent to handle (3-Ethylphenyl)methanol with the assumption that it may be:
-
A skin and eye irritant.
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
A potential respiratory tract irritant.
This conservative assessment mandates that (3-Ethylphenyl)methanol be disposed of as a regulated hazardous chemical waste.
Section 2: The Regulatory Imperative: Understanding RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6] RCRA establishes a "cradle-to-grave" framework, which means the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[6][7]
A chemical waste can be deemed hazardous in two ways:
-
Listed Waste: The EPA maintains specific lists (F, K, P, and U lists) of chemicals that are automatically considered hazardous waste.[8] (3-Ethylphenyl)methanol is not on these lists.
-
Characteristic Waste: A waste is hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8]
Based on our hazard assessment, waste (3-Ethylphenyl)methanol should be managed as a toxic hazardous waste as a precautionary measure.
Section 3: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the safe collection and disposal of (3-Ethylphenyl)methanol waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the inferred risks of irritation and absorption.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption.[9] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes which may cause serious irritation.[10] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation of any vapors or aerosols.[11] |
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and cost-effective waste management. Never mix (3-Ethylphenyl)methanol waste with non-hazardous waste.
-
Designate a Waste Container: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The container must be in good condition with a secure, leak-proof screw cap.
-
Collect Waste: Pour the waste (3-Ethylphenyl)methanol carefully into the designated container, using a funnel to prevent spills.
-
Aqueous vs. Organic: If you generate both aqueous and organic solvent waste streams containing this compound, collect them in separate, clearly labeled containers. Halogenated and non-halogenated organic solvents should also be collected separately to facilitate proper disposal treatment.[12]
-
Avoid Mixing: Do not mix this waste with other incompatible chemical wastes. Consult a chemical compatibility chart if you are unsure.
Step 3: Accurate Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement and is critical for safety. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.
The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "(3-Ethylphenyl)methanol" . Do not use abbreviations or formulas.
-
The approximate concentration and volume.
-
The relevant hazard characteristics (e.g., "Toxic").
Step 4: On-Site Accumulation and Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: Store the container in a well-ventilated area, away from heat, sparks, or open flames.[9]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Keep Closed: The container must be kept securely closed at all times, except when actively adding waste.
Step 5: Arranging for Professional Disposal
Under RCRA, hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS office manages this process.
-
Schedule a Pickup: Once your waste container is nearly full (no more than 3/4 full to allow for expansion) or you are approaching your institution's time limit for accumulation, submit a chemical waste pickup request to your EHS department.
-
Documentation: EHS will handle the creation of the Uniform Hazardous Waste Manifest, a legal document that tracks the waste from your lab to its final destination.[7]
Diagram: Disposal Decision Workflow
The following diagram illustrates the critical decision points in managing chemical waste in the laboratory, leading to the correct disposal path for (3-Ethylphenyl)methanol.
Caption: Decision workflow for (3-Ethylphenyl)methanol disposal.
Section 4: Spill and Emergency Procedures
Accidents can happen. A clear, pre-defined emergency plan is essential.
Small Spills (<100 mL)
If the spill occurs within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Use a chemical spill kit absorbent (e.g., vermiculite or sand) to cover the spill.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials (gloves, wipes) as hazardous waste.
Large Spills (>100 mL) or Spills Outside a Fume Hood
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Alert your supervisor and call your institution's emergency number and EHS office.
-
SECURE: If safe to do so, close the laboratory doors to contain the vapors.
-
ASSIST: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.
Conclusion: A Culture of Safety
The proper management and disposal of chemical waste like (3-Ethylphenyl)methanol are non-negotiable responsibilities for all laboratory professionals. By adhering to these procedures, which are grounded in established regulatory standards and sound scientific principles, you protect yourself, your colleagues, and the environment. This commitment to a comprehensive safety culture is the hallmark of a trustworthy and authoritative research enterprise.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. Retrieved from [Link]
-
ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Regulations.gov. (2022, February 21). Benzyl Alcohol. Retrieved from [Link]
-
Proman. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3-Ethylphenyl)methanol. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
-
Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]
-
Methanol Institute. (2019, November 29). Methanol Safety Data Sheet. Retrieved from [Link]
-
Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
Univar Solutions. (2011, April 1). SAFETY DATA SHEET METHANOL. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]
-
Methanol Institute. (n.d.). Methanol Safety Fact Sheet. Retrieved from [Link]
-
Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Methanol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
Methanol Institute. (n.d.). Methanol (CH3OH) A 1 Information and recommendations for first responders. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemscape. (n.d.). Methanol Safety: Exposure Risks & Protective Measures. Retrieved from [Link]
-
GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]
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Personal protective equipment for handling (3-Ethylphenyl)methanol
This guide outlines the operational safety, handling, and disposal protocols for (3-Ethylphenyl)methanol (CAS: 6964-20-1).[1] It is designed for researchers and laboratory personnel requiring immediate, actionable data.
Advisory on Chemical Safety: While some safety data sheets (SDS) for research-grade quantities may classify this specific isomer as "non-hazardous" under GHS due to a lack of comprehensive toxicological testing, it is structurally analogous to Benzyl Alcohol. Therefore, Universal Precautionary Principles for aryl alcohols must be applied: treat as a potential irritant and central nervous system (CNS) depressant.
Part 1: Risk Assessment & Hazard Identification
Chemical Profile:
-
CAS: 6964-20-1[1]
-
Physical State: Liquid (Viscous, likely colorless to pale yellow)[1]
-
Flash Point: >90°C (Estimated based on Benzyl Alcohol analog; Combustible)[1]
Hazard Classification (Precautionary): In the absence of full toxicological data, apply the "Analogous Hazard Principle" derived from Benzyl Alcohol (CAS 100-51-6):
| Hazard Category | GHS Code (Potential) | Operational Implication |
| Acute Toxicity (Oral/Inhalation) | H302 / H332 | Do not ingest.[1] Avoid inhaling mists/vapors.[3][4][5][6][7][8] |
| Skin/Eye Irritation | H315 / H319 | Direct contact may cause dermatitis or severe eye irritation. |
| Target Organ Toxicity | H335 / H336 | Vapors may cause respiratory irritation or dizziness (CNS effects). |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling (3-Ethylphenyl)methanol in a research setting.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (0.11 mm min) | Nitrile provides excellent resistance to aromatic alcohols.[1] Latex is permeable to benzyl derivatives and must not be used. |
| Eye Protection | Chemical Safety Goggles | Side-shielded safety glasses are insufficient if splashing is possible. Goggles prevent vapor absorption into the ocular mucosa. |
| Body Protection | Cotton Lab Coat (High-Neck) | Standard barrier protection. If handling >500mL, add a chemically resistant apron (Tyvek® or similar). |
| Respiratory | Fume Hood (Required) | Vapor pressure is low, but heating generates fumes.[1] Always handle in a certified fume hood. |
PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on experimental volume and conditions.
Part 3: Operational Handling Protocol
Objective: Prevent exposure via inhalation and dermal contact during synthesis or transfer.
Step 1: Preparation & Engineering Controls
-
Verify Ventilation: Ensure fume hood face velocity is between 0.3 – 0.5 m/s .
-
Clearance: Remove incompatible materials (strong oxidizers like permanganates or chromates) from the workspace. (3-Ethylphenyl)methanol can oxidize exothermically.
-
Equipment: Use glass or stainless steel tools. Avoid certain plastics (PVC) which may soften upon prolonged contact.
Step 2: Transfer & Weighing
-
Technique: Use a positive displacement pipette for accurate volumetric transfer of viscous liquids.
-
Weighing: Weigh into a tared flask inside the fume hood. Do not transport open containers across the lab bench.
-
Spill Prevention: Place the receiving vessel in a secondary container (e.g., a plastic tray) to capture micro-spills.
Step 3: Reaction Setup
-
Inert Atmosphere: While not strictly pyrophoric, aryl alcohols can degrade.[1] Blanket reactions with Nitrogen (
) or Argon ( ) to prevent oxidation to the aldehyde/acid. -
Heating: If heating >60°C, use a reflux condenser.[1] Never heat in an open vessel; this generates significant vapor pressure, increasing inhalation risk.
Step 4: Post-Usage & Decontamination[1]
-
Wipe Down: Clean all tools with ethanol or isopropanol before removing them from the hood.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the contaminated outer surface.
-
Hand Wash: Wash hands with soap and water for 20 seconds immediately after doffing gloves.
Part 4: Emergency Response & Spills
Emergency Overview:
-
Inhalation: Move to fresh air immediately. If groggy (CNS effect), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[4][6] Do not use solvent (ethanol) on skin, as it enhances absorption.
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open.[1]
Spill Management Workflow
Figure 2: Workflow for assessing and mitigating spills of (3-Ethylphenyl)methanol.
Part 5: Waste Disposal
Disposal must comply with local environmental regulations (RCRA in the US, waste codes in EU).
| Waste Stream | Classification | Disposal Protocol |
| Liquid Waste | Non-Halogenated Organic | Collect in a dedicated "Organic Solvents" carboy.[1] Do not mix with oxidizers (Nitric acid, Peroxides). |
| Solid Waste | Contaminated Debris | Gloves, paper towels, and pipettes go into "Hazardous Solid Waste" bins.[1] Do not throw in regular trash. |
| Rinsate | Solvent Wash | First rinse of glassware (acetone/ethanol) must go into the liquid organic waste container. |
References
-
PubChem. (n.d.). (3-Ethylphenyl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[8] Registration Dossier for Benzyl Alcohol. Retrieved from [Link]
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- 3. alsafetydatasheets.com [alsafetydatasheets.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
